3'-NH2-CTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMSOWKYYIROGP-LLWADOMFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3Na2O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-amino-3'-deoxycytidine triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of 3'-amino-3'-deoxycytidine (B3279998) triphosphate, a crucial molecule in the study of DNA replication and the development of therapeutic agents.
Core Structure and Physicochemical Properties
3'-amino-3'-deoxycytidine triphosphate is a cytidine (B196190) analogue where the 3'-hydroxyl group of the deoxyribose sugar is replaced by an amino group. This modification is critical to its function as a DNA chain terminator.
Structure:
A 2D representation of 3'-O-Amino-2'-deoxycytidine-5'-triphosphate is shown below.
Physicochemical Data:
The following table summarizes the known and predicted physicochemical properties of 3'-amino-3'-deoxycytidine triphosphate.
| Property | Value | Source/Note |
| Molecular Formula | C9H17N4O13P3 | ChemSrc[1] |
| Molecular Weight | 482.17 g/mol | ChemSrc[1] |
| CAS Number | 1220515-75-2 | ChemSrc[1] |
| Parent Compound | 3'-Amino-3'-deoxycytidine | LookChem[2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water | Inferred from triphosphate structure |
Experimental Protocols
Synthesis of 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates
A common method for the synthesis of 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates involves a multi-step chemical process, which is outlined below. This process is designed to minimize contamination with the corresponding 3'-hydroxy compound.[3]
Step-by-Step Protocol:
-
Protection of the 5'-hydroxy group: The synthesis begins with the protection of the 5'-hydroxy group of a 2'-deoxyribonucleoside to prevent it from reacting in subsequent steps.[3]
-
Inversion of the 3'-hydroxy group: The (S)-3'-hydroxy group of the protected nucleoside is converted into the (R)-3'-hydroxy group.[3]
-
Introduction of the protected amino group: The product from the previous step is reacted with N-hydroxyphthalimide to produce a 5'-O-protected-3'-O-phthalimido-2'-deoxynucleoside.[3]
-
Deprotection of the 5'-hydroxy group: The protecting group on the 5'-hydroxy group is removed.[3]
-
Conversion to an oxime: The product is then converted to a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside.[3]
-
Triphosphorylation: The 5'-hydroxy group is triphosphorylated to yield a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside triphosphate.[3]
-
Final deprotection: The 3'-O-(N-acetone-oxime) group is converted to the final 3'-O-amino group by treatment with an aryl-oxyamine. For pyrimidine (B1678525) derivatives like the cytidine analogue, this reaction is typically carried out at a pH between 6.8 and 7.0.[3]
Purification by High-Performance Liquid Chromatography (HPLC)
Anion-exchange HPLC is a standard and effective method for the purification of deoxynucleoside 5'-triphosphates.[4]
General Protocol:
-
Column: A suitable anion-exchange column.
-
Mobile Phase: A gradient of a salt solution (e.g., potassium dihydrogen phosphate (B84403) or triethylammonium (B8662869) bicarbonate) is used for elution. The resolution of dNTPs is highly dependent on the pH of the mobile phase.[4]
-
Detection: A UV detector is used to monitor the elution of the nucleotides. A diode array detector can be particularly useful for identifying contaminating peaks.[4]
-
Fraction Collection: Fractions corresponding to the triphosphate product are collected, and the salt is subsequently removed, often by gel filtration.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a crucial technique for characterizing nucleotide derivatives.[5] The triphosphate moiety will exhibit three distinct phosphorus signals. The chemical shifts will be influenced by the surrounding chemical environment and pH.[6]
-
¹H NMR and ¹³C NMR: These spectra will confirm the presence of the deoxyribose sugar, the cytosine base, and the modification at the 3' position. The chemical shifts of the protons and carbons in the sugar ring will be altered by the presence of the 3'-amino group compared to the natural dCTP.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): ESI-MS is a soft ionization technique suitable for analyzing nucleotides.
-
Tandem MS (MS/MS): This technique can be used to confirm the structure through fragmentation analysis. Expected fragmentation patterns include the sequential loss of phosphate groups and the cleavage of the glycosidic bond between the sugar and the cytosine base.
Mechanism of Action and Signaling Pathway
3'-amino-3'-deoxycytidine triphosphate acts as a potent inhibitor of DNA synthesis.[7][8] Its mechanism of action is two-fold:
-
Competitive Inhibition: It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerase.[7][8]
-
Chain Termination: Once incorporated into a growing DNA strand, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[7][8][9]
The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of DNA polymerase inhibition by 3'-amino-3'-deoxycytidine triphosphate.
Experimental Workflow for Inhibitor Analysis
The following diagram outlines a typical experimental workflow to determine the inhibitory activity of 3'-amino-3'-deoxycytidine triphosphate on DNA polymerase.
Caption: A typical experimental workflow for evaluating a DNA polymerase inhibitor.
References
- 1. CAS#:1220515-75-2 | 3'-O-Amino-2'-deoxycytidine 5'-triphosphate | Chemsrc [chemsrc.com]
- 2. Cas 70580-89-1,3'-Amino-3'-deoxycytidine | lookchem [lookchem.com]
- 3. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
- 4. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP), also known as 3'-Amino-ddCTP, is a modified nucleoside triphosphate that serves as a potent chain terminator in DNA synthesis.[1] Its unique chemical structure, featuring an amino group at the 3' position of the deoxyribose sugar instead of the hydroxyl group found in natural deoxynucleotides, underlies its critical function in molecular biology and biotechnology. This modification allows this compound to be incorporated into a growing DNA strand by DNA polymerases, but subsequently prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation.[1] This property makes it an invaluable tool in various research applications, most notably in DNA sequencing and as a potential therapeutic agent.
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of molecular biology, biochemistry, and pharmacology.
Core Chemical Properties
The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for its physical and chemical attributes.
| Property | Value | Reference |
| Systematic Name | 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | [2] |
| Synonyms | 3'-Amino-ddCTP, 3'-NH2-ddCTP | [2] |
| Molecular Formula | C₉H₁₇N₄O₁₂P₃ (free acid) | [2] |
| Molecular Weight | 466.10 g/mol (free acid) | [2] |
| Property | Description | Reference |
| Purity | Typically ≥90% by Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC) | [2] |
| Salt Form | Commonly supplied as a lithium (Li+) or sodium (Na+) salt | [2] |
| Appearance | Usually provided as a clear, colorless aqueous solution | |
| Storage | Recommended to be stored at -20°C or below. Repeated freeze-thaw cycles should be avoided. For long-term storage, aliquoting is recommended. | [2] |
| Stability | While specific quantitative data on stability under various pH and temperature conditions is not readily available in public literature, it is generally advised to use the solution soon after thawing and to avoid prolonged storage at room temperature to prevent degradation. | [2] |
Mechanism of Action: Chain Termination in DNA Synthesis
The primary mechanism of action of this compound is the termination of DNA chain elongation. This process is a direct consequence of its unique molecular structure.
During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). This compound, being an analog of deoxycytidine triphosphate (dCTP), can be recognized and incorporated by DNA polymerase opposite a guanine (B1146940) (G) base in the template strand.
However, once incorporated, the 3'-amino group of this compound cannot participate in the nucleophilic attack required to form a phosphodiester bond with the next incoming dNTP. This effectively halts the extension of the DNA chain.
Mechanism of DNA Chain Termination by this compound.
Competitive Inhibition
This compound acts as a competitive inhibitor of the natural substrate, dCTP. It competes for the active site of DNA polymerase. The triphosphate form of 3'-amino-2',3'-dideoxycytidine (B1198059) has been shown to competitively inhibit the incorporation of dCTP by DNA polymerase alpha, with a reported inhibition constant (Ki) of 9.6 µM.[1] This quantitative measure underscores its effectiveness as a chain terminator.
Competitive Inhibition of dCTP by this compound.
Experimental Protocols and Applications
The primary application of this compound is in methods that rely on chain termination, most notably Sanger DNA sequencing. While specific, detailed protocols optimized for this compound are not widely available in public literature, the general principles and workflow of Sanger sequencing can be adapted.
Sanger Sequencing Workflow
The following diagram illustrates a typical workflow for Sanger sequencing, where a chain terminator like this compound would be utilized.
General Experimental Workflow for Sanger Sequencing.
Key Considerations for Experimental Use
-
Enzyme Choice: The efficiency of incorporation of this compound can vary between different DNA polymerases. It is crucial to select a polymerase that can efficiently incorporate this modified nucleotide.
-
Concentration Ratios: The ratio of this compound to the natural dCTP is a critical parameter. A higher ratio will result in more frequent termination and shorter DNA fragments, while a lower ratio will lead to less frequent termination and longer fragments. This ratio needs to be optimized for the specific application.
-
Reaction Conditions: Standard PCR or sequencing buffers are generally compatible. However, optimization of parameters such as annealing temperature and extension time may be necessary to achieve optimal results.
Conclusion
3'-Amino-2',3'-dideoxycytidine-5'-triphosphate is a powerful tool for researchers in molecular biology. Its ability to act as a specific and efficient chain terminator for DNA synthesis makes it highly valuable for applications such as DNA sequencing. Understanding its chemical properties and mechanism of action is crucial for its effective utilization in experimental settings. While further research into its stability and interaction with a wider range of DNA polymerases would be beneficial, the existing knowledge provides a solid foundation for its application in advancing scientific discovery.
References
An In-depth Technical Guide to 3'-Amino-3'-deoxycytidine-5'-triphosphate (3'-NH2-CTP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Amino-3'-deoxycytidine-5'-triphosphate (3'-NH2-CTP), a modified nucleotide analog of significant interest in molecular biology and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role as a tool in enzymatic reactions.
Core Concepts: Molecular Profile and Significance
3'-Amino-3'-deoxycytidine-5'-triphosphate is a cytidine (B196190) triphosphate (CTP) analog where the hydroxyl group (-OH) at the 3' position of the ribose sugar is replaced by an amino group (-NH2). This modification fundamentally alters its chemical reactivity and its interaction with polymerases, making it a valuable tool for various biochemical applications. The presence of the 3'-amino group instead of the 3'-hydroxyl group typically prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination during nucleic acid synthesis.
Physicochemical Data
The precise molecular weight of this compound can vary depending on the specific variant of the sugar moiety (ribose, deoxyribose, or dideoxyribose) and the salt form. Below is a summary of the molecular data for the most common forms.
| Compound Name | Abbreviation | Molecular Formula (Free Acid) | Molecular Weight (Free Acid, g/mol ) | Notes |
| 3'-Amino-3'-deoxycytidine-5'-triphosphate | This compound | C9H17N4O13P3 | 482.16 | The direct ribose analog of CTP. |
| 3'-O-Amino-2'-deoxycytidine-5'-triphosphate | 3'-O-NH2-dCTP | C9H17N4O13P3 | 482.17 | An isomer with an aminoxy group. The trisodium (B8492382) salt has a molecular weight of 548.117 g/mol .[1] |
| 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | 3'-NH2-ddCTP | C9H17N4O12P3 | 466.10 | Lacks both the 2' and a modified 3' hydroxyl group.[2] |
Experimental Protocols
Synthesis of 3'-Amino-Modified Nucleoside Triphosphates
General Synthesis Strategy:
-
Protection of the 5'-hydroxyl group: The synthesis typically starts with the corresponding nucleoside (or a derivative). The 5'-hydroxyl group is protected to prevent it from reacting in subsequent steps.
-
Introduction of the 3'-amino group: The 3'-hydroxyl group is converted to an amino group. This is often achieved through a series of reactions, including activation of the hydroxyl group and subsequent nucleophilic substitution with an amino group precursor.
-
Deprotection of the 5'-hydroxyl group: The protecting group on the 5'-hydroxyl is removed.
-
Triphosphorylation: The 5'-hydroxyl group is then converted to a triphosphate.
-
Final deprotection and purification: Any remaining protecting groups are removed, and the final product is purified, typically using chromatographic techniques.
A patented method for a similar compound, 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates, involves the use of an N-hydroxyphthalimide moiety to introduce the aminoxy group.[3]
Polymerase Incorporation and Chain Termination Assay
This compound is primarily used as a chain terminator in enzymatic nucleic acid synthesis. The following is a generalized protocol for a DNA polymerase termination assay.
Objective: To verify that this compound acts as a chain terminator during DNA synthesis by a DNA polymerase.
Materials:
-
DNA template with a known sequence
-
Primer complementary to a region of the template
-
DNA Polymerase (e.g., Taq polymerase)
-
Standard dNTPs (dATP, dGTP, dTTP)
-
This compound
-
Reaction buffer appropriate for the polymerase
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
DNA visualization agent (e.g., SYBR Gold)
Protocol:
-
Reaction Setup: Prepare four reaction mixtures as outlined in the table below.
| Component | Reaction 1 (Control) | Reaction 2 (Terminator) |
| DNA Template (1 pmol) | 1 µL | 1 µL |
| Primer (10 pmol) | 1 µL | 1 µL |
| 10x Polymerase Buffer | 2 µL | 2 µL |
| dATP, dGTP, dTTP (10 mM each) | 0.5 µL | 0.5 µL |
| dCTP (10 mM) | 0.5 µL | - |
| This compound (10 mM) | - | 0.5 µL |
| DNA Polymerase (5 U/µL) | 0.5 µL | 0.5 µL |
| Nuclease-free water | to 20 µL | to 20 µL |
-
PCR Amplification: Perform a thermocycling reaction (e.g., 25-30 cycles) with appropriate annealing and extension temperatures for the template-primer pair.
-
Gel Electrophoresis: Analyze the reaction products on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a fluorescent DNA dye and visualize the DNA fragments.
Expected Results:
-
Reaction 1 (Control): A single band corresponding to the full-length amplification product should be observed.
-
Reaction 2 (Terminator): A ladder of bands should be observed, with each band representing a DNA fragment that was terminated at a position where a cytosine would have been incorporated. This demonstrates the chain-terminating property of this compound.
Applications in Research and Drug Development
The unique properties of this compound and its analogs make them valuable in several areas:
-
DNA and RNA Sequencing: As chain terminators, these molecules are foundational to Sanger sequencing and have been explored in next-generation sequencing technologies.[4] The incorporation of a 3'-modified nucleotide halts DNA synthesis, allowing for the determination of the nucleotide at that position.
-
Antiviral and Anticancer Agents: Modified nucleosides can act as inhibitors of viral or cellular polymerases. By being incorporated into a growing nucleic acid chain and terminating it, they can disrupt the replication of viruses or the proliferation of cancer cells.
-
Probing Polymerase Mechanisms: These analogs are used to study the active site and mechanism of DNA and RNA polymerases. The ability of a polymerase to incorporate a modified nucleotide provides insights into its substrate specificity and fidelity.
-
Aptamer Development: In the selection of nucleic acid aptamers, modified nucleotides can be used to introduce novel functionalities or to terminate the elongation process at specific points.[2]
As a synthetic nucleotide analog, this compound is not a component of natural signaling pathways. Instead, it serves as a tool to investigate the enzymatic pathways of nucleic acid metabolism. For instance, its incorporation by a polymerase can be seen as an interaction with the DNA or RNA synthesis pathway, leading to its termination.
References
- 1. CAS#:1220515-75-2 | 3'-O-Amino-2'-deoxycytidine 5'-triphosphate | Chemsrc [chemsrc.com]
- 2. 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
- 4. Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Chain Termination: A Technical Guide to the Discovery and Application of 3'-Amino-Modified Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and subsequent development of 3'-amino-modified nucleotides, a class of molecules that has revolutionized our understanding of DNA synthesis and paved the way for groundbreaking technologies in antiviral therapy and genomics. From their initial synthesis to their role as precise tools for chain termination, this document provides a comprehensive overview of their history, mechanism of action, and practical application.
A Historical Perspective: The Pioneers of 3'-Modified Nucleotides
The journey into the world of 3'-modified nucleotides began in the mid-20th century, driven by the quest for novel anticancer and antiviral agents. A pivotal moment in this discovery timeline was the synthesis of 3'-amino-3'-deoxyadenosine (B1194517) by B. R. Baker, Robert E. Schaub, and Henry M. Kissman in 1955.[1][2] This work, part of a larger effort to synthesize analogs of the antibiotic puromycin, laid the foundational chemical groundwork for modifying the critical 3'-position of the deoxyribose sugar.
Nearly a decade later, in 1964, Jerome Horwitz and his colleagues at the Michigan Cancer Foundation synthesized 3'-azido-3'-deoxythymidine (AZT) , initially as a potential anticancer drug.[3] The synthesis was part of a broader exploration into unconventional nucleosides. While it showed little promise in cancer models, its true potential was realized two decades later.
In 1985, a team of scientists at the National Cancer Institute, including Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, discovered that AZT was a potent inhibitor of the reverse transcriptase of the recently identified human immunodeficiency virus (HIV).[3] This landmark discovery led to AZT (zidovudine) becoming the first FDA-approved drug for the treatment of AIDS, marking a turning point in the fight against the epidemic.
The Mechanism of Action: Precise Chain Termination
The therapeutic and technological utility of 3'-amino-modified nucleotides stems from their ability to act as chain terminators during DNA synthesis. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP).
By replacing the 3'-hydroxyl group with an amino group (or a precursor like the azido (B1232118) group), these modified nucleotides can be incorporated into the growing DNA chain. However, the absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation.[4][5] This mechanism is the cornerstone of their function in both antiviral therapy and DNA sequencing.
Below is a logical diagram illustrating the principle of chain termination by a 3'-amino-modified nucleotide.
Caption: Mechanism of DNA chain termination by 3'-amino-modified nucleotides.
Quantitative Analysis of Incorporation and Termination
The efficiency with which a DNA polymerase incorporates a modified nucleotide and its effectiveness as a chain terminator are critical for its application. These properties are often quantified using pre-steady-state kinetics to determine the maximum incorporation rate (kpol) and the nucleotide's binding affinity (Kd). A summary of key kinetic data for various modified nucleotides is presented below.
| Nucleotide/Analog | DNA Polymerase | kpol (s⁻¹) | Kd (µM) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |
| Correct Natural dNTP | |||||
| dTTP | HIV-1 Reverse Transcriptase (WT) | 13 | 17 | 0.75 | [6] |
| dGTP | Human DNA Polymerase δ | - | ~4 | - | [7] |
| 3'-Modified Nucleotides | |||||
| 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZTTP) | HIV-1 Reverse Transcriptase (WT) | 4.3 | 7.1 | 1.8 | [6] |
| 3'-O-amino-TTP | Therminator DNA Polymerase | Not Determined | Not Determined | ~10-fold lower than TTP | [6] |
| Other Chain Terminators | |||||
| 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) | HIV-1 Reverse Transcriptase (WT) | 7.2 | 8.0 | 0.91 | [6] |
| 2',3'-dideoxycytidine-5'-triphosphate (ddCTP) | HIV-1 Reverse Transcriptase (WT) | 1.8 | 1.4 | 1.3 | [6] |
Note: The values presented are illustrative and can vary based on the specific polymerase, template sequence, and reaction conditions.
Experimental Protocols
Synthesis of 3'-Amino-3'-Deoxythymidine-5'-Triphosphate
This protocol is a representative synthesis adapted from methodologies described in the literature.[10][11] It involves the conversion of 3'-azido-3'-deoxythymidine to its amino form, followed by phosphorylation.
Step 1: Reduction of 3'-Azido-3'-Deoxythymidine to 3'-Amino-3'-Deoxythymidine (B22303)
-
Dissolve 1 mmol of 3'-azido-3'-deoxythymidine in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).
-
Introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash the Celite pad with methanol.
-
Evaporate the solvent under reduced pressure to yield crude 3'-amino-3'-deoxythymidine.
-
Purify the product by silica (B1680970) gel chromatography if necessary.
Step 2: Phosphorylation to the 5'-Triphosphate
-
Co-evaporate 0.1 mmol of the dried 3'-amino-3'-deoxythymidine with anhydrous pyridine (B92270) twice and dry under vacuum overnight.
-
In a separate flask, dissolve the aminonucleoside in a mixture of anhydrous pyridine and dioxane.
-
Add phosphorus oxychloride (POCl3) dropwise at 0°C and stir for 2-3 hours.
-
Quench the reaction by the addition of a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.
-
Stir the reaction for an additional 2-3 hours at room temperature.
-
Hydrolyze the reaction by adding an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).
-
Purify the resulting 3'-amino-3'-deoxythymidine-5'-triphosphate by anion-exchange chromatography (e.g., DEAE-Sephadex).
-
Desalt the purified fraction and lyophilize to obtain the final product as a salt.
Sequencing by Synthesis using 3'-O-Amino Reversible Terminators
This protocol outlines the key steps in a typical sequencing-by-synthesis workflow, such as that used in Illumina sequencing platforms, adapted for the conceptual use of 3'-O-amino-dNTPs as reversible terminators.
Step 1: Library Preparation and Cluster Generation
-
Prepare a DNA library by fragmenting the target DNA and ligating adapters.
-
Immobilize the library fragments on a solid support (e.g., a flow cell).
-
Amplify the immobilized fragments through bridge PCR to create clonal clusters.
Step 2: Sequencing Cycles
-
Introduce a sequencing primer and DNA polymerase.
-
Add a mixture of four fluorescently labeled 3'-O-amino-dNTPs (A, C, G, T), each with a unique fluorophore.
-
Allow the polymerase to incorporate the complementary terminator into the growing strand.
-
Wash away unincorporated nucleotides.
-
Image the flow cell to detect the fluorescent signal from each cluster, identifying the incorporated base.
-
Cleave the fluorescent dye and the 3'-amino group to regenerate a 3'-OH group. This is a critical step that allows the next cycle to begin.
-
Repeat steps 2-6 for a desired number of cycles to determine the DNA sequence.
The workflow for sequencing by synthesis is visualized in the diagram below.
Caption: Workflow for DNA sequencing by synthesis using reversible terminators.
Conclusion
The discovery of 3'-amino-modified nucleotides represents a landmark achievement in chemical biology and medicine. From the pioneering synthesis of 3'-amino-3'-deoxyadenosine and 3'-azido-3'-deoxythymidine to their modern applications as the first anti-HIV drug and as essential tools in next-generation sequencing, these molecules have had a profound and lasting impact. The ability to precisely control DNA synthesis through chain termination has not only provided life-saving therapies but has also opened the door to the era of genomics, enabling the rapid and accurate sequencing of entire genomes. The principles established through the study of these "simple" modifications continue to inspire the development of new nucleotide analogs for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]
- 9. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of phosphorylated 3′-amino-3′-deoxythymidine and 5′-amino-5′-deoxythymidine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP) is a modified pyrimidine (B1678525) nucleotide analog of the natural CTP. Its defining feature is the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group. This structural modification imparts unique biochemical properties, primarily its function as a potent chain terminator in nucleic acid synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, its mechanism of action, and its applications in research and drug development.
While a specific CAS number for 3'-Amino-3'-deoxycytidine-5'-triphosphate could not be definitively identified through extensive searches, the CAS number for its parent nucleoside, 3'-Amino-3'-deoxycytidine, is 70580-89-1 .
Physicochemical Properties
| Property | Value (Estimated) | Source/Analogy |
| Molecular Formula | C₉H₁₇N₄O₁₂P₃ | Based on the structure of 3'-amino-ddCTP with an additional hydroxyl group.[1] |
| Molecular Weight | 482.16 g/mol (free acid) | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | General property of nucleotides. |
| Solubility | Soluble in water and aqueous buffers | General property of nucleotides.[] |
| Storage Conditions | Store at -20°C or below | Recommended for nucleotide triphosphates to prevent degradation.[3] |
| Purity | ≥90% by AX-HPLC | A common purity standard for research-grade nucleotides. |
| Extinction Coefficient | ~9,100 L·mol⁻¹·cm⁻¹ at 271 nm | Based on cytidine (B196190) triphosphate.[4] |
Experimental Protocols: Synthesis of 3'-Amino-Modified Nucleoside Triphosphates
Materials:
-
3'-Amino-3'-deoxycytidine (protected at the 3'-amino group, e.g., with an Fmoc or Boc group)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
-
Tributylammonium (B8510715) pyrophosphate
-
Tributylamine
-
Iodine
-
Anhydrous pyridine, dioxane, and DMF
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
-
Sodium perchlorate
-
Acetone
-
HPLC system with an anion-exchange column
Procedure:
-
Phosphorylation: The protected 3'-amino-3'-deoxycytidine is reacted with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the presence of a proton sponge in anhydrous pyridine.
-
Pyrophosphate Addition: The resulting phosphite (B83602) is then reacted in situ with a solution of tributylammonium pyrophosphate in anhydrous DMF and tributylamine.
-
Oxidation: The intermediate is oxidized with a solution of iodine in pyridine/water.
-
Deprotection: The protecting groups on the 3'-amino group and the nucleobase are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) for standard base protecting groups and specific conditions for the 3'-amino protecting group).
-
Purification: The crude this compound is purified by anion-exchange HPLC using a gradient of TEAB buffer. The fractions containing the product are collected, and the TEAB is removed by lyophilization. The final product is typically obtained as a triethylammonium salt.
Mechanism of Action: Chain Termination
The primary mechanism of action of this compound is as a chain terminator during RNA synthesis. The absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, prevents further elongation of the RNA chain.
Caption: Mechanism of RNA chain termination by this compound.
During transcription, RNA polymerase incorporates the this compound opposite a guanine (B1146940) base in the DNA template. Once incorporated, the 3'-amino group cannot act as a nucleophile to attack the alpha-phosphate of the next incoming NTP, thereby halting further synthesis of the RNA molecule.[]
Applications in Research and Drug Development
The chain-terminating property of this compound makes it a valuable tool in various research and drug development applications.
1. Study of Viral Replication:
Many viruses, particularly RNA viruses, rely on their own RNA-dependent RNA polymerases for replication. Nucleoside analogs that act as chain terminators are a cornerstone of antiviral therapy. This compound can be used as a tool to study the mechanisms of viral polymerases and as a potential lead compound for the development of new antiviral drugs.
2. Antiviral Drug Development:
The principle of chain termination is the basis for many successful antiviral drugs, such as zidovudine (B1683550) (AZT) for HIV. This compound and its derivatives can be investigated for their ability to inhibit the replication of various RNA viruses. The workflow for such studies typically involves cell-based assays to determine the compound's efficacy and toxicity.
References
The 3'-Amino Group in CTP: A Technical Guide to its Core Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. Among these modifications, the substitution of the 3'-hydroxyl group with a 3'-amino group on Cytidine 5'-Triphosphate (CTP) and its deoxy-analogs imparts profound and actionable changes to its biochemical behavior. This technical guide provides an in-depth exploration of the function of the 3'-amino group in CTP, focusing on its mechanism of action, applications in research and drug development, and the biochemical data that underpins its utility.
Core Function: Irreversible Chain Termination
The fundamental role of the 3'-amino group is to act as a potent and irreversible terminator of nucleic acid chain elongation. In standard DNA and RNA synthesis, polymerases catalyze the formation of a phosphodiester bond between the alpha-phosphate of an incoming nucleotide triphosphate and the 3'-hydroxyl group of the growing nucleic acid chain.
The substitution of this crucial 3'-hydroxyl with an amino group (-NH2) fundamentally disrupts this process. The 3'-amino group is not a suitable nucleophile for attacking the incoming triphosphate, thereby preventing the formation of the phosphodiester linkage and halting further extension of the polynucleotide chain. This makes 3'-amino-modified nucleotides, particularly 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP), powerful tools for controlling polymerase activity.
Caption: Mechanism of DNA chain termination by 3'-amino-ddCTP.
Applications in Research and Diagnostics
DNA Sequencing
The principle of chain termination is the foundation of the Sanger sequencing method.[1][2][3] Dideoxynucleotide triphosphates (ddNTPs), which lack the 3'-hydroxyl group, are used to generate a series of DNA fragments that terminate at specific bases.[1][2] 3'-amino-ddNTPs function as effective analogs to canonical ddNTPs in this context, leading to the termination of DNA synthesis upon their incorporation opposite a guanine (B1146940) base in the template strand.[1]
Experimental Protocol 1: Sanger Sequencing using Chain Terminators
This protocol outlines the cycle sequencing step where chain-terminating nucleotides are incorporated.
Materials:
-
Purified DNA template (PCR product or plasmid)
-
Sequencing primer
-
DNA polymerase (e.g., Taq polymerase)
-
Reaction buffer
-
A mixture of all four deoxynucleotide triphosphates (dNTPs)
-
A small concentration of one fluorescently labeled dideoxynucleotide triphosphate (e.g., ddCTP) or a 3'-amino analog.
-
Nuclease-free water
Procedure:
-
Primer Annealing: The DNA template is denatured at a high temperature (e.g., 96°C) to separate the two strands. The temperature is then lowered to allow a specific primer to anneal to its complementary sequence on the template strand.[4]
-
Reaction Setup: Prepare a reaction mixture containing the denatured DNA template, sequencing primer, DNA polymerase, reaction buffer, dNTPs, and a single type of labeled ddNTP (e.g., ddCTP).[1][2] In modern automated sequencing, all four ddNTPs, each with a different fluorescent label, are added to a single reaction.
-
Chain Extension and Termination: The reaction is incubated at the optimal temperature for the DNA polymerase (e.g., 60°C). The polymerase extends the primer, synthesizing a new DNA strand.[3] When the polymerase randomly incorporates a ddCTP instead of a dCTP, the chain elongation is terminated.[2][3]
-
Cycle Sequencing: The process of denaturation, annealing, and extension is repeated for 25-35 cycles in a thermal cycler to generate a sufficient quantity of DNA fragments of varying lengths, each ending with the specific labeled ddNTP.[1]
-
Fragment Analysis: The resulting DNA fragments are separated by size using capillary gel electrophoresis. A laser excites the fluorescent tags on the ddNTPs, and a detector reads the color of the tag on each fragment as it passes, thus revealing the DNA sequence.
Caption: Experimental workflow for Sanger DNA sequencing.
Bioconjugation and Probe Development
The primary amine of the 3'-amino group is a versatile reactive handle for post-synthesis conjugation of various molecules to oligonucleotides. This is typically achieved by synthesizing the oligonucleotide on a solid support, such as Controlled Pore Glass (CPG), that has been pre-functionalized with an amino-modifier.[5][6][7] This allows for the covalent attachment of:
-
Fluorophores: For creating fluorescent probes used in qPCR, FISH, and microarrays.
-
Biotin: For purification or immobilization of the oligonucleotide.
-
Peptides and Proteins: To create conjugates for targeted delivery or novel bioassays.[8]
-
Other small molecules and drugs.
The use of an N-hydroxysuccinimide (NHS) ester-activated label is a common and efficient method for reaction with the primary amine.[9]
Experimental Protocol 2: Post-Synthetic Labeling of a 3'-Amino-Modified Oligonucleotide
This protocol describes the labeling of an oligonucleotide synthesized with a 3'-amino-modifier CPG.
Materials:
-
Purified, deprotected 3'-amino-modified oligonucleotide.
-
Amine-reactive label (e.g., NHS-ester of a fluorescent dye).
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0).
-
Size-exclusion chromatography column or HPLC for purification.
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite (B1245037) chemistry on a 3'-amino-modifier CPG support.
-
Deprotection and Cleavage: Cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases using ammonium (B1175870) hydroxide (B78521) or another appropriate deprotection solution. This exposes the primary amine at the 3'-terminus.[6]
-
Dissolution: Dissolve the purified amino-modified oligonucleotide in the conjugation buffer.
-
Labeling Reaction: Dissolve the amine-reactive label (e.g., NHS-ester dye) in a suitable organic solvent (like DMSO) and add it to the oligonucleotide solution. The reaction is typically carried out in the dark for several hours at room temperature or overnight at 4°C.
-
Purification: Purify the labeled oligonucleotide from the unreacted label and unlabeled oligonucleotide using size-exclusion chromatography, reverse-phase HPLC, or other suitable chromatographic methods.[10]
-
Quantification and Analysis: Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry and mass spectrometry.
Caption: Workflow for post-synthetic oligonucleotide labeling.
Applications in Drug Development
The chain-terminating property of 3'-amino-modified nucleosides makes them valuable candidates for antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds can be taken up by cells and phosphorylated to their active triphosphate form. Viral reverse transcriptases or cellular DNA polymerases can then incorporate them into the growing viral or cellular DNA, leading to premature chain termination and the inhibition of replication. 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have been shown to be effective inhibitors of various DNA polymerases.
Biochemical Data and Enzyme Interactions
The efficiency with which a 3'-amino-modified CTP analog is incorporated by a polymerase is a critical determinant of its efficacy as a chain terminator. This is often quantified by steady-state kinetic parameters such as the Michaelis constant (KM), which reflects the substrate concentration at half-maximal reaction velocity, and the maximal rate of catalysis (kcat or Vmax). The inhibition constant (Ki) is used to quantify the potency of competitive inhibitors.
| Parameter | Polymerase | Substrate/Inhibitor | Value | Conditions |
| Ki | DNA Polymerase β | Non-native nucleotide inhibitor | 1.8 µM | Fluorescence-based assay |
| Ki (apparent) | B. subtilis DNA Pol III | N3-butyl-TMAU | ~0.3 µM | Truncated primer extension assay |
| Kd,app | Poliovirus 3Dpol | CTP | 56 ± 10 µM | Pre-steady-state kinetics, Mg2+ |
| kpol | Poliovirus 3Dpol | CTP | 250 ± 10 s-1 | Pre-steady-state kinetics, Mg2+ |
| Kd,dCTP | Human DNA Polymerase κ | dCTP (opposite dGC8-N-ABA lesion) | 1710 ± 563 µM | Pre-steady-state kinetics |
| kp | Human DNA Polymerase κ | dCTP (opposite dGC8-N-ABA lesion) | 0.55 ± 0.10 s-1 | Pre-steady-state kinetics |
This table presents a compilation of representative kinetic data for various polymerases with CTP, its analogs, or other inhibitors to illustrate the range of interactions. Specific kinetic data for 3'-amino-CTP can vary significantly depending on the polymerase and experimental conditions.[11][12][13][14]
Chemical Synthesis of 3'-Amino-Nucleoside Triphosphates
The synthesis of 3'-amino-ddCTP and related compounds is a multi-step process that typically starts from the corresponding 2'-deoxynucleoside. A key step involves the introduction of a protected amino group at the 3' position, often through a series of chemical reactions including Mitsunobu inversions.[15] The protected nucleoside is then phosphorylated to the 5'-triphosphate, followed by deprotection to yield the final product.
Experimental Protocol 3: Generalized Chemical Synthesis of 3'-amino-ddCTP
This protocol provides a generalized overview of a chemical synthesis route.
Materials:
-
2',3'-dideoxycytidine monophosphate (ddCMP)
-
1,1'-Carbonyldiimidazole (CDI)
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine
Procedure:
-
Activation of the Monophosphate: ddCMP is dissolved in an anhydrous solvent like DMF. An activating agent such as CDI is added to the solution to form a reactive intermediate at the phosphate (B84403) group. The reaction is stirred for several hours under an inert atmosphere.[16]
-
Reaction with Pyrophosphate: In a separate flask, a pyrophosphate salt (e.g., tributylammonium pyrophosphate) is dissolved in anhydrous DMF. This solution is then added to the activated ddCMP mixture.[16]
-
Triphosphate Formation: The reaction mixture is stirred at room temperature, typically overnight, to allow for the formation of the triphosphate moiety.
-
Purification: The crude product is purified using anion-exchange chromatography, such as on a DEAE-Sephadex column, followed by reverse-phase HPLC to yield the pure 3'-amino-ddCTP.[16]
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by HPLC to assess its purity.[16]
Caption: Simplified chemical synthesis pathway for 3'-amino-ddCTP.
Conclusion
The introduction of a 3'-amino group into CTP and its analogs is a powerful modification that transforms the nucleotide into a versatile molecular tool. Its primary function as an irreversible chain terminator has been foundational to the development of DNA sequencing technologies and continues to be exploited in the design of novel antiviral and anticancer therapeutics. Furthermore, the reactive nature of the 3'-amino group provides a convenient anchor for the synthesis of custom-labeled oligonucleotide probes, which are indispensable in modern molecular diagnostics and life sciences research. A thorough understanding of the synthesis, biochemical properties, and mechanism of action of 3'-amino-CTP is therefore essential for professionals in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. youtube.com [youtube.com]
- 4. mybiosource.com [mybiosource.com]
- 5. glenresearch.com [glenresearch.com]
- 6. scribd.com [scribd.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications [mdpi.com]
- 9. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. Oligonucleotide modification, labeling and conjugation [biosyn.com]
- 11. Noncompetitive Inhibition of DNA Polymerase β by a Nonnative Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poliovirus RNA-Dependent RNA Polymerase (3Dpol): Pre-Steady-State Kinetic Analysis of Ribonucleotide Incorporation in the Presence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Investigation of Translesion Synthesis across a 3-Nitrobenzanthrone-Derived DNA Lesion Catalyzed by Human DNA Polymerase Kappa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP), a critical reagent in various biochemical and therapeutic research applications. Understanding the stability profile of this modified nucleotide is paramount for ensuring experimental reproducibility and the successful development of novel therapeutics.
Core Concepts of this compound Stability
This compound, like other modified nucleoside triphosphates, is susceptible to degradation through several pathways, primarily hydrolysis of the triphosphate chain and, to a lesser extent, modification of the nucleobase. Its stability is influenced by factors such as pH, temperature, and the presence of contaminating enzymes. Generally, modified nucleotides are known to be sensitive to external conditions.[1]
General Stability Profile
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various storage and handling conditions. This data is extrapolated from general knowledge of nucleoside triphosphate stability and should be considered as a guideline. Empirical validation under specific experimental conditions is highly recommended. A common observation for deoxynucleoside triphosphates (dNTPs) is a decrease in triphosphate content by approximately 2-3% over ten days at 35°C and a pH of about 7.5.[2]
Table 1: Effect of Temperature on this compound Stability (Aqueous Solution, pH 7.5)
| Temperature | Time | Expected Purity | Primary Degradation Products |
| -80°C | 12 months | >98% | Negligible |
| -20°C | 12 months | >95% | 3'-NH2-CDP |
| 4°C | 1 month | ~90% | 3'-NH2-CDP, 3'-NH2-CMP |
| Room Temp (20-25°C) | 1 week | ~80% | 3'-NH2-CDP, 3'-NH2-CMP |
Table 2: Effect of pH on this compound Stability (Aqueous Solution, 4°C, 1 month)
| pH | Expected Purity | Primary Degradation Products | Notes |
| 3.0 | <70% | 3'-NH2-CMP, 3'-amino-3'-deoxycytidine | Acid-catalyzed hydrolysis of the triphosphate chain is rapid. |
| 5.0 | ~85% | 3'-NH2-CDP, 3'-NH2-CMP | Moderate stability. |
| 7.5 | ~90% | 3'-NH2-CDP | Optimal for short-term storage. |
| 9.0 | ~88% | 3'-NH2-CDP | Generally stable, but potential for base-catalyzed reactions increases. For some dNTPs, the optimal pH range for stability is between 9.0 and 11.0.[2] |
| 11.0 | <80% | 3'-NH2-CDP, potential deamination products | Increased rate of hydrolysis and potential for deamination of the cytosine base. |
Table 3: Effect of Freeze-Thaw Cycles on this compound Stability (Aqueous Solution, pH 7.5)
| Number of Cycles | Expected Purity | Primary Degradation Products |
| 1 | >99% | Negligible |
| 5 | ~98% | 3'-NH2-CDP |
| 10 | ~95% | 3'-NH2-CDP |
| 20 | <90% | 3'-NH2-CDP, 3'-NH2-CMP |
Recommended Storage and Handling Conditions
To maximize the shelf-life and ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Long-term Storage: For long-term storage, this compound should be stored as a solution at -80°C.[3]
-
Short-term Storage: For frequent use, aliquots can be stored at -20°C.
-
Solution Preparation: It is advisable to prepare aqueous solutions in a buffer with a slightly alkaline pH, such as 10 mM Tris-HCl, pH 7.5. For some nucleoside triphosphates, a pH above 7.5 has been shown to improve stability.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is crucial to aliquot the this compound solution into smaller, single-use volumes upon receipt.
-
Enzyme Contamination: Ensure that all handling procedures are conducted in a nuclease-free environment to prevent enzymatic degradation of the triphosphate chain. Use of nuclease-free water and consumables is essential.
-
Light Exposure: While not as critical as for fluorescently labeled nucleotides, it is good practice to protect all nucleotide solutions from prolonged exposure to light.
Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the phosphate (B84403) bonds. This process is non-enzymatic and is catalyzed by both acid and base. The presence of divalent metal ions can also catalyze this hydrolysis.
Figure 1. Hydrolytic degradation pathway of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is a common approach to understanding the intrinsic stability of a molecule. The following is a generalized protocol for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in nuclease-free water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the stock solution to UV light (254 nm) for 24, 48, and 72 hours.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for nucleotide analysis.
-
Mobile Phase: A gradient elution is typically required to separate the triphosphate from its less polar degradation products.
-
Mobile Phase A: 50 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 50 mM TEAA in 50% acetonitrile
-
-
Gradient Program:
-
0-5 min: 100% A
-
5-20 min: 0-25% B
-
20-25 min: 25-100% B
-
25-30 min: 100% B
-
30-35 min: 100-0% B
-
35-40 min: 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 271 nm (the approximate λmax for cytidine).
-
Injection Volume: 10 µL
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of degradation.
-
For quantitative analysis, a calibration curve should be prepared using a reference standard of this compound.
Figure 2. Workflow for forced degradation study of this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of their experimental outcomes. The provided protocols for stability assessment offer a framework for in-house validation and characterization of this important nucleotide analog.
References
- 1. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 3. Recommendations on Collecting and Storing Samples for Genetic Studies in Hearing and Tinnitus Research - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Incorporation of 3'-NH2-CTP: A Technical Guide for Researchers
An in-depth exploration of the enzymatic incorporation of 3'-amino-cytidine triphosphate (3'-NH2-CTP), a crucial tool for nucleic acid research and drug development. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and comparative data for various DNA and RNA polymerases.
The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from DNA sequencing to the synthesis of therapeutic oligonucleotides. Among these, 3'-amino-terminated cytidine (B196190) triphosphate (this compound) stands out as a potent chain terminator, playing a critical role in sequencing and as a potential antiviral agent. This technical guide delves into the core aspects of this compound incorporation, offering researchers, scientists, and drug development professionals a detailed resource to harness its capabilities.
Core Principles of this compound Incorporation
The fundamental principle behind the function of this compound as a chain terminator lies in its structural modification. The substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2) prevents the formation of a phosphodiester bond with the subsequent nucleotide. DNA and RNA polymerases, the enzymes responsible for nucleic acid synthesis, recognize and incorporate this compound opposite a guanine (B1146940) base in the template strand. However, once incorporated, the absence of the 3'-OH group halts further elongation of the nucleic acid chain. This property of irreversible chain termination is the basis for its application in Sanger sequencing and as an antiviral strategy.[1][2][3]
Comparative Efficiency of Polymerases
The efficiency of this compound incorporation varies significantly among different DNA and RNA polymerases. This variability is attributed to the specific structural features of the enzyme's active site. Some polymerases exhibit a higher tolerance for modified nucleotides, while others are more stringent. Key enzymes that have been studied for their ability to incorporate 3'-amino-modified nucleotides include:
-
Taq DNA Polymerase: A thermostable polymerase widely used in PCR, Taq polymerase can incorporate 3'-amino-modified nucleotides, although its efficiency may be lower compared to other polymerases.[4][5]
-
Pfu DNA Polymerase: Known for its high fidelity due to its 3' to 5' exonuclease (proofreading) activity, Pfu polymerase can also incorporate modified nucleotides. However, its proofreading activity might lead to the removal of the incorporated analog.
-
Vent (exo-) DNA Polymerase: This thermostable polymerase, lacking exonuclease activity, has been shown to be relatively efficient in incorporating various modified nucleotides, including those with modifications at the 3' position.[6][7]
-
HIV Reverse Transcriptase (RT): As a key enzyme in the replication of HIV, reverse transcriptase is a major target for antiviral drugs. It is known to incorporate various nucleotide analogs, including 3'-amino-modified versions, leading to chain termination and inhibition of viral replication.
The selection of the appropriate polymerase is critical for the success of any experiment involving this compound. The choice depends on the specific application, whether it be for sequencing, PCR-based assays, or kinetic studies.
Quantitative Data on Incorporation Efficiency
The efficiency of enzymatic incorporation of this compound can be quantitatively assessed by determining the kinetic parameters, Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the affinity of the polymerase for the modified nucleotide and the rate at which it is incorporated. A lower Km value indicates a higher affinity, while a higher kcat value signifies a faster incorporation rate. The overall incorporation efficiency is often expressed as the ratio kcat/Km.
While specific kinetic data for this compound is not extensively available in a single comprehensive source, the following table summarizes representative data for the incorporation of 3'-modified nucleotide analogs by various polymerases to provide a comparative overview. It is important to note that these values can be influenced by reaction conditions such as temperature, pH, and metal ion concentration.
| Polymerase | Nucleotide Analog | Km (µM) | kcat (s⁻¹) | Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹) | Reference |
| HIV-1 Reverse Transcriptase | 3'-amino-ddCTP | ~10-50 | ~0.01-0.1 | ~0.001-0.002 | [8] |
| Taq DNA Polymerase | ddCTP | ~5-20 | ~0.1-1 | ~0.02-0.05 | [1] |
| Vent (exo-) DNA Polymerase | ddCTP | ~1-10 | ~0.5-5 | ~0.5-1.0 | |
| Klenow Fragment (exo-) | 3'-amino-ddNTPs | Not specified | Not specified | Effective terminator | [3] |
Note: The data presented are approximate values derived from various studies on 3'-modified nucleotide analogs and should be used as a general guide. Specific experimental conditions will influence the actual kinetic parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the enzymatic incorporation of this compound.
Primer Extension Assay for Chain Termination Analysis
This assay is used to determine the specific point of chain termination by this compound.
Materials:
-
Single-stranded DNA or RNA template
-
5'-radiolabeled or fluorescently labeled primer
-
DNA or RNA Polymerase (e.g., Taq, Vent (exo-), or a reverse transcriptase)
-
10X Polymerase Buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound
-
Stop Solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Protocol:
-
Annealing: In a PCR tube, mix the template DNA/RNA (e.g., 1 pmol) and the labeled primer (e.g., 2 pmol) in 1X polymerase buffer. Heat the mixture to 95°C for 2 minutes and then gradually cool to the annealing temperature of the primer (typically 55-65°C) for 30 minutes.
-
Reaction Setup: Prepare the extension reaction mix on ice by adding dNTPs (final concentration of each dATP, dGTP, dTTP at 100 µM) and this compound (at varying concentrations, e.g., 1 µM, 10 µM, 100 µM) to the annealed template-primer mix.
-
Enzyme Addition: Add the DNA or RNA polymerase (e.g., 1-2 units) to the reaction mix. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Taq polymerase) for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 6-8% with 7M urea).
-
Visualization: After electrophoresis, visualize the terminated fragments using a phosphorimager or fluorescence scanner. The bands will correspond to the positions where this compound was incorporated, leading to chain termination.
Sanger Sequencing using this compound as a Terminator
This protocol adapts the classic Sanger sequencing method to use this compound as a chain terminator for the 'C' reaction.
Materials:
-
Single-stranded DNA template
-
Unlabeled primer
-
DNA Polymerase (e.g., Sequenase or a modified Taq polymerase)
-
10X Sequencing Buffer
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
ddNTPs (ddATP, ddGTP, ddTTP)
-
This compound
-
Radiolabeled dATP (e.g., [α-³⁵S]dATP or [α-³²P]dATP) or fluorescently labeled primers/terminators
-
Stop Solution
-
Sequencing gel apparatus
Protocol:
-
Reaction Setup: Set up four separate reaction tubes labeled 'A', 'G', 'C', and 'T'.
-
Annealing: To each tube, add the DNA template, unlabeled primer, and sequencing buffer. Anneal as described in the primer extension protocol.
-
Labeling (if using radiolabeled dATP): Add a small amount of radiolabeled dATP to each tube.
-
Termination Mixes:
-
To tube 'A', add the dNTP mix and ddATP.
-
To tube 'G', add the dNTP mix and ddGTP.
-
To tube 'C', add the dNTP mix (without dCTP) and this compound.
-
To tube 'T', add the dNTP mix and ddTTP. The ratio of dNTP to terminator (ddNTP or this compound) is crucial and needs to be optimized to obtain a good distribution of fragment lengths.[9][10]
-
-
Polymerase Addition: Add DNA polymerase to each tube to initiate the synthesis.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase.
-
Termination and Denaturation: Stop the reactions with stop solution and denature the samples by heating.
-
Gel Electrophoresis and Autoradiography/Fluorescence Detection: Load the samples from the four reactions in adjacent lanes on a sequencing gel. After electrophoresis, the DNA sequence can be read directly from the resulting autoradiogram or chromatogram.[9][10]
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the primer extension assay and Sanger sequencing.
Caption: Workflow for Primer Extension Assay.
Caption: Workflow for Sanger Sequencing.
Conclusion
The enzymatic incorporation of this compound is a powerful technique with significant implications for both basic research and clinical applications. Its ability to act as a specific chain terminator makes it an invaluable tool for DNA sequencing and a promising candidate for the development of novel antiviral therapies. Understanding the principles of its incorporation, the varying efficiencies of different polymerases, and the detailed experimental protocols are essential for researchers seeking to utilize this modified nucleotide effectively. This guide provides a foundational resource to aid in the successful application of this compound in the laboratory. Further research into the kinetic characterization of a broader range of polymerases with this compound will undoubtedly expand its utility and open up new avenues for innovation in molecular biology and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic studies comparing the incorporation of (+) and (-) isomers of 3TCTP by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 10. csus.edu [csus.edu]
A Tale of Two Amines: An In-depth Technical Guide to 3'-NH2-CTP and 2'-NH2-CTP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and therapeutic development, modified nucleotides are indispensable tools for probing biological processes and constructing novel nucleic acid-based therapeutics and diagnostics. Among these, aminonucleoside triphosphates, specifically 3'-amino-cytidine triphosphate (3'-NH2-CTP) and 2'-amino-cytidine triphosphate (2'-NH2-CTP), offer unique functionalities. The strategic placement of an amino group at either the 3' or 2' position of the ribose sugar dramatically alters the nucleotide's chemical properties and its interaction with enzymes, leading to distinct applications.
This technical guide provides a comprehensive comparison of this compound and 2'-NH2-CTP, covering their synthesis, biochemical properties, and applications. We present available quantitative data in structured tables for clear comparison, detail relevant experimental protocols, and provide visualizations of key processes to aid in understanding their utility in research and drug development.
Chemical Structure and Synthesis
The key difference between this compound and 2'-NH2-CTP lies in the position of the amino group on the ribose sugar, which dictates their function.
This compound features an amino group at the 3'-position, replacing the hydroxyl group required for phosphodiester bond formation. This modification typically leads to chain termination during nucleic acid polymerization.
2'-NH2-CTP possesses an amino group at the 2'-position, a site frequently modified to enhance the stability and binding affinity of RNA molecules. This modification is generally well-tolerated by RNA polymerases, allowing for the synthesis of modified RNA transcripts.
Experimental Protocol: General Synthesis of Aminonucleoside Triphosphates
Objective: To synthesize this compound or 2'-NH2-CTP from the corresponding aminonucleoside.
Materials:
-
3'-amino-3'-deoxycytidine or 2'-amino-2'-deoxycytidine
-
Proton sponge
-
Phosphorus oxychloride (POCl3)
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous trimethyl phosphate
-
DEAE-Sephadex column
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
Methodology:
-
Monophosphorylation:
-
Dissolve the starting aminonucleoside in anhydrous trimethyl phosphate.
-
Add proton sponge and cool the mixture to 0°C.
-
Slowly add phosphorus oxychloride and stir the reaction at 0°C for 2-4 hours.
-
Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Stir the mixture for an additional 2-4 hours at 0°C.
-
Finally, add triethylamine and stir for 5 minutes.
-
-
Purification:
-
Add an equal volume of 1 M TEAB buffer to the reaction mixture.
-
Load the mixture onto a DEAE-Sephadex column pre-equilibrated with 0.1 M TEAB buffer.
-
Wash the column with 0.1 M TEAB buffer.
-
Elute the desired triphosphate product using a linear gradient of 0.1 M to 1 M TEAB buffer.
-
Collect and pool the fractions containing the product, as identified by UV absorbance and/or mass spectrometry.
-
Lyophilize the pooled fractions to obtain the aminonucleoside triphosphate as a triethylammonium salt.
-
Biochemical Properties and Enzymatic Incorporation
The distinct positioning of the amino group profoundly impacts the biochemical behavior of these modified cytidine (B196190) triphosphates, particularly their ability to be incorporated by RNA polymerases.
This compound: The Chain Terminator
The presence of a 3'-amino group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleotide. Consequently, once incorporated into a growing RNA chain, 3'-NH2-CMP acts as a potent chain terminator. This property is analogous to the mechanism of dideoxynucleotides used in Sanger sequencing.
While specific kinetic data for the incorporation of this compound by RNA polymerases is limited, studies on 3'-amino-modified deoxynucleotides have shown that they can be incorporated by DNA polymerases, leading to chain termination.
2'-NH2-CTP: The Versatile Modifier
In contrast to its 3'-isomer, 2'-NH2-CTP is generally a substrate for RNA polymerases, such as T7 RNA polymerase. The 2'-amino group can influence the sugar pucker conformation, which in turn affects the helical geometry and stability of the resulting RNA. Oligonucleotides containing 2'-amino modifications have been shown to exhibit increased resistance to nuclease degradation.
However, the introduction of a 2'-amino group can also impact the efficiency of enzymatic incorporation. Compared to unmodified CTP, 2'-NH2-CTP may be incorporated with lower efficiency by some polymerases. The specific kinetic parameters are highly dependent on the polymerase used and the sequence context.
Quantitative Data Summary
Direct comparative kinetic and thermodynamic data for this compound and 2'-NH2-CTP is scarce in the literature. The following tables summarize available data for 2'-amino modified oligonucleotides and provide a framework for the type of data required for a full comparison.
Table 1: Thermodynamic Properties of 2'-Amino-Modified RNA Duplexes
| Modification | Duplex Type | ΔTm per modification (°C) | Reference |
| 2'-amino | RNA:RNA | Destabilizing |
Note: The 2'-amino modification has been reported to destabilize RNA duplexes, in contrast to other 2'-modifications like 2'-fluoro or 2'-O-methyl which are stabilizing.
Table 2: Nuclease Resistance of 2'-Amino-Modified Oligonucleotides
| Modification | Nuclease | Half-life improvement | Reference |
| 2'-amino pyrimidines | Serum nucleases | ~10-fold increase | |
| 2'-O-aminopropyl | 3'-5' Exonuclease (Klenow) | High resistance |
Experimental Protocol: In Vitro Transcription with Modified NTPs
Objective: To synthesize an RNA transcript containing 2'-NH2-CMP residues using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, UTP solution (100 mM each)
-
CTP solution (100 mM)
-
2'-NH2-CTP solution (100 mM)
-
Transcription buffer (5X)
-
RNase inhibitor
-
Nuclease-free water
Methodology:
-
Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube:
-
5X Transcription Buffer: 4 µL
-
100 mM ATP, GTP, UTP mix: 1 µL each
-
100 mM CTP: 0.5 µL
-
100 mM 2'-NH2-CTP: 1.5 µL (adjust ratio as needed)
-
Linear DNA template (1 µg): x µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation or a spin column-based RNA purification kit.
-
Analysis: Analyze the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis.
Applications in Research and Drug Development
The distinct properties of this compound and 2'-NH2-CTP lend themselves to different applications in molecular biology and biotechnology.
Applications of this compound
The primary application of this compound stems from its ability to terminate RNA synthesis.
-
Sequencing of RNA: Analogous to dideoxy sequencing of DNA, this compound can be used as a chain terminator in enzymatic RNA sequencing methods.
-
Probing Polymerase Mechanisms: It can be employed to study the catalytic cycle of RNA polymerases, allowing for the trapping of polymerase-DNA-RNA ternary complexes at specific positions.
-
Controlled Oligonucleotide Synthesis: In some contexts, it can be used for the controlled, stepwise synthesis of RNA oligonucleotides.
Applications of 2'-NH2-CTP
The ability of 2'-NH2-CTP to be incorporated into RNA while conferring beneficial properties makes it a valuable tool in several areas.
-
SELEX and Aptamer Development: 2'-amino-modified nucleotides are frequently used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate aptamers with enhanced nuclease resistance and, in some cases, improved binding affinity. These modified aptamers are more stable in biological fluids, making them better candidates for therapeutic and diagnostic applications.
-
Antisense Oligonucleotides and siRNA: The introduction of 2'-amino modifications can improve the stability and pharmacokinetic properties of antisense oligonucleotides and small interfering RNAs (siRNAs), enhancing their therapeutic potential.
-
RNA Labeling and Conjugation: The primary amino group at the 2'-position provides a reactive handle for the attachment of various labels, such as fluorescent dyes, biotin, or other functional moieties, enabling the site-specific labeling of RNA molecules for various downstream applications.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key experimental workflows and molecular interactions.
Enzymatic Incorporation of a Modified Nucleotide
Caption: Workflow of 2'-NH2-CTP incorporation by RNA polymerase.
SELEX Workflow with Modified Nucleotides
Caption: SELEX process using 2'-amino-modified nucleotides.
Conclusion
This compound and 2'-NH2-CTP represent two powerful, yet distinct, tools for the study and manipulation of nucleic acids. The chain-terminating nature of this compound makes it valuable for sequencing and mechanistic studies of polymerases. In contrast, the ability of 2'-NH2-CTP to be incorporated into RNA, coupled with the enhanced nuclease resistance it confers, has made it a cornerstone of aptamer development and the design of nucleic acid-based therapeutics.
While a direct, comprehensive comparison of the quantitative aspects of these two molecules is not yet available in the literature, this guide provides a solid foundation for understanding their individual properties and applications. Further research directly comparing the synthesis efficiency, polymerase incorporation kinetics, and thermodynamic effects of these two isomers would be highly valuable to the field and would enable researchers to make more informed decisions when selecting the appropriate tool for their specific research and development needs.
Methodological & Application
Application Notes and Protocols for 3'-NH2-CTP RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of RNA molecules is crucial for a wide range of applications in molecular biology, diagnostics, and therapeutic development. Fluorescently labeled RNAs are instrumental in studying RNA localization, structure, dynamics, and interactions with other molecules. One effective method for site-specific RNA labeling is the enzymatic incorporation of a modified nucleotide followed by chemical derivatization.
This document provides detailed application notes and protocols for the use of 3'-amino-CTP (3'-NH2-CTP) in a two-step RNA labeling strategy. This method involves the enzymatic incorporation of this compound at the 3'-terminus of an RNA transcript, followed by the chemical conjugation of a reporter molecule, such as a fluorescent dye, to the newly introduced primary amine group.
The enzymatic incorporation of this compound is anticipated to act as a chain terminator for in vitro transcription, resulting in an RNA molecule with a single 3'-amino group at its terminus. This primary amine then serves as a reactive handle for efficient and specific labeling with amine-reactive compounds, most commonly N-hydroxysuccinimide (NHS) esters of fluorescent dyes. This approach offers a versatile and targeted method for producing 3'-end-labeled RNA probes for various downstream applications.
Principle of the Method
The this compound RNA labeling strategy is a chemo-enzymatic method that proceeds in two main stages:
-
Enzymatic Incorporation of this compound: During in vitro transcription with a suitable RNA polymerase, such as T7 RNA polymerase, this compound is incorporated into the growing RNA chain opposite a guanine (B1146940) residue in the DNA template. Due to the presence of the amino group at the 3'-position of the ribose sugar instead of the hydroxyl group, the formation of a subsequent phosphodiester bond is blocked. This results in the termination of transcription and the production of an RNA molecule with a 3'-terminal amino group.
-
Chemical Labeling of the 3'-Amino Group: The primary amine at the 3'-end of the RNA transcript is then chemically labeled through a nucleophilic substitution reaction. N-hydroxysuccinimide (NHS) esters of fluorescent dyes are commonly used for this purpose. The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group. This reaction is highly specific for primary amines and is performed under mild conditions to maintain the integrity of the RNA molecule.
Applications
RNA molecules labeled at the 3'-terminus using this method are valuable tools for a variety of applications, including:
-
Fluorescence Resonance Energy Transfer (FRET): Labeled RNAs can be used as donors or acceptors in FRET-based assays to study RNA structure, folding, and conformational changes.
-
RNA-Protein Interaction Studies: Fluorescently labeled RNA can be used in electrophoretic mobility shift assays (EMSAs), fluorescence polarization (FP) assays, and pull-down assays to investigate the binding of proteins to specific RNA sequences.
-
RNA Localization and Tracking: Labeled RNA can be microinjected into cells or used in fluorescence in situ hybridization (FISH) experiments to visualize its subcellular localization and trafficking.
-
Development of RNA-based Diagnostics and Therapeutics: Labeled RNA probes can be utilized in the development of diagnostic assays, and the specific modification of therapeutic RNAs can be explored.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound via In Vitro Transcription
This protocol describes the in vitro transcription reaction to generate an RNA transcript with a 3'-terminal amino group using T7 RNA polymerase. It is expected that the incorporation of this compound will terminate the transcription.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, UTP solutions (100 mM)
-
CTP solution (100 mM)
-
This compound solution (10 mM)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)[1]
-
RNase Inhibitor
-
Nuclease-free water
-
Purification kit for RNA (e.g., spin columns or precipitation reagents)
Procedure:
-
Reaction Setup: Assemble the transcription reaction on ice in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM ATP, GTP, UTP | 0.5 µL each | 2.5 mM each |
| 100 mM CTP | 0.2 µL | 1 mM |
| 10 mM this compound | 1 µL | 0.5 mM |
| Linearized DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 1 µL |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[2]
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification of 3'-Amino-Modified RNA: Purify the RNA transcript using a suitable method, such as spin column purification or lithium chloride precipitation, to remove unincorporated nucleotides, enzymes, and salts.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA by UV-Vis spectrophotometry (A260/A280 ratio). The integrity and size of the transcript can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Fluorescent Labeling of 3'-Amino-Modified RNA with NHS Ester Dyes
This protocol describes the chemical conjugation of an NHS-ester functionalized fluorescent dye to the 3'-amino group of the RNA transcript.
Materials:
-
3'-Amino-modified RNA (from Protocol 1)
-
NHS ester of the desired fluorescent dye
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5)[1][3]
-
Nuclease-free water
-
RNA purification reagents (e.g., ethanol (B145695), sodium acetate (B1210297), or spin columns)
Procedure:
-
Prepare RNA Solution: Dissolve the purified 3'-amino-modified RNA in the labeling buffer to a final concentration of 1-10 mg/mL.[1]
-
Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dissolved NHS-ester dye to the RNA solution.[4] b. Mix gently by pipetting and protect the reaction from light by wrapping the tube in aluminum foil. c. Incubate at room temperature for 2-4 hours or overnight on ice.[3][4]
-
Purification of Labeled RNA: Remove the unreacted dye and byproducts by: a. Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol. b. Size-Exclusion Chromatography: Use a spin column (e.g., Sephadex G-25) to separate the labeled RNA from the smaller dye molecules.
-
Quantification and Labeling Efficiency: a. Measure the absorbance of the purified labeled RNA at 260 nm (for RNA) and at the excitation maximum of the dye. b. Calculate the RNA concentration and the dye concentration using their respective extinction coefficients. c. The labeling efficiency is the molar ratio of the dye to the RNA.
Data Presentation
Table 1: Typical Reaction Conditions for In Vitro Transcription with this compound
| Parameter | Recommended Condition | Notes |
| T7 RNA Polymerase | 50-100 units per 20 µL reaction | Enzyme concentration may need optimization. |
| DNA Template | 0.5-1 µg | Linearized plasmid or PCR product. |
| ATP, GTP, UTP | 2.5 mM each | |
| CTP | 0.5-1 mM | |
| This compound | 0.5-2 mM | A higher ratio of this compound to CTP will increase the probability of termination. |
| MgCl2 | 6-10 mM (in final buffer) | Critical for polymerase activity. |
| Incubation Temperature | 37°C | |
| Incubation Time | 2-4 hours |
Table 2: Parameters for NHS Ester Labeling of 3'-Amino-RNA
| Parameter | Recommended Condition | Notes |
| RNA Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Dye:RNA Molar Ratio | 10:1 to 20:1 | May need optimization depending on the dye and RNA sequence. |
| Labeling Buffer | 0.1 M Sodium Bicarbonate/Borate | pH must be in the range of 8.3-8.5 for optimal reaction.[1][3] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce RNA degradation. |
| Reaction Time | 2-4 hours (RT) or overnight (4°C) | |
| Quenching (Optional) | Addition of a primary amine (e.g., Tris buffer) | Can be used to stop the reaction. |
Visualization of Workflows and Pathways
Caption: Enzymatic incorporation of this compound by T7 RNA Polymerase leading to transcription termination.
Caption: Chemical reaction for labeling 3'-amino-RNA with an NHS ester dye.
Caption: Overall experimental workflow for this compound RNA labeling.
References
Application Notes & Protocols: Site-Specific 3'-End Modification of RNA using 3'-Amino-CTP
Introduction
The functionalization of RNA molecules at their termini is a critical technique for a wide range of applications, including the attachment of fluorophores for imaging, biotin (B1667282) for purification, or other moieties for therapeutic and diagnostic purposes. The 3'-terminus is a common site for modification. One strategy to achieve this is by incorporating a nucleotide analog that introduces a reactive functional group, such as a primary amine.
3'-Deoxy-3'-amino-cytidine triphosphate (3'-NH2-CTP) is a cytidine (B196190) analog designed for this purpose. Unlike standard ribonucleotides, it possesses an amino group (-NH2) instead of a hydroxyl group (-OH) at the 3' position of the ribose sugar. This single modification fundamentally alters its biochemical behavior during in vitro transcription (IVT). The 3'-OH group is essential for RNA polymerases, such as T7 RNA polymerase, to catalyze the formation of a phosphodiester bond with the subsequent nucleotide. The absence of this hydroxyl group means that once this compound is incorporated into a growing RNA chain, no further nucleotides can be added. This property makes this compound an effective chain terminator for transcription.
These application notes provide a comprehensive overview of the principles and methodologies for using this compound to produce 3'-amino-terminated RNA transcripts, ready for downstream conjugation and analysis.
Principle of Chain Termination
During in vitro transcription, T7 RNA polymerase moves along a DNA template, catalyzing the polymerization of ribonucleotides. The reaction involves a nucleophilic attack by the 3'-hydroxyl group of the last nucleotide in the nascent RNA chain on the α-phosphate of the incoming nucleoside triphosphate (NTP). When this compound is incorporated, the resulting 3'-terminus of the RNA chain lacks the required hydroxyl group, presenting a 3'-amino group instead. This prevents the addition of the next nucleotide, effectively terminating the transcription process.
By controlling the ratio of this compound to standard CTP in the transcription reaction, it is possible to generate a population of transcripts that are terminated at cytosine positions, resulting in a pool of RNA molecules with a reactive primary amine at the 3'-end.
Caption: Mechanism of transcription termination by this compound.
Applications
The primary application of generating 3'-amino-terminated RNA is to create a substrate for site-specific covalent modification. The terminal primary amine is a versatile chemical handle that can be used for:
-
Fluorescent Labeling: Conjugation with NHS-ester or isothiocyanate derivatives of fluorescent dyes for use in RNA tracking, localization studies, or fluorescence resonance energy transfer (FRET) experiments.
-
Biotinylation: Attachment of biotin for use in affinity purification, immobilization on streptavidin-coated surfaces, or detection in non-radioactive electrophoretic mobility shift assays (EMSAs).
-
Cross-linking Studies: Introduction of cross-linking agents to study RNA-protein or RNA-RNA interactions.
-
Drug Conjugation: Attachment of small molecules or therapeutic payloads for drug development and delivery applications.
Experimental Methodologies & Protocols
There are two primary workflows to generate 3'-amino modified RNA. The first is direct enzymatic incorporation of this compound during IVT. The second, a more common alternative, involves post-transcriptional chemical modification of a standard RNA transcript.
Method A: Enzymatic Incorporation of this compound during IVT
This method leverages the chain-terminating property of this compound. The protocol requires careful optimization of the ratio between the modified and standard CTP to control the yield and length of the terminated products. It should be noted that the efficiency of incorporation can be low with wild-type T7 RNA polymerase and may benefit from the use of engineered polymerases with higher tolerance for modified nucleotides.
Caption: Workflow for enzymatic synthesis of 3'-amino-terminated RNA.
Protocol: In Vitro Transcription with this compound
-
Template Preparation:
-
Use a linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the desired RNA sequence.
-
The DNA template should be designed such that the desired termination point corresponds to a guanine (B1146940) (G) residue, which will incorporate the this compound.
-
Purify the template DNA and resuspend in nuclease-free water to a concentration of 0.5-1.0 µg/µL.
-
-
In Vitro Transcription Reaction Setup:
-
Assemble the reaction at room temperature to prevent precipitation of DNA by spermidine.
-
The ratio of CTP to this compound is critical and must be optimized empirically. A starting point is a 10:1 to 100:1 molar ratio.
Component Volume (for 20 µL reaction) Final Concentration 5x Transcription Buffer 4 µL 1x 100 mM DTT 2 µL 10 mM RNase Inhibitor 1 µL 2 U/µL ATP (100 mM) 1 µL 5 mM GTP (100 mM) 1 µL 5 mM UTP (100 mM) 1 µL 5 mM CTP (10 mM) 1 µL 0.5 mM This compound (1 mM) 1 µL 0.05 mM Linearized DNA Template 1 µg 50 ng/µL T7 RNA Polymerase 2 µL 5 U/µL Nuclease-Free Water Up to 20 µL - -
-
Incubation:
-
Mix gently and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.
-
-
Template Removal:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
-
Purification of RNA:
-
Purify the 3'-amino-terminated RNA using denaturing polyacrylamide gel electrophoresis (PAGE), silica-based columns, or lithium chloride precipitation. PAGE is recommended for isolating the correctly terminated full-length product from unterminated transcripts.
-
-
Quality Control:
-
Analyze the purified RNA on a denaturing gel to confirm its size and purity.
-
Confirm the presence of the 3'-amino group and the correct mass via mass spectrometry (e.g., ESI-MS).
-
Method B: Post-Transcriptional 3'-End Chemical Modification
This method avoids the potential inefficiencies of enzymatic incorporation of modified nucleotides. It involves transcribing a standard RNA molecule with a natural 3'-OH terminus, followed by a two-step chemical process: periodate (B1199274) oxidation of the 3'-terminal ribose, and subsequent conjugation to an amine-containing molecule or a molecule with a hydrazide linker.[1]
Caption: Workflow for post-transcriptional 3'-end chemical modification.
Protocol: Periodate Oxidation and Amine Conjugation
-
RNA Preparation:
-
Synthesize RNA using a standard in vitro transcription protocol.
-
Purify the full-length transcript to ensure a homogenous population of 3'-termini. Gel purification is highly recommended.
-
Resuspend the purified RNA in nuclease-free water.
-
-
Periodate Oxidation:
-
Prepare a fresh solution of 50-100 mM Sodium Periodate (NaIO₄) in water.
-
In a light-protected tube, mix the RNA with the NaIO₄ solution.
Component Volume / Amount Final Concentration Purified RNA 10-50 µg ~1 mg/mL 100 mM NaIO₄ 0.1x reaction volume 10 mM Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.2) to final volume - -
Incubate in the dark at room temperature for 60-90 minutes. This reaction opens the ribose ring between the 2' and 3' carbons, creating a reactive 3'-dialdehyde.
-
-
Purification of Oxidized RNA:
-
Remove excess sodium periodate immediately by ethanol (B145695) precipitation or using a desalting column (e.g., G-25). This step is crucial as residual periodate can interfere with the subsequent conjugation.
-
Resuspend the RNA pellet in a suitable conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.0-5.5).
-
-
Amine Conjugation:
-
Add the amine- or hydrazide-containing label (e.g., Cy5-Hydrazide, Biotin-Hydrazide, or a diamine linker like ethylenediamine) to the oxidized RNA solution. A 50- to 100-fold molar excess of the label is typically used.
-
Incubate the reaction in the dark at room temperature for 4-12 hours or at 4°C overnight. The reaction forms a Schiff base or a more stable hydrazone bond.
-
(Optional) For amine conjugation, the resulting Schiff base can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.
-
-
Final Purification:
-
Remove the unreacted label by ethanol precipitation, gel filtration, or HPLC to obtain the purified, 3'-end labeled RNA.
-
Summary of Quantitative Parameters
The success of these protocols depends on careful control of reaction parameters. The following table summarizes key quantitative data and considerations.
| Parameter | Method A: Enzymatic Incorporation | Method B: Post-Transcriptional | Notes |
| Input Material | Linearized DNA Template | Purified, full-length RNA | Method B requires a pre-existing RNA transcript. |
| Key Reagent Ratio | Molar ratio of CTP:this compound (e.g., 10:1 to 100:1) | Molar excess of Label:RNA (e.g., 50:1 to 100:1) | Ratios must be empirically optimized for best results. |
| Typical Yield | Variable; often lower than standard IVT due to termination. | High; dependent on the efficiency of the initial IVT and subsequent purification steps. | Yield for Method A is highly dependent on polymerase tolerance. |
| Purity of Final Product | Can be heterogeneous, containing unterminated transcripts. | Can be very high with proper purification after each step. | PAGE or HPLC purification is recommended for achieving high purity. |
| Reaction Time | 2-4 hours (IVT) | 1-2 hours (Oxidation) + 4-16 hours (Conjugation) | Total time for Method B is longer due to multiple steps. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Yield of Terminated RNA (Method A) | Inefficient incorporation by polymerase. | Use an engineered T7 RNA polymerase known for better acceptance of modified NTPs. Increase the concentration of this compound relative to CTP. |
| Incorrect DNA template design. | Ensure the target termination site is a 'G' in the template and is not in a region prone to polymerase slippage (e.g., homopolymer runs). | |
| Smear on Gel after IVT (Method A) | Premature termination or heterogeneous products. | Optimize the CTP:this compound ratio. Purify the desired product band using denaturing PAGE. |
| Low Labeling Efficiency (Method B) | Incomplete oxidation. | Use a fresh solution of sodium periodate. Ensure the reaction is protected from light. |
| Inactive labeling reagent. | Use a fresh stock of the amine/hydrazide-labeled compound. | |
| Incorrect pH for conjugation. | Ensure the conjugation buffer pH is optimal for Schiff base/hydrazone formation (typically pH 5.0-6.0). | |
| Degradation of RNA | RNase contamination. | Use RNase-free water, tips, and tubes for all steps. Include an RNase inhibitor in enzymatic reactions. |
References
Application Notes & Protocols: Leveraging 3'-NH2-CTP for Enhanced SELEX and Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integration of modified nucleotides into the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process represents a significant advancement in the development of nucleic acid aptamers. Among these, 3'-amino-CTP (3'-NH2-CTP) offers a unique functional handle for post-selection modification, enabling the conjugation of a wide array of molecules such as fluorophores, biotin, and therapeutic agents. This modification can enhance the stability, binding affinity, and overall utility of the selected aptamers.[1][2] These application notes provide a detailed overview and experimental protocols for the effective use of this compound in the SELEX workflow for the generation of high-affinity aptamers.
Introduction
Aptamers, short single-stranded DNA or RNA oligonucleotides, are selected from large combinatorial libraries for their ability to bind to specific targets with high affinity and specificity, rivaling that of monoclonal antibodies.[3][4] The SELEX process is the cornerstone of aptamer discovery, involving iterative rounds of selection, partitioning, and amplification.[5][6][7] The incorporation of modified nucleotides, such as this compound, during the SELEX process can introduce novel functionalities into the aptamer library, leading to aptamers with improved characteristics.[1][8][9] The primary amino group introduced at the 3'-terminus serves as a versatile site for covalent attachment of various moieties, expanding the applications of the resulting aptamers in diagnostics, therapeutics, and nanotechnology.[2][10][11]
Advantages of Using this compound in SELEX
Incorporating this compound into the SELEX process offers several key advantages:
-
Post-SELEX Conjugation: The terminal amino group provides a reactive site for the straightforward conjugation of molecules post-selection, without interfering with the aptamer's binding domain.[2][10]
-
Enhanced Stability: Modifications at the 3'-terminus can increase resistance to exonuclease degradation, thereby improving the in vivo stability of the aptamer.[1]
-
Improved Binding Affinity: The introduction of functional groups can lead to additional interactions with the target molecule, potentially increasing binding affinity.[1][6]
-
Versatility in Applications: The ability to conjugate various molecules opens up a wide range of applications, from diagnostic assays to targeted drug delivery.[11][12][13]
Experimental Protocols
Preparation of the 3'-Amino-Modified RNA Library
This protocol outlines the in vitro transcription of a DNA library to an RNA library incorporating this compound.
Materials:
-
Single-stranded DNA (ssDNA) library with a random region flanked by constant primer binding sites.
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 1 mM spermidine)
-
ATP, GTP, UTP solution (10 mM each)
-
CTP solution (10 mM)
-
This compound solution (10 mM)
-
RNase-Free DNase I
-
Nuclease-free water
-
Purification kit for RNA
Protocol:
-
Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the following components on ice:
Component Volume Final Concentration ssDNA Library X µL 1 µM 5X Transcription Buffer 10 µL 1X 10 mM ATP, GTP, UTP mix 2.5 µL each 2.5 mM each 10 mM CTP 1.25 µL 1.25 mM 10 mM this compound 1.25 µL 1.25 mM T7 RNA Polymerase 2 µL - | Nuclease-free water | Up to 50 µL | - |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 2 units of RNase-Free DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
Purification: Purify the 3'-amino-modified RNA library using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification: Determine the concentration and purity of the RNA library using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a denaturing polyacrylamide gel.
SELEX Workflow with 3'-Amino-Modified RNA Library
The following diagram illustrates the key steps in the SELEX process using a 3'-amino-modified RNA library.
Caption: SELEX workflow using a 3'-amino-modified RNA library.
Protocol:
-
Binding: Incubate the 3'-amino-modified RNA library with the target molecule in a suitable binding buffer. The optimal buffer conditions (e.g., salt concentration, pH) should be determined empirically for each target.
-
Partitioning: Separate the RNA-target complexes from the unbound RNA. Common methods include nitrocellulose filter binding, magnetic bead-based separation, or capillary electrophoresis.[9]
-
Washing: Wash the partition matrix (e.g., filter or beads) to remove non-specifically bound RNA molecules.
-
Elution: Elute the bound RNA molecules from the target.
-
Reverse Transcription: Reverse transcribe the eluted RNA to cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the cDNA using PCR to enrich the population of binding sequences.
-
In Vitro Transcription: Use the amplified DNA as a template for the next round of in vitro transcription to generate an enriched 3'-amino-modified RNA pool.
-
Repeat: Repeat the selection cycle (typically 8-15 rounds) until a significant enrichment of high-affinity aptamers is observed.
Post-SELEX Conjugation of 3'-Amino-Modified Aptamers
This protocol describes a general method for conjugating a molecule with an N-hydroxysuccinimide (NHS) ester to the 3'-amino group of the selected aptamer.
Materials:
-
Purified 3'-amino-modified aptamer
-
NHS-ester functionalized molecule (e.g., NHS-biotin, NHS-fluorescein)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
Size-exclusion chromatography column or other purification method
Protocol:
-
Reaction Setup: Dissolve the 3'-amino-modified aptamer in the conjugation buffer. Add a 10- to 50-fold molar excess of the NHS-ester functionalized molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light if using a light-sensitive molecule.
-
Purification: Purify the conjugated aptamer from the excess unreacted labeling reagent using size-exclusion chromatography or another suitable purification method.
-
Characterization: Confirm the successful conjugation and purity of the aptamer conjugate using methods such as mass spectrometry, gel electrophoresis, or spectrophotometry.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained when comparing aptamers selected with and without this compound.
| Aptamer | Modification | Target | Binding Affinity (Kd) | Nuclease Resistance (t1/2 in serum) |
| Aptamer A | Unmodified | Protein X | 50 nM | 15 min |
| Aptamer B | 3'-NH2 | Protein X | 45 nM | 45 min |
| Aptamer C | Unmodified | Small Molecule Y | 120 nM | 10 min |
| Aptamer D | 3'-NH2 | Small Molecule Y | 105 nM | 35 min |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in designing a SELEX experiment with this compound for developing a targeted drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Applications of Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Application of Modified Nucleotides in SELEX Technology | Semantic Scholar [semanticscholar.org]
- 9. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Aptamer-Conjugated Nanoparticles for Cancer Cell Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Transcriptional Modification of RNA with 3'-Amino-3'-deoxycytidine-5'-triphosphate (3'-NH2-CTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications dramatically expand the functional capacity of RNA molecules, influencing their structure, stability, and interaction with other cellular components. The enzymatic incorporation of modified nucleotides provides a powerful tool for the site-specific introduction of chemical functionalities into RNA. This document details the application and protocols for the post-transcriptional modification of RNA using 3'-amino-3'-deoxycytidine-5'-triphosphate (3'-NH2-CTP).
This compound is a cytidine (B196190) triphosphate analog possessing a primary amino group at the 3' position of the ribose sugar. This modification serves as a versatile chemical handle for the subsequent attachment of various molecules, such as fluorophores, biotin, or crosslinking agents, enabling a wide range of applications in RNA research and therapeutic development. The enzymatic incorporation of this compound is primarily achieved through in vitro transcription using bacteriophage RNA polymerases, such as T7 RNA polymerase, which can tolerate certain modifications at the 3' position of the incoming nucleotide.
Applications
The introduction of a 3'-amino group into an RNA transcript opens up numerous possibilities for downstream applications:
-
RNA Labeling and Visualization: The primary amino group serves as a reactive site for conjugation with amine-reactive dyes (e.g., NHS esters of fluorescent dyes), allowing for the visualization of RNA localization and trafficking within cells.
-
Immobilization and Affinity Purification: RNA can be immobilized on solid supports functionalized with amine-reactive groups for use in affinity chromatography to study RNA-protein or RNA-RNA interactions.
-
Crosslinking Studies: The amino group can be coupled to a photo-activatable crosslinking agent to identify binding partners in close proximity to the modified RNA.
-
Therapeutic RNA Development: Modification of the 3'-terminus can enhance the stability of therapeutic RNAs, such as siRNAs or mRNA, by conferring resistance to 3'-exonucleases. The amino group can also be used to attach targeting ligands or other functional moieties.
-
RNA-Protein Interaction Studies: The strategic placement of a 3'-amino modification can be used to probe the structural and functional requirements of RNA-protein binding.
Principle of the Method
The post-transcriptional modification of RNA with this compound is achieved through in vitro transcription. A DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7 promoter) is transcribed in the presence of the four standard ribonucleoside triphosphates (ATP, GTP, UTP) and this compound. The RNA polymerase recognizes the T7 promoter and initiates transcription. During the elongation phase, when the polymerase encounters a guanine (B1146940) (G) residue in the template strand, it can incorporate the complementary 3'-amino-modified cytidine monophosphate from this compound into the growing RNA chain. The efficiency of incorporation can be influenced by the specific polymerase used, the concentration of the modified nucleotide relative to its natural counterpart (CTP), and the overall reaction conditions. Following transcription, the resulting 3'-amino-modified RNA can be purified and used in a variety of downstream applications.
Application Notes: 3'-NH2-CTP for Next-Generation Sequencing Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Next-Generation Sequencing (NGS) has revolutionized genomics research, enabling rapid and cost-effective sequencing of DNA and RNA. A key technology underpinning many NGS platforms is sequencing-by-synthesis (SBS), which relies on the stepwise incorporation of nucleotides that temporarily halt DNA synthesis. These specially modified nucleotides are known as reversible terminators. This document provides detailed application notes and protocols for the use of 3'-amino-CTP (3'-NH2-CTP) as a reversible terminator in NGS library preparation.
The 3'-amino group (NH2) on the deoxyribose sugar of the CTP molecule acts as a "3'-O-blocked" reversible terminator.[1][2] This modification prevents the DNA polymerase from adding the next nucleotide, effectively pausing the reaction.[1][2] Following the identification of the incorporated base, the 3'-amino group can be chemically cleaved, regenerating a standard 3'-hydroxyl group (OH) and allowing the next synthesis cycle to proceed.[2] This cyclical process of incorporation, detection, and cleavage is the foundation of SBS.
The use of a small, chemically cleavable group like the 3'-amino moiety offers advantages in terms of polymerase acceptance and efficient cleavage, contributing to the overall accuracy and read length of the sequencing run.[2][3]
Principle of this compound in Sequencing-by-Synthesis
The core of the technology lies in the controlled, single-base extension of a DNA strand. The workflow can be summarized in the following key steps:
-
Incorporation: A DNA polymerase incorporates a single this compound opposite a guanine (B1146940) base on the template strand. The 3'-amino group prevents further nucleotide addition.[1][2]
-
Detection: The incorporated nucleotide is identified. In a typical NGS workflow, this would involve imaging a fluorescent label attached to the nucleotide base.
-
Cleavage (Deblocking): The 3'-amino group is chemically removed to restore a 3'-OH group.[2]
-
Cycle Repetition: The process is repeated with the addition of the next nucleotide, allowing for the sequential determination of the DNA sequence.
This method allows for massively parallel sequencing, where millions of DNA fragments are sequenced simultaneously on a solid support.
Performance Characteristics of 3'-Amino Reversible Terminators
| Parameter | Description | Reference |
| Terminator Type | 3'-O-blocked reversible terminator | [1] |
| Blocking Group | 3'-amino group (-NH2) | [2] |
| Incorporating Enzyme | Engineered DNA polymerases, such as Therminator DNA Polymerase, show enhanced ability to incorporate 3'-modified nucleotides. | [1][4][5] |
| Cleavage Chemistry | Cleavage of the 3'-amino group is typically achieved using sodium nitrite (B80452) (NaNO2) in a mildly acidic buffer. This reaction converts the amino group into a hydroxyl group. | [2] |
| Cleavage Efficiency | The nitrite-based cleavage is reported to be efficient and occurs under mild conditions, which helps to maintain the integrity of the DNA template. | [2] |
| Read Length | In systems using 3'-ONH2 reversible terminators, read lengths of 40-50 bp have been reported. | [1] |
Experimental Protocols
I. Protocol for Single-Base Incorporation of this compound
This protocol describes the template-directed incorporation of a single this compound using an engineered DNA polymerase.
Materials:
-
Single-stranded DNA template containing a target guanine base
-
Primer complementary to the 3' end of the template
-
Therminator™ DNA Polymerase[5]
-
10X ThermoPol® Reaction Buffer[5]
-
This compound solution
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
Procedure:
-
Annealing: In a PCR tube, mix 10 pmol of the DNA template and 15 pmol of the primer in 1X ThermoPol® Reaction Buffer. Bring the final volume to 18 µL with nuclease-free water. Heat at 95°C for 2 minutes, then ramp down to 25°C at a rate of 0.1°C/s to anneal the primer to the template.
-
Incorporation Reaction:
-
To the annealed primer-template, add 1 µL of 10 µM this compound.
-
Add 1 µL of Therminator™ DNA Polymerase (e.g., 2 units/µL).
-
The final reaction volume is 20 µL.
-
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 75°C for Therminator™ DNA Polymerase) for 10-15 minutes.[5]
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: The single-base extension product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the addition of a single nucleotide.
II. Protocol for Cleavage of the 3'-Amino Group
This protocol describes the chemical cleavage of the 3'-amino group to regenerate a 3'-OH group, making the DNA ready for the next incorporation cycle.
Materials:
-
DNA product from the incorporation step (immobilized on a solid support, e.g., streptavidin beads if the primer is biotinylated)
-
Cleavage Buffer: Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5.5)
-
Sodium Nitrite (NaNO2) solution (e.g., 1 M, freshly prepared)
-
Wash Buffer (e.g., TE buffer with 0.1% Tween-20)
-
Nuclease-free water
Procedure:
-
Immobilization and Washing: If the DNA is not already immobilized, capture the biotinylated DNA on streptavidin-coated magnetic beads. Wash the beads twice with Wash Buffer to remove unincorporated nucleotides and enzyme.
-
Cleavage Reaction:
-
Prepare the cleavage solution immediately before use by mixing the sodium nitrite solution with the cleavage buffer to a final concentration of approximately 700 mM HONO (formed in situ).[2] For example, add the appropriate volume of 1 M NaNO2 to the sodium acetate buffer.
-
Resuspend the beads with the DNA product in the cleavage solution.
-
-
Incubation: Incubate at room temperature for 1-5 minutes with gentle agitation.[2] A 1-minute incubation has been shown to achieve >98% cleavage.[2]
-
Washing: Pellet the magnetic beads and discard the supernatant. Wash the beads three times with Wash Buffer to remove the cleavage reagents.
-
Resuspension: Resuspend the beads in a buffer suitable for the next round of enzymatic reaction (e.g., 1X ThermoPol® Reaction Buffer). The DNA is now ready for the next incorporation step.
NGS Library Preparation Workflow using this compound
This section outlines a conceptual workflow for preparing an NGS library using the principles of 3'-amino reversible termination. This workflow is a multi-step process that converts a DNA sample into a library of fragments ready for sequencing.
Diagram of the NGS Library Preparation Workflow:
Caption: A generalized workflow for NGS library preparation and sequencing using 3'-amino reversible terminators.
Signaling Pathway and Logical Relationship Diagrams
Diagram of the Reversible Termination Cycle:
Caption: The cyclical process of incorporation, termination, imaging, and cleavage in sequencing-by-synthesis with 3'-amino-dNTPs.
Conclusion
This compound, as part of the family of 3'-amino-modified nucleotides, serves as an effective reversible terminator for next-generation sequencing. The small size of the 3'-amino blocking group allows for efficient incorporation by engineered DNA polymerases, and the mild cleavage chemistry helps preserve the integrity of the DNA templates. The protocols and workflows described in these application notes provide a foundation for researchers to utilize this technology in their sequencing experiments. Further optimization of reaction conditions may be necessary depending on the specific application, polymerase, and sequencing platform used.
References
- 1. Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Firebird Biomolecular Sciences LLC [firebirdbio.com]
- 4. Frontiers | Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates [frontiersin.org]
- 5. neb.com [neb.com]
Application Notes and Protocols for 3'-Amine Labeling of RNA with 3'-NH2-CTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic labeling of RNA with 3'-amino-CTP (3'-NH2-CTP), a versatile tool for post-transcriptional modification and analysis of RNA. The introduction of a primary amine at the 3'-terminus allows for a wide range of downstream applications, including the conjugation of fluorophores, biotin, or crosslinking agents.
Introduction
The precise modification of RNA molecules is crucial for elucidating their structure, function, and interactions within cellular pathways. 3'-amino-CTP (3'-Deoxy-3'-amino-cytidine-5'-triphosphate) serves as a valuable substrate for the enzymatic introduction of a reactive primary amine group at the 3'-end of an RNA molecule. This terminal amine can then be specifically targeted for conjugation with various reporter molecules or functional groups. The enzymatic methods described herein offer a robust and efficient means of generating 3'-amine-modified RNA for a multitude of research and drug development applications.
There are two primary enzymatic strategies for incorporating this compound into RNA:
-
3'-End Tailing using Poly(A) Polymerase (PAP): This method appends one or more 3'-amino-CMP moieties to the 3'-terminus of a pre-existing RNA molecule. It is a template-independent reaction, making it suitable for labeling virtually any RNA.[1][2][3][4]
-
Co-transcriptional Incorporation using T7 RNA Polymerase: In this approach, this compound is incorporated into the RNA transcript during in vitro transcription from a DNA template.[5][6][7][8][9] This can be used for site-specific incorporation if the template is designed accordingly, or for generating RNA with multiple internal amine modifications.
Principles of the Methods
Poly(A) Polymerase (PAP) Tailing: Yeast or E. coli Poly(A) Polymerase catalyzes the addition of nucleotides to the 3'-hydroxyl terminus of an RNA molecule. While its natural substrate is ATP, PAP can also utilize modified nucleotides, including this compound, albeit with potentially different efficiencies.[4] The reaction results in the addition of a short tail of 3'-amino-CMPs to the RNA.
T7 RNA Polymerase Incorporation: T7 RNA polymerase is a DNA-dependent RNA polymerase that synthesizes RNA from a DNA template containing a T7 promoter.[8] By including this compound in the nucleotide mix, it can be incorporated into the growing RNA chain in place of CTP. The efficiency of incorporation can be influenced by the specific mutant of T7 RNA polymerase used and the reaction conditions.[9]
Experimental Protocols
Protocol 1: 3'-End Labeling of RNA with this compound using Poly(A) Polymerase
This protocol is designed for the addition of 3'-amino-CMP to the 3'-terminus of a purified RNA molecule.
Materials:
-
Purified RNA (e.g., mRNA, lncRNA, viral RNA)
-
This compound solution
-
Yeast Poly(A) Polymerase (e.g., from a commercial supplier)
-
5X Poly(A) Polymerase Reaction Buffer
-
RNase Inhibitor
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
-
EDTA solution (0.5 M, pH 8.0)
Procedure:
-
In a sterile, RNase-free microfuge tube, combine the following components on ice:
-
Purified RNA: 1-5 µg
-
5X Poly(A) Polymerase Reaction Buffer: 10 µL
-
This compound (10 mM): 2.5 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 48 µL
-
-
Mix gently by pipetting up and down.
-
Add Poly(A) Polymerase (e.g., 2 U/µL): 2 µL.
-
Incubate the reaction at 37°C for 30-60 minutes. The incubation time can be optimized to control the length of the 3'-NH2-C tail.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the 3'-amino-labeled RNA using an RNA cleanup spin column according to the manufacturer's protocol.
-
Elute the labeled RNA in nuclease-free water.
-
Quantify the concentration of the labeled RNA and proceed to downstream applications or store at -80°C.
Protocol 2: Co-transcriptional Incorporation of this compound using T7 RNA Polymerase
This protocol describes the synthesis of RNA containing 3'-amino-CMP residues from a linear DNA template.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound solution
-
ATP, GTP, UTP solutions (100 mM each)
-
CTP solution (100 mM, optional, for controlling incorporation ratio)
-
T7 RNA Polymerase
-
10X T7 RNA Polymerase Reaction Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
In a sterile, RNase-free microfuge tube, assemble the following reaction on ice:
-
10X T7 RNA Polymerase Reaction Buffer: 2 µL
-
ATP, GTP, UTP (100 mM each): 2 µL of each
-
This compound (10 mM): 2 µL (adjust ratio with CTP if needed)
-
Linearized DNA template (0.5-1 µg/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 18 µL
-
-
Mix gently by pipetting.
-
Add T7 RNA Polymerase (e.g., 50 U/µL): 2 µL.
-
Incubate at 37°C for 2-4 hours.[6]
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using an appropriate method, such as a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[2]
-
Resuspend the purified RNA in nuclease-free water.
-
Assess the integrity and concentration of the synthesized RNA.
Data Presentation
Table 1: Comparison of Enzymatic Labeling Methods for this compound Incorporation
| Parameter | Poly(A) Polymerase Tailing | T7 RNA Polymerase Co-transcriptional Incorporation |
| Enzyme | Yeast or E. coli Poly(A) Polymerase | T7 RNA Polymerase |
| Template Requirement | Template-independent | Requires a linear DNA template with T7 promoter |
| Position of Label | 3'-terminus | Internal and/or 3'-terminus (template-dependent) |
| Control of Labeling | Single or multiple additions, controlled by time and substrate concentration | Stoichiometry controlled by the ratio of this compound to CTP |
| Typical RNA Input | 1-10 µg of pre-synthesized RNA | 0.5-1 µg of DNA template |
| Reaction Time | 30-60 minutes | 2-4 hours |
| Relative Efficiency | Moderate to High (enzyme and substrate dependent) | Variable (can be lower than canonical NTPs) |
Table 2: Illustrative Quantitative Data for 3'-Amine Labeling Efficiency
| Labeling Method | Enzyme | Substrate Concentration | Incubation Time | Estimated Labeling Efficiency (%) |
| PAP Tailing | Yeast Poly(A) Polymerase | 0.5 mM this compound | 30 min | 70-90% |
| PAP Tailing | Yeast Poly(A) Polymerase | 0.5 mM this compound | 60 min | >90% (with multiple additions) |
| T7 Co-transcriptional | T7 RNA Polymerase | 1:4 (this compound:CTP) | 2 hours | ~20% of C positions substituted |
| T7 Co-transcriptional | T7 RNA Polymerase | 1:1 (this compound:CTP) | 2 hours | ~40-50% of C positions substituted |
Note: The data in Table 2 is illustrative and may vary depending on the specific RNA sequence, enzyme batch, and reaction conditions. Optimization is recommended.
Visualization of Workflows and Pathways
Caption: Workflow for 3'-end labeling of RNA using Poly(A) Polymerase.
References
- 1. Poly(A) polymerase-based poly(A) length assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
Applications of 3'-Amino-Modified RNA: A Detailed Guide for Researchers
Introduction
The strategic placement of a primary amine group at the 3'-terminus of an RNA molecule, creating 3'-amino-modified RNA, opens up a vast landscape of possibilities for researchers, scientists, and drug development professionals. This modification serves as a versatile chemical handle, enabling the covalent attachment of a wide array of functional molecules, thereby enhancing the utility of RNA in diagnostics, therapeutics, and nanotechnology. This document provides a comprehensive overview of the key applications, detailed experimental protocols, and quantitative data to facilitate the adoption of this powerful technology.
Key Applications
The primary amino group at the 3'-end of RNA provides a nucleophilic site for reaction with various electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters. This allows for the stable conjugation of molecules such as fluorescent dyes, biotin (B1667282), peptides, proteins, and nanoparticles.
Bioconjugation for Labeling and Detection
One of the most widespread applications of 3'-amino-modified RNA is in the attachment of reporter molecules for detection and imaging. The terminal amine allows for site-specific labeling, ensuring that the modification does not interfere with the RNA's biological activity.
-
Fluorescent Labeling: The conjugation of fluorescent dyes to the 3'-end of RNA is crucial for various applications, including in situ hybridization, microarray analysis, and cellular imaging. This method offers a safer and often more straightforward alternative to traditional radioactive labeling.
-
Biotinylation: The attachment of biotin enables highly specific and strong non-covalent interaction with streptavidin. This is widely used for the purification of RNA-protein complexes, immobilization of RNA onto surfaces, and in various detection assays.
Therapeutic Applications
The ability to conjugate therapeutic agents or targeting ligands to RNA molecules is a cornerstone of modern drug development. 3'-amino modification plays a pivotal role in this area.
-
Targeted Drug Delivery: By attaching targeting moieties such as antibodies, peptides, or aptamers, 3'-amino-modified therapeutic RNAs (e.g., siRNAs, antisense oligonucleotides) can be specifically delivered to target cells or tissues, enhancing efficacy and reducing off-target effects.[1]
-
Improved Pharmacokinetics: Conjugation of molecules like polyethylene (B3416737) glycol (PEG) can increase the in vivo half-life of RNA therapeutics by reducing renal clearance and protecting against nuclease degradation.
-
Enhanced Stability: The 3'-amino modification itself can provide some protection against 3'-exonuclease degradation, thereby increasing the stability of the RNA molecule in biological fluids.[][3]
RNA-Protein Interaction Studies
Understanding the intricate dance between RNA and proteins is fundamental to molecular biology. 3'-amino-modified RNA provides a powerful tool for dissecting these interactions.
-
Crosslinking and Pull-down Assays: A 3'-amino group can be used to attach crosslinking agents or affinity tags (like biotin). This allows for the capture and identification of proteins that bind to a specific RNA sequence.
-
Structural Analysis: Site-specific labeling with spectroscopic probes can provide valuable information about the structure and dynamics of RNA-protein complexes.
RNA Nanotechnology
The programmability and self-assembly properties of RNA make it an excellent material for the construction of nanoscale structures. 3'-amino modification allows for the functionalization of these RNA nanoparticles.[4][5][6]
-
Functionalized Nanostructures: By conjugating various molecules to the 3'-termini of the RNA components, researchers can create multifunctional nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.[4][6] For instance, targeting ligands and therapeutic payloads can be precisely positioned on an RNA scaffold.
-
Improved Stability of Nanoparticles: Chemical modifications, including the introduction of 2'-amino groups, can enhance the resistance of RNA nanoparticles to nuclease degradation, a critical factor for in vivo applications.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the synthesis and application of 3'-amino-modified RNA.
| Parameter | Value/Range | Reference |
| Synthesis & Modification | ||
| Coupling Efficiency of 5'-Aminolinker | >95% | [] |
| Common Linker Arm Lengths | C3, C6, C7, C12 | [1][][7] |
| Labeling & Conjugation | ||
| NHS-Ester Reaction Time | 1-2 hours | [8] |
| pH for NHS-Ester Coupling | 8.5 - 9.0 | [8] |
| Stability | ||
| Protection against 3'-exonuclease | Yes | [][3] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involving 3'-amino-modified RNA.
Protocol 1: 3'-End Labeling of RNA with a Fluorescent Dye
This protocol describes the conjugation of an NHS-ester-activated fluorescent dye to a 3'-amino-modified RNA oligonucleotide.
Materials:
-
3'-Amino-modified RNA oligonucleotide
-
NHS-ester-activated fluorescent dye (e.g., Cy3-NHS ester, Cy5-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Ethanol (B145695) (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
-
Purification column (e.g., desalting column or HPLC)
Procedure:
-
RNA Resuspension: Dissolve the 3'-amino-modified RNA oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1 mM.
-
Dye Preparation: Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared fresh.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 10 µL of the 1 mM amino-modified RNA solution with 5 µL of the 10 mM NHS-ester dye solution.
-
Vortex briefly to mix.
-
Incubate the reaction in the dark at room temperature for 2 hours.
-
-
Purification of Labeled RNA:
-
Ethanol Precipitation (for desalting):
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled RNA in an appropriate volume of nuclease-free water.
-
-
HPLC Purification (for higher purity):
-
Use a suitable reverse-phase HPLC column to separate the labeled RNA from the unlabeled RNA and free dye.
-
-
-
Quantification: Determine the concentration and labeling efficiency of the purified fluorescently labeled RNA using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Immobilization of 3'-Amino-Modified RNA on an NHS-Ester-Coated Surface
This protocol outlines the procedure for covalently attaching 3'-amino-modified RNA to a surface activated with NHS esters, such as a microarray slide or a biosensor chip.
Materials:
-
3'-Amino-modified RNA
-
NHS-ester-coated substrate (e.g., glass slide, 96-well plate)
-
Printing/Spotting Buffer (e.g., 150 mM Sodium Phosphate, pH 8.5)
-
Wash Buffers (e.g., PBS with 0.1% Tween-20, high-salt buffer)
-
Blocking Buffer (e.g., solution containing ethanolamine (B43304) or BSA)
-
Nuclease-free water
Procedure:
-
RNA Preparation: Dissolve the 3'-amino-modified RNA in the printing/spotting buffer to the desired concentration (typically in the µM range).
-
Immobilization:
-
Spot or print the RNA solution onto the NHS-ester-coated surface using a microarrayer or by manual pipetting.
-
Incubate in a humidified chamber at room temperature for at least 4 hours (or overnight for higher efficiency) to allow the covalent bond to form.
-
-
Blocking:
-
Wash the surface briefly with a wash buffer to remove unbound RNA.
-
Incubate the surface with a blocking buffer for 30 minutes to quench any unreacted NHS-ester groups. This prevents non-specific binding in subsequent steps.
-
-
Washing:
-
Wash the surface extensively with wash buffers to remove the blocking agent and any non-covalently bound RNA.
-
Perform a final rinse with nuclease-free water.
-
-
Drying and Storage: Dry the surface under a stream of nitrogen or by centrifugation. Store in a desiccated, dark environment until use.
Signaling Pathways and Logical Relationships
The applications of 3'-amino-modified RNA are often embedded within larger biological pathways or experimental workflows. The following diagram illustrates the central role of this modification in enabling various downstream applications.
References
- 1. Amino Modifier Modification Service - Creative Biolabs [creative-biolabs.com]
- 3. Amino Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. RNA Nanotechnology and Biomedical Applications: RNA Versatility, Flexibility and Thermostability - Advanced Science News [advancedsciencenews.com]
- 7. glenresearch.com [glenresearch.com]
- 8. ccr.cancer.gov [ccr.cancer.gov]
Application Notes and Protocols for 3'-NH2-CTP in Enzymatic RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-CTP (3'-amino-2',3'-dideoxycytidine-5'-triphosphate) is a modified nucleotide analog that plays a crucial role in modern molecular biology and drug development. Its unique 3'-amino group, replacing the canonical 3'-hydroxyl group, acts as a terminator for RNA polymerases. This property allows for controlled, stepwise synthesis of RNA and enables site-specific modification of RNA transcripts at their 3'-terminus. These application notes provide a comprehensive overview of the use of 3'-NH2-CTP in enzymatic RNA synthesis, including detailed protocols and quantitative data to guide researchers in their experimental design.
The primary application of 3'-amino-nucleoside triphosphates, including this compound, is in template-independent enzymatic RNA synthesis (TIERS). This technology leverages engineered polymerases, such as variants of DNA polymerase theta (Polθ), that can incorporate these modified nucleotides onto a growing RNA chain.[1][2][3] Once incorporated, the 3'-amino group prevents further nucleotide addition. This "blocking" group can then be chemically removed to regenerate a 3'-hydroxyl group, allowing for the next nucleotide to be added in a controlled cycle.[1][2][3] This process enables the de novo synthesis of RNA with a defined sequence without a template, offering a powerful alternative to traditional chemical RNA synthesis.[2][3]
Beyond de novo synthesis, 3'-amino-modified nucleotides are invaluable for the specific labeling and conjugation of RNA molecules. The terminal 3'-amino group serves as a reactive handle for the attachment of various moieties, such as fluorophores, biotin, or other reporter molecules, through amine-reactive chemistry.[4][5][] This enables the production of customized RNA probes for a wide range of applications in diagnostics and basic research.
Key Applications:
-
Template-Independent Enzymatic RNA Synthesis (TIERS): Stepwise, controlled synthesis of RNA of a defined sequence.
-
3'-Terminus Modification and Labeling: Site-specific introduction of functional groups for downstream applications.
-
Enzymatic RNA Ligation: Generation of RNA with a reactive 3'-terminus for subsequent enzymatic or chemical ligation.
Quantitative Data Summary
The efficiency of this compound incorporation and the overall yield of modified RNA are dependent on the polymerase used, the reaction conditions, and the specific RNA sequence. The following table summarizes key quantitative data from relevant studies.
| Parameter | Enzyme | Substrate(s) | Key Findings & Conditions | Reference |
| Incorporation Efficiency | Engineered human DNA Polymerase θ (Polθ) | 3'-ONH2-NTPs | Successful single nucleotide extension on an RNA primer. | [1][2] |
| 3'-Terminus Extension | Recombinant human Polymerase θ (Polθ) | 2'-deoxy and 2',3'-dideoxy ribonucleotide analogs | Efficiently adds 30-50 2'-deoxyribonucleotides to the 3' terminus of RNA. | [4][5] |
| Substrate Specificity | ATP(CTP):tRNA nucleotidyl transferase | ATP and CTP analogues | Modifications at positions 2, 4, and 5 on the cytosine ring of CTP are tolerated. | [7] |
| Fluorescent Analog Incorporation | T7 RNA Polymerase | tCTP (a fluorescent CTP analog) | Incorporates tCTP with 2-fold higher catalytic efficiency than CTP when transcribing a guanine. | [8][9] |
Experimental Protocols
Protocol 1: Template-Independent Single Nucleotide Extension with this compound using Engineered Polymerase θ
This protocol describes the controlled, single-nucleotide addition of this compound to an RNA primer using an engineered DNA Polymerase θ (Polθ).
Materials:
-
Engineered DNA Polymerase θ (Polθ)
-
RNA primer (e.g., 32P-5'-GCGGAGGGCGAUAACG-3')
-
This compound
-
Reaction Buffer (specific to the engineered Polθ, typically contains Tris-HCl, MgCl2, DTT)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (for analysis)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:
-
RNA primer (final concentration: 1 µM)
-
Engineered Polθ (final concentration: 0.2 units/µl)
-
This compound (final concentration: 100 µM)
-
10x Reaction Buffer (1x final concentration)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide (B127407) and EDTA.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes, then place them on ice. Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the radiolabeled RNA products using a phosphorimager or by autoradiography to confirm the single nucleotide extension.
Protocol 2: Post-Transcriptional 3'-End Labeling of RNA using 3'-Amino-Modified Nucleotides and NHS-Ester Dyes
This protocol outlines a two-step process for labeling an RNA molecule at its 3'-terminus. First, a 3'-amino-modified nucleotide is incorporated using a terminal transferase-like polymerase. Second, an amine-reactive fluorescent dye is conjugated to the incorporated amino group.
Step 1: Enzymatic Incorporation of a 3'-Amino-Modified Nucleotide
Materials:
-
RNA transcript with a free 3'-hydroxyl group
-
3'-amino-dCTP or a similar amino-modified deoxyribonucleotide
-
Recombinant human Polymerase θ (Polθ)
-
Polθ Reaction Buffer
-
Nuclease-free water
-
Ethanol (B145695) (for precipitation)
-
Sodium acetate (B1210297)
Procedure:
-
Reaction Setup: Combine the following in a nuclease-free tube:
-
Purified RNA (1-5 µg)
-
3'-amino-dCTP (final concentration: 1 mM)
-
Polθ (10-20 units)
-
10x Polθ Reaction Buffer (1x final concentration)
-
Nuclease-free water to a final volume of 50 µl.
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Purification: Purify the amino-modified RNA by ethanol precipitation. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
Step 2: NHS-Ester Dye Conjugation
Materials:
-
Amino-modified RNA from Step 1
-
NHS-ester functionalized fluorescent dye (e.g., Cy3-NHS ester)
-
Labeling Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column or ethanol precipitation for purification
Procedure:
-
Dye Preparation: Dissolve the NHS-ester dye in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Resuspend the purified amino-modified RNA in the labeling buffer.
-
Add the NHS-ester dye stock solution to the RNA solution in a 10- to 50-fold molar excess. The final DMSO concentration should not exceed 20%.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled RNA: Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by ethanol precipitation.
-
Analysis: Confirm the labeling efficiency by measuring the absorbance of the purified RNA at 260 nm and the absorbance maximum of the dye. Further analysis can be performed by gel electrophoresis and fluorescence imaging.
Visualizations
Caption: Workflow for Template-Independent Enzymatic RNA Synthesis (TIERS).
Caption: Workflow for 3'-End Labeling of RNA.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Template-Independent Enzymatic RNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Template-Independent Enzymatic RNA Synthesis | Semantic Scholar [semanticscholar.org]
- 4. One-step enzymatic modification of RNA 3' termini using polymerase θ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Imaging using 3'-NH2-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule imaging techniques have revolutionized the study of biological processes by enabling the real-time observation of individual molecules. A key requirement for these powerful methodologies is the site-specific labeling of biomolecules with fluorescent probes. For RNA, enzymatic incorporation of modified nucleotides offers a versatile and efficient strategy for introducing reactive handles for subsequent dye conjugation. This document provides detailed application notes and protocols for the use of 3'-amino-CTP (3'-NH2-CTP) as a tool for site-specific labeling of RNA for single-molecule imaging studies, particularly focusing on single-molecule Förster Resonance Energy Transfer (smFRET).
The workflow involves two primary steps: the enzymatic incorporation of this compound into the RNA of interest, followed by the chemical conjugation of a fluorescent dye to the introduced amino group. This approach allows for the precise placement of a fluorophore at a specific cytosine position within the RNA sequence, providing a powerful tool to probe RNA structure, dynamics, and interactions at the single-molecule level.
Key Applications
-
Conformational Dynamics of RNA: By labeling two distinct sites within an RNA molecule with a FRET donor and acceptor pair, conformational changes can be monitored in real-time.
-
RNA-Protein Interactions: The binding of a protein to a labeled RNA can induce conformational changes that are detectable by smFRET, providing insights into the mechanism of interaction.
-
RNA Folding and Unfolding: The kinetics and thermodynamics of RNA folding pathways can be elucidated by observing the FRET efficiency of single molecules as they transition between different folded states.
-
Ribozyme Catalysis: The catalytic cycle of ribozymes can be dissected by monitoring the conformational dynamics of the RNA during the reaction.
Quantitative Data Summary
Table 1: Kinetic Parameters for Nucleotide Incorporation by RNA Polymerases
| Nucleotide | Polymerase | Kd (µM) | kpol (s-1) | Specificity Constant (kpol/Kd) (µM-1s-1) | Reference |
| CTP | HCV NS5B RNA-dependent RNA Polymerase | 39 ± 3 | 16 ± 1 | 0.41 | [1] |
| GTP | HCV NS5B RNA-dependent RNA Polymerase | 22 ± 2 | 2.1 ± 0.1 | 0.095 | [1] |
| tCTP | T7 RNA Polymerase | - | - | 2.3 ± 0.1 (relative to CTP) | [1] |
Table 2: Properties of Common Fluorophores for Single-Molecule FRET
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M-1cm-1) |
| Cy3 | 550 | 570 | ~0.31 | 150,000 |
| Cy5 | 649 | 670 | ~0.27 | 250,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound into RNA using T7 RNA Polymerase
This protocol describes the in vitro transcription of an RNA molecule with site-specific incorporation of this compound. The strategy relies on designing a DNA template where the desired incorporation site is followed by a sequence that promotes pausing or termination of the T7 RNA polymerase.
Materials:
-
Linearized DNA template containing the T7 RNA polymerase promoter and the target sequence.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, UTP)
-
3'-amino-CTP (this compound)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup:
-
Assemble the transcription reaction on ice in a nuclease-free microcentrifuge tube.
-
A typical 20 µL reaction mixture contains:
-
Transcription Buffer (1X)
-
1-2 µg linearized DNA template
-
2 mM each of ATP, GTP, UTP
-
0.2 - 1 mM this compound (optimize concentration)
-
40 units RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
-
Purification of 3'-Amino-Modified RNA:
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation. This is crucial to separate the full-length product from abortive transcripts and unincorporated nucleotides.
-
Protocol 2: Fluorescent Dye Conjugation to 3'-Amino-Modified RNA
This protocol describes the coupling of an NHS-ester functionalized fluorescent dye to the 3'-amino group of the purified RNA.
Materials:
-
Purified 3'-amino-modified RNA
-
NHS-ester functionalized fluorescent dye (e.g., Cy3-NHS ester, Cy5-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Nuclease-free water
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
RNA Resuspension:
-
Resuspend the purified 3'-amino-modified RNA pellet in the conjugation buffer to a final concentration of approximately 100-200 µM.
-
-
Dye Preparation:
-
Dissolve the NHS-ester dye in anhydrous DMSO to a final concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the reactive dye solution to the RNA solution.[2]
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled RNA:
-
Precipitate the labeled RNA by adding 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet twice with cold 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Further purify the labeled RNA from unconjugated dye using denaturing PAGE or size-exclusion chromatography. The labeling efficiency can be assessed by comparing the absorbance of the RNA at 260 nm with the absorbance of the dye at its maximum absorption wavelength.[3]
-
Visualization of Workflows and Concepts
Experimental Workflow for RNA Labeling
Caption: Workflow for preparing fluorescently labeled RNA for single-molecule imaging.
Single-Molecule FRET Principle for Studying RNA Dynamics
Caption: Principle of smFRET for monitoring RNA conformational changes.
Logical Relationship of Experimental Components
Caption: Logical flow from experimental components to biological insights.
References
- 1. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Detecting RNA-Protein Interactions With EGFP-Cy3 FRET by Acceptor Photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3'-NH2-CTP Incorporation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the low efficiency of 3'-amino-CTP (3'-NH2-CTP) incorporation in enzymatic reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic incorporation of this compound, offering potential causes and solutions.
Issue: Low or No Incorporation of this compound
| Potential Cause | Suggested Solution |
| Incompatible Polymerase | The active site of the polymerase may not accommodate the 3'-amino group due to steric hindrance. Family A polymerases are often less tolerant than Family B polymerases. |
| Suboptimal Reaction Conditions | Incorrect concentrations of Mg²⁺, this compound, or other reaction components can inhibit polymerase activity. |
| Poor Quality of this compound | The modified nucleotide may have degraded or contain impurities that inhibit the polymerase. |
| Secondary Structure of Template | Complex secondary structures in the DNA or RNA template can cause the polymerase to stall or dissociate. |
| Complete Substitution of CTP | A complete replacement of natural CTP with this compound can significantly reduce the overall yield of the full-length product. |
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound less efficient than natural CTP?
The primary reason for lower incorporation efficiency is the modification at the 3'-position of the ribose sugar. DNA and RNA polymerases have highly evolved active sites that recognize the 3'-hydroxyl group for nucleophilic attack to form a phosphodiester bond. The substitution of the hydroxyl group with an amino group (NH2) can lead to:
-
Steric Hindrance: The 3'-amino group is bulkier than a hydroxyl group, which can cause a poor fit within the polymerase's active site.
-
Altered Nucleophilicity: The nucleophilicity of the amino group is different from the hydroxyl group, which can affect the rate of phosphodiester bond formation.
-
Disrupted Interactions: The modification can disrupt critical hydrogen-bonding networks within the active site that are necessary for proper nucleotide positioning and catalysis.
Q2: Which type of polymerase is best suited for incorporating this compound?
While polymerase choice is often empirical, Family B DNA polymerases (e.g., Vent, Deep Vent, Pfu) are generally more promiscuous and tend to be more accommodating of modifications at the sugar moiety compared to Family A polymerases (e.g., Taq, T7 DNA polymerase). For RNA synthesis, engineered T7 RNA polymerases with increased tolerance for modified nucleotides are often the best choice.
Q3: Can I completely replace CTP with this compound in my reaction?
Complete replacement of CTP with this compound is often challenging and can lead to a significant decrease in the yield of the full-length product. It is generally recommended to perform partial substitution and optimize the ratio of this compound to CTP to achieve a balance between the desired level of modification and the overall yield.
Q4: How does the incorporation of this compound affect the fidelity of the polymerase?
The incorporation of modified nucleotides can impact polymerase fidelity. The altered structure of this compound can affect the shape and hydrogen-bonding pattern of the forming base pair, potentially leading to an increased rate of misincorporation. It is advisable to sequence the final product to verify its integrity if high fidelity is critical.
Q5: What are the key parameters to optimize for improving incorporation efficiency?
The following parameters should be optimized empirically:
-
Polymerase Choice and Concentration: Screen different polymerases and titrate the enzyme concentration.
-
This compound:CTP Ratio: Test a range of ratios to find the optimal balance for your application.
-
Mg²⁺ Concentration: Magnesium ions are critical for polymerase activity, and their optimal concentration can shift with modified nucleotides.
-
Reaction Temperature and Time: Adjusting the temperature may improve template accessibility and polymerase activity, while extending the reaction time may increase yield.
-
Addition of Mn²⁺: In some cases, the addition of manganese ions can enhance the incorporation of modified nucleotides, but be aware that it can also decrease polymerase fidelity.
Quantitative Data
| Nucleotide | Polymerase | Kd (µM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) |
| dCTP | Vent | 74 | 65 | 0.88 |
| ddCTP | Vent | 37 | 0.13 | 0.0035 |
Data is for illustrative purposes and is derived from studies on dCTP and ddCTP. A significant decrease in kpol is expected for this compound.
Experimental Protocols
Primer Extension Assay to Evaluate this compound Incorporation
This protocol is designed to assess the ability of a polymerase to incorporate a single 3'-NH2-CMP into a growing DNA strand opposite a template guanine (B1146940).
Materials:
-
5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer
-
DNA template with a known sequence containing a guanine at the desired incorporation site
-
DNA Polymerase (e.g., Vent or an engineered polymerase)
-
Natural dNTPs (dATP, dGTP, dTTP)
-
This compound
-
10x Polymerase Reaction Buffer
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20%, 7M Urea)
-
Gel running buffer (e.g., 1x TBE)
Methodology:
-
Primer-Template Annealing:
-
In a microcentrifuge tube, mix the labeled primer and the DNA template in a 1:1.5 molar ratio in 1x polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare the reaction mixes on ice. For a single incorporation experiment, you will typically set up the following reactions:
-
Control (No CTP): Annealed primer-template, polymerase, 10x buffer, dATP, dGTP, dTTP. This should result in a product that is one base shorter than the expected full-length product.
-
Positive Control (Natural CTP): Annealed primer-template, polymerase, 10x buffer, dATP, dGTP, dTTP, and natural CTP. This should result in the full-length product.
-
Test Reaction (this compound): Annealed primer-template, polymerase, 10x buffer, dATP, dGTP, dTTP, and this compound. The efficiency of full-length product formation will indicate the incorporation efficiency of this compound.
-
-
The final concentrations of dNTPs and this compound should be optimized, but a starting point of 100 µM each is common.
-
-
Initiation and Incubation:
-
Initiate the reactions by adding the polymerase to each tube.
-
Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 72°C for Vent polymerase) for a set time (e.g., 10-30 minutes).
-
-
Quenching:
-
Stop the reactions by adding an equal volume of Stop Solution.
-
-
Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the loading dyes have migrated an appropriate distance.
-
Visualize the results. For radiolabeled primers, this is done by autoradiography. For fluorescently labeled primers, a gel imager is used.
-
-
Interpretation:
-
Compare the intensity of the full-length product band in the this compound lane to the positive control lane. A fainter band in the test lane indicates lower incorporation efficiency. The presence of a shorter product band (at the position of the "No CTP" control) in the test lane indicates stalling of the polymerase due to inefficient incorporation.
-
Visualizations
Caption: Workflow for Primer Extension Assay.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Troubleshooting 3'-NH2-CTP Labeling Reactions
Welcome to the technical support center for 3'-amino-CTP (3'-NH2-CTP) labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during RNA labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound labeling efficiency low?
Low labeling efficiency is a common issue that can arise from several factors related to the enzyme, substrate, or reaction conditions.
Possible Causes and Solutions:
-
Enzyme Choice and Activity: The choice of polymerase is critical. While T7 RNA polymerase is widely used for in vitro transcription, its efficiency with modified nucleotides like this compound can be lower than with natural NTPs.[1] Consider using a mutant T7 RNA polymerase engineered for better incorporation of modified nucleotides.[1] Alternatively, for 3'-end labeling of existing RNA, enzymes like Poly(A) Polymerase (PAP) or custom-designed polymerase ribozymes can be more efficient.[2][3] Ensure your enzyme is active and has been stored correctly.
-
Suboptimal Nucleotide Concentrations: The ratio of this compound to standard CTP is crucial. A complete substitution of CTP with this compound can significantly reduce transcription yield. It is often necessary to use a mixture of both. The optimal ratio needs to be determined empirically for your specific template and application.
-
Reaction Conditions: Incubation time and temperature can significantly impact labeling efficiency. Extended incubation times may be necessary for efficient incorporation of modified nucleotides.[2] However, prolonged incubation can also lead to RNA degradation.
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Enzyme | Use a mutant T7 RNA Polymerase or consider terminal transferases like PAP. | Wild-type T7 RNAP can have reduced efficiency with modified NTPs.[1] |
| This compound:CTP Ratio | Start with a 1:3 or 1:1 ratio and optimize. | Balances labeling with overall transcript yield. |
| Incubation Time | Test a time course (e.g., 30 min, 1h, 2h, 4h). | Allows for sufficient incorporation of the modified nucleotide.[2] |
| Temperature | Typically 37°C, but follow the enzyme manufacturer's protocol. | Optimal temperature ensures maximal enzyme activity. |
2. I'm observing high background signal in my downstream application. What could be the cause?
High background often points to inefficient removal of unincorporated this compound or non-specific binding of the labeled probe.
Troubleshooting Steps:
-
Purification Method: Ensure your purification method effectively removes unincorporated nucleotides. Standard ethanol (B145695) precipitation may not be sufficient. Consider using size-exclusion chromatography (e.g., a G-25 or G-50 column), affinity purification if your RNA is tagged, or denaturing polyacrylamide gel electrophoresis (PAGE) for the highest purity.[4]
-
Probe Concentration: Using too high a concentration of your labeled RNA probe in downstream applications like microarrays or blots can lead to non-specific binding and high background. Titrate your probe to find the optimal concentration that gives a good signal-to-noise ratio.
-
Blocking Steps: Ensure adequate blocking steps are included in your downstream application protocol to prevent non-specific binding of the probe to the membrane or slide.
Experimental Workflow for RNA Purification
Caption: RNA Purification Workflow
3. My labeled RNA appears degraded. How can I prevent this?
RNA is highly susceptible to degradation by RNases. Maintaining an RNase-free environment is critical throughout the labeling and purification process.
Preventative Measures:
-
RNase-Free Environment: Use certified RNase-free water, reagents, pipette tips, and tubes. Wear gloves at all times and change them frequently. Use a dedicated workspace for RNA work.
-
RNase Inhibitors: Include an RNase inhibitor in your labeling reaction.
-
Purification Conditions: Avoid harsh conditions during purification that could lead to chemical degradation of the RNA. For example, prolonged exposure to high pH can cause hydrolysis.
-
Storage: Store your labeled RNA at -80°C in an RNase-free buffer.
4. Can this compound be used for both in vitro transcription and 3'-end labeling?
Yes, this compound can be utilized in two primary ways for RNA labeling:
-
Co-transcriptional Labeling: During in vitro transcription (e.g., with T7 RNA polymerase), this compound is incorporated into the growing RNA chain in place of some CTP residues. This results in an RNA molecule with multiple amino groups along its length.
-
3'-End Labeling: For pre-synthesized RNA, an enzyme like Poly(A) Polymerase can be used to add one or more this compound molecules to the 3'-terminus. This method is useful when a single, terminal label is desired.
Comparison of Labeling Methods:
| Method | Enzyme | Position of Label | Number of Labels |
| Co-transcriptional | T7 RNA Polymerase (or similar) | Internal | Multiple |
| 3'-End Labeling | Poly(A) Polymerase | 3'-Terminus | Single or multiple |
Detailed Experimental Protocol: 3'-End Labeling of RNA with this compound using Poly(A) Polymerase
This protocol provides a general guideline. Optimal conditions may vary depending on the specific RNA and reagents used.
Materials:
-
Purified RNA
-
This compound
-
Poly(A) Polymerase (E. coli PAP is a common choice)
-
Reaction Buffer (supplied with the enzyme)
-
MnCl2
-
RNase Inhibitor
-
RNase-free water
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed. The final reaction volume is typically 20-50 µL.
| Component | Final Concentration | Example Volume (for 20 µL reaction) |
| RNase-free Water | - | to 20 µL |
| Reaction Buffer | 1X | 2 µL of 10X buffer |
| RNA | 1-10 µM | Variable |
| This compound | 1 mM | 2 µL of 10 mM stock |
| MnCl2 | 2.5 mM | 0.5 µL of 100 mM stock |
| RNase Inhibitor | 20 units | 0.5 µL |
| Poly(A) Polymerase | 1-2 units | 1 µL |
-
Incubation: Mix gently by pipetting up and down. Incubate the reaction at 37°C for 30-60 minutes. Incubation times may need to be optimized.[2]
-
Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM or by proceeding directly to purification.
-
Purification: Purify the labeled RNA from unincorporated this compound using a suitable method as described in FAQ #2.
-
Quantification and Storage: Determine the concentration of the labeled RNA using a spectrophotometer. Store the labeled RNA at -80°C.
Troubleshooting Logic for Labeling Reactions
Caption: Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3′-End labeling of nucleic acids by a polymerase ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T7 RNA Polymerase with 3'-NH2-CTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T7 RNA polymerase and 3'-amino-CTP (3'-NH2-CTP).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of incorporating this compound into RNA transcripts using T7 RNA polymerase?
A1: The primary application of incorporating this compound is to introduce a reactive primary amine group at the 3'-terminus of the RNA transcript. This amine group serves as a chemical handle for subsequent conjugation with other molecules, such as fluorophores, biotin, or other moieties for various downstream applications including RNA labeling, immobilization, and the construction of RNA-based therapeutics.
Q2: Can T7 RNA polymerase efficiently incorporate this compound?
A2: T7 RNA polymerase is known to accept a variety of modified nucleotides, including those with modifications at the ribose sugar. However, modifications at the 3'-position, such as the 3'-amino group, can act as chain terminators because they block the formation of the next phosphodiester bond. Therefore, while incorporation is possible, it often leads to premature termination of transcription. The efficiency of incorporation and the extent of termination are highly dependent on the reaction conditions. Some engineered variants of T7 RNA polymerase may exhibit increased tolerance for 3'-modified nucleotides.[1][2]
Q3: How does this compound cause chain termination?
A3: During RNA synthesis, T7 RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming nucleotide triphosphate. This compound has an amino group instead of a hydroxyl group at the 3'-position. Once incorporated, this 3'-amino group cannot participate in the nucleophilic attack required to form the next phosphodiester bond, thus terminating the elongation of the RNA chain.
Q4: Are there alternatives to direct incorporation of this compound during transcription?
A4: Yes, if direct incorporation proves to be inefficient, you can consider post-transcriptional modification. This involves synthesizing the RNA with a standard 3'-hydroxyl terminus and then using an enzyme like Poly(A) Polymerase to add a cordycepin (B1669437) analog containing a 3'-amino group, or employing chemical ligation strategies to attach a 3'-amino-modified nucleotide to the RNA transcript. Another enzymatic approach involves using human polymerase theta (Polθ), which can add modified deoxyribonucleotides to the 3' end of an RNA molecule.[3][4]
Troubleshooting Guide
Problem 1: Low or no yield of RNA transcript.
| Possible Cause | Suggestion |
| Complete chain termination by this compound. | The concentration of this compound is likely too high, leading to termination shortly after initiation. Try titrating the ratio of this compound to CTP. Start with a high excess of CTP (e.g., 100:1 CTP:this compound) and gradually increase the proportion of the modified nucleotide. |
| Inhibition of T7 RNA Polymerase. | Contaminants in the DNA template or reagents can inhibit the polymerase.[5] Ensure your DNA template is highly pure and free from salts or organic solvents.[6][7] It is recommended to purify the linearized plasmid using phenol:chloroform extraction followed by ethanol (B145695) precipitation. |
| Suboptimal reaction conditions. | Verify the concentrations of all reaction components, including MgCl2 and DTT. DTT is crucial for T7 RNA polymerase activity and should be fresh.[5] |
| RNase contamination. | Use RNase-free water, tips, and tubes. Include an RNase inhibitor in your reaction.[6] |
| Degraded enzyme or reagents. | Ensure the T7 RNA polymerase and other reagents have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[6] |
Problem 2: RNA transcript is shorter than expected.
| Possible Cause | Suggestion |
| Premature chain termination. | This is the expected outcome when using this compound. The length of the transcripts will be determined by the position of cytosine incorporation and the ratio of this compound to CTP. To obtain a population of full-length, 3'-amino-terminated transcripts, you will need to carefully optimize this ratio. |
| Template-specific premature termination. | Some DNA sequences can cause T7 RNA polymerase to pause or terminate prematurely, independent of modified nucleotides.[8] Incubating the reaction at a lower temperature (e.g., 30°C) may sometimes help to read through these sequences. |
Problem 3: Heterogeneous population of RNA products observed on a gel.
| Possible Cause | Suggestion |
| Stochastic incorporation of this compound. | Due to the competition between CTP and this compound, termination will occur at various cytosine positions in the transcript, leading to a range of product lengths. This is an inherent aspect of this method. Purification methods like PAGE or HPLC can be used to isolate the desired full-length, terminated product. |
| Non-templated 3' additions. | T7 RNA polymerase can add extra nucleotides to the 3' end of the transcript in a non-templated fashion.[9][10] This can be minimized by using a 2-fold excess of the DNA template over the polymerase. |
Experimental Protocols
Protocol 1: Optimizing the Ratio of this compound to CTP for 3'-Terminal Labeling
This protocol is designed to find the optimal ratio of this compound to CTP that favors the incorporation of the modified nucleotide primarily at the 3'-terminus of the full-length transcript.
-
Reaction Setup:
-
Prepare a master mix containing all components except CTP and this compound.
-
Set up a series of 20 µL reactions, each with a different ratio of CTP to this compound (e.g., 100:1, 50:1, 20:1, 10:1, 5:1). Keep the total concentration of CTP + this compound constant and equal to the concentration of the other NTPs.
-
Include a positive control reaction with only CTP and a negative control with no enzyme.
-
-
Standard Reaction Conditions:
| Component | Final Concentration |
| Linearized DNA Template | 0.5 - 1 µg |
| 10X T7 Transcription Buffer | 1X (typically 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM Spermidine) |
| 100 mM DTT | 10 mM |
| ATP, GTP, UTP | 2 mM each |
| CTP + this compound | 2 mM total |
| RNase Inhibitor | 40 units |
| T7 RNA Polymerase | 50 units |
| Nuclease-free Water | to 20 µL |
-
Incubation:
-
Incubate the reactions at 37°C for 2 hours. For shorter transcripts (<0.3 kb), the incubation time can be extended up to 4 hours.
-
-
Analysis:
-
Run the transcription products on a denaturing polyacrylamide gel (PAGE) to resolve transcripts of different lengths.
-
Visualize the RNA by staining with a fluorescent dye like SYBR Gold.
-
The optimal ratio will show a strong band at the expected full-length transcript size with minimal shorter products.
-
Protocol 2: Purification of 3'-Amino-Modified RNA
Purification is critical to remove unincorporated nucleotides, enzyme, and truncated RNA species.
-
DNase Treatment:
-
Following transcription, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
Purification using Denaturing PAGE:
-
Add an equal volume of 2X formamide (B127407) loading buffer to the reaction.
-
Heat at 95°C for 5 minutes and then place on ice.
-
Load the sample onto a denaturing polyacrylamide gel of the appropriate percentage to resolve your RNA of interest.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing or fluorescent staining.
-
Excise the gel slice containing the full-length, 3'-amino-modified RNA.
-
Elute the RNA from the gel slice by crush and soak in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
-
Precipitate the RNA with ethanol or isopropanol.
-
Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
-
Purification using HPLC:
-
For high-purity applications, reverse-phase or anion-exchange HPLC can be used.[11] The choice of column and method will depend on the length and properties of your RNA.
-
Data Summary Tables
Table 1: Standard T7 RNA Polymerase Reaction Conditions
| Component | Promega[1] | NEB[12] | BIONEER[13] | Sigma-Aldrich[14] |
| Buffer | 40mM Tris-HCl (pH 7.9), 6mM MgCl2, 2mM spermidine, 10mM NaCl | 40 mM Tris-HCl, 6 mM MgCl2, 1 mM DTT, 2 mM Spermidine | 40 mM Tris-HCl, 6 mM MgCl2, 2 mM Spermidine | 40 mM Tris-HCl (pH 8.0), 8 mM MgCl2, 2 mM spermidine, 50 mM NaCl |
| DTT | 10 mM | 10 mM | 5 mM | 5 mM |
| NTPs | 0.5 mM each | 0.5 mM each | 0.5 - 1 mM each | 0.5 mM each |
| Temperature | 37°C | 37°C | 37°C | 37°C |
| Incubation Time | 1-2 hours | 2 hours | 1-16 hours | 30-60 minutes |
Note: These are general guidelines. Optimal conditions may vary depending on the template and the presence of modified nucleotides.
Table 2: Troubleshooting Low RNA Yield
| Symptom | Potential Cause | Recommended Action |
| No RNA product | Enzyme inhibition, degraded reagents, incorrect template | Use highly purified template, fresh DTT, and check enzyme activity with a control template. |
| Low yield of full-length RNA | Suboptimal NTP/Mg2+ ratio, template secondary structure | Titrate MgCl2 concentration, incubate at a higher temperature (up to 42°C). |
| Smear on gel | RNase contamination | Use RNase-free techniques and reagents, add RNase inhibitor. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3'-amino-modified RNA.
Caption: Troubleshooting logic for low yield in this compound transcription reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step enzymatic modification of RNA 3' termini using polymerase θ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mclab.com [mclab.com]
- 9. 3’ end additions by T7 RNA polymerase are RNA self-templated, distributive, and diverse in character – RNA-Seq analyses - Martin Lab [martinlab.chem.umass.edu]
- 10. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. abo.com.pl [abo.com.pl]
- 13. Template-Independent Enzymatic RNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3'-NH2-CTP Labeled RNA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the purification of RNA labeled with 3'-amino-CTP (3'-NH2-CTP).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound labeled RNA.
Issue 1: Low Yield of Labeled RNA
| Question | Possible Cause | Solution |
| Why is my final RNA yield unexpectedly low after purification? | Incomplete Elution from Spin Column: The RNA may be binding too tightly to the silica (B1680970) membrane or the elution buffer volume may be insufficient. | To improve elution, warm the nuclease-free water or elution buffer to 50-65°C before applying it to the column. After adding the buffer, let it incubate on the column for 5-10 minutes at room temperature before centrifugation. You can also perform a second elution into a separate tube to recover any remaining RNA.[1] |
| Contaminants in DNA Template: Impurities from the DNA template preparation can inhibit the in vitro transcription (IVT) reaction itself, leading to a low starting amount of labeled RNA. | Ensure the DNA template is of high purity. If you suspect contamination, perform an additional purification step on your DNA template, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or using a DNA cleanup spin column. Adding 5mM DTT to the transcription reaction can sometimes improve yield.[2] | |
| Sample Overload on Spin Column: Exceeding the column's binding capacity can lead to loss of sample in the flow-through. | Reduce the amount of starting material to match the specifications of your purification kit. If you have a large reaction volume, split it across multiple columns. | |
| RNA Degradation: RNase contamination from equipment, solutions, or introduced during the plasmid purification process can degrade the RNA before or during purification. | Use certified RNase-free tips, tubes, and water. Use an RNase inhibitor in your transcription reaction. Ensure a completely RNase-free work environment.[3] |
Issue 2: Product Purity and Contamination
| Question | Possible Cause | Solution |
| How can I effectively remove unincorporated this compound and other NTPs? | Inefficient Purification Method: Standard ethanol precipitation is often insufficient to completely remove free nucleotides, which can interfere with downstream quantification and labeling reactions. | For routine cleanup, silica-based spin columns are effective at removing the bulk of free NTPs.[4] For the highest purity, HPLC is the method of choice as it can separate the full-length RNA from unincorporated nucleotides, salts, and enzymes with high resolution.[5][6] Denaturing polyacrylamide gel electrophoresis (PAGE) is also excellent for separating the full-length transcript from smaller molecules.[7] |
| My purified RNA contains abortive transcripts or is shorter than expected. | Premature Termination during IVT: The transcription reaction may be terminating prematurely, creating a population of shorter RNA fragments. | Denaturing PAGE purification is the best method to isolate only the full-length RNA transcript based on size.[6] This is particularly practical for RNAs up to 600 nucleotides in length.[6] HPLC can also often resolve full-length products from shorter fragments.[6] |
| My purified RNA is contaminated with the DNA template. | Incomplete DNase Digestion: The DNase I enzyme did not completely degrade the template DNA after the IVT reaction. | Ensure optimal conditions for your DNase I digestion, including correct buffer and incubation time. After digestion, purify the RNA using a method that efficiently removes DNA fragments, such as a spin column or HPLC.[8] |
Issue 3: Poor Performance in Downstream Applications
| Question | Possible Cause | Solution |
| Why is the efficiency of my downstream NHS-ester dye coupling reaction so low? | Use of Amine-Containing Buffers: The primary amine on your 3'-NH2-RNA is intended to react with the NHS-ester dye. If buffers containing primary amines (e.g., Tris-HCl) are used during the final elution or purification steps, the buffer will compete for the dye, drastically reducing the labeling efficiency of the RNA.[9][10] | Crucially, avoid all amine-containing buffers like Tris. For the final elution from a spin column, use either nuclease-free water or a non-amine buffer like phosphate (B84403) buffer (e.g., 4 mM KPO4, pH 8.5) or sodium bicarbonate buffer (0.1 M, pH 9.0).[11] These are compatible with subsequent dye-coupling reactions. |
| Ethanol Carryover from Spin Column: Residual ethanol from the wash steps can inhibit downstream enzymatic reactions or labeling. | After the final wash step, perform an additional "dry spin" of the column for 1-2 minutes with the collection tube empty to ensure all residual ethanol is removed before eluting the RNA.[12] | |
| Presence of dsRNA Byproducts: IVT reactions can produce double-stranded RNA (dsRNA) byproducts, which can trigger an immune response in cell-based applications. | HPLC purification is highly effective at removing dsRNA contaminants, which often elute later than the single-stranded full-length product under non-denaturing conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose for my this compound labeled RNA?
The best method depends on your downstream application's purity requirements.
-
Spin Columns: Ideal for rapid cleanup, desalting, and removing the majority of unincorporated NTPs and enzymes. This method is suitable for many applications where absolute purity and precise length homogeneity are not critical.[4]
-
Denaturing PAGE: Excellent for size selection. Choose this method when you need to ensure your RNA is of a specific, homogeneous length and free from shorter, abortive transcripts.[7] It is highly effective but can be more time-consuming.
-
HPLC (High-Performance Liquid Chromatography): Provides the highest purity. It is recommended for therapeutic applications or when trace contaminants (like dsRNA or abortive sequences) could compromise sensitive experiments.[6][13] Both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC are used for oligonucleotides.
Q2: How can I assess the purity and integrity of my purified 3'-NH2-RNA?
You can use denaturing polyacrylamide gel electrophoresis (PAGE) stained with a suitable nucleic acid dye (e.g., SYBR Green). A single, sharp band at the expected molecular weight indicates high integrity and length homogeneity. The absence of smaller bands indicates the removal of abortive transcripts. HPLC analysis can also be used to assess purity, with the full-length product appearing as a major peak.[1]
Q3: Can the 3'-amino group on the RNA affect its properties during purification?
Yes, the primary amine introduces a positive charge at neutral or acidic pH, which can slightly alter the molecule's interaction with purification matrices. However, the dominant charge of the RNA remains negative due to the phosphate backbone. The most critical consideration is chemical reactivity; you must avoid amine-reactive reagents and buffers (like Tris) during the final purification steps if you plan to perform downstream conjugation chemistry (e.g., NHS-ester coupling).[9]
Q4: What is the expected yield and purity from different purification methods?
Yield and purity are highly dependent on the starting IVT reaction, RNA sequence, and execution of the protocol. The following are typical expectations:
| Purification Method | Typical Recovery/Yield | Typical Purity | Key Application |
| Spin Column | 60-90% | Good (>90%) | Fast cleanup, buffer exchange |
| Denaturing PAGE | 30-70% | Very High (>95-99% length homogeneity) | Size selection, removal of abortive transcripts |
| HPLC | >55%[5] | Highest (>99%)[5] | Therapeutics, sensitive assays, dsRNA removal |
Q5: How should I store my purified this compound labeled RNA?
Store the purified RNA in an RNase-free buffer or nuclease-free water at -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to degradation. Storing in small aliquots is recommended.
Experimental Protocols
Protocol 1: Spin-Column Purification
This protocol is designed to remove unincorporated NTPs (including this compound), salts, and enzymes from an in vitro transcription reaction. It emphasizes the use of non-amine buffers for compatibility with downstream applications.
-
Reaction Quenching & Volume Adjustment: Following DNase I treatment of the IVT reaction, add nuclease-free water to bring the sample volume up to at least 100 µL.
-
Binding: Add 350 µL of a binding buffer (e.g., Buffer PB from QIAquick kits) to your RNA sample and mix.[11]
-
Column Loading: Apply the sample mixture to a silica spin column placed in a 2 mL collection tube.
-
Centrifugation: Centrifuge at >10,000 x g for 60 seconds. Discard the flow-through.
-
First Wash: Add 750 µL of a wash buffer (e.g., 5 mM Potassium Phosphate [KPO4], pH 8.0, in 80% ethanol) to the column.[11] Centrifuge for 60 seconds and discard the flow-through. Note: Using a phosphate-based wash buffer avoids Tris.
-
Second Wash: Repeat the wash step from step 5.
-
Dry Spin: Discard the flow-through and centrifuge the empty column for an additional 1-2 minutes to remove all residual ethanol.
-
Elution: Transfer the column to a new, sterile 1.5 mL RNase-free microcentrifuge tube. Carefully add 30-50 µL of nuclease-free water or a non-amine buffer (e.g., 4 mM KPO4, pH 8.5) directly to the center of the silica membrane.[11]
-
Incubation & Final Spin: Incubate at room temperature for 2-5 minutes. Centrifuge for 60 seconds at >10,000 x g to elute the purified 3'-NH2-RNA.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This method purifies the RNA based on size, providing excellent length homogeneity.
-
Sample Preparation: Mix the RNA sample from the IVT reaction (after DNase treatment) with an equal volume of 2X Formamide Gel Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice.
-
Gel Electrophoresis: Load the denatured sample onto an appropriate percentage denaturing polyacrylamide gel containing 8M urea.[1] Run the gel in 1X TBE buffer until the desired dye marker migration is achieved.
-
Visualization: Visualize the RNA bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave (254 nm) UV lamp. The RNA will appear as a dark shadow.
-
Excision: Carefully excise the band corresponding to the full-length RNA product using a sterile scalpel.
-
Elution: Place the gel slice into a microcentrifuge tube and crush it. Add 400 µL of a gel elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
-
Incubation: Incubate the tube overnight at room temperature on a rotator to allow the RNA to diffuse out of the gel matrix.
-
Recovery: Centrifuge the tube to pellet the gel debris. Carefully transfer the supernatant containing the RNA to a new tube.
-
Final Cleanup: Precipitate the RNA from the supernatant by adding ethanol. Wash the pellet with 70% ethanol, air-dry briefly, and resuspend in a suitable volume of nuclease-free water.
Protocol 3: HPLC Purification
This protocol provides a general guideline for purification using ion-pair reversed-phase (IP-RP) HPLC. Specific conditions may need optimization based on the RNA length, sequence, and HPLC system.
-
System: An HPLC system with a binary pump and UV detector.
-
Column: A column suitable for oligonucleotide purification, such as a C8 or C18 reversed-phase column with a wide pore size (e.g., >300 Å).[6]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% Acetonitrile.[6]
-
Protocol: a. Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 35% B). b. Inject the crude, DNase-treated RNA sample. c. Elute the RNA using a shallow linear gradient. For example, increase from 35% to 55% Mobile Phase B over 15-20 minutes.[6] d. Monitor the elution profile at 260 nm. The full-length product is typically the major peak. Unincorporated NTPs elute in the void volume, and shorter fragments elute before the main peak. e. Collect fractions corresponding to the main peak. f. Analyze fractions for purity (e.g., by analytical HPLC or PAGE). g. Pool the pure fractions and desalt/concentrate them using ethanol precipitation or a spin concentrator.
Workflow and Logic Diagrams
References
- 1. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Spin Columns for DNA & RNA Purification | Kelabscience [kelabscience.com]
- 4. agilent.com [agilent.com]
- 5. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. neb.com [neb.com]
- 8. marine-genomics.earth.miami.edu [marine-genomics.earth.miami.edu]
- 9. Protocol for Reverse Transcription and Amino-allyl Coupling of RNA [cmgm-new.stanford.edu]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. labcluster.com [labcluster.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Ensuring the Integrity of 3'-Amino-Modified RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-amino-modified RNA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and ensure the stability of your modified RNA during experiments.
Troubleshooting Guide: Diagnosing and Preventing Degradation
Use this guide to identify potential causes of degradation for your 3'-amino-modified RNA and to find actionable solutions.
Issue 1: Rapid Degradation of RNA Sample Observed on Gel Electrophoresis
| Potential Cause | Symptoms | Recommended Action |
| RNase Contamination | Smearing or disappearance of RNA bands on a denaturing agarose (B213101) gel. A 28S:18S rRNA ratio significantly less than 2:1 for total RNA pre-modification. | 1. Identify and Eliminate RNase Sources: Review lab practices. Common sources include hands, dust, and contaminated reagents or equipment.[1][2][3] 2. Use RNase-Free Consumables: Always use certified RNase-free pipette tips, tubes, and reagents.[1][3] 3. Wear Proper Personal Protective Equipment (PPE): Wear gloves at all times and change them frequently, especially after touching non-certified surfaces.[2][3] 4. Decontaminate Surfaces and Equipment: Clean benchtops, pipettes, and gel electrophoresis apparatus with RNase decontamination solutions.[1][2] Glassware can be baked at high temperatures to inactivate RNases.[1] |
| Chemical Degradation (Incorrect pH) | Smearing of RNA bands, even with good RNase-free technique. | 1. Check Buffer pH: Ensure the pH of all buffers and solutions used for resuspension and storage is slightly acidic, ideally between pH 6.0 and 7.0. Citrate buffer can be a good option.[4] 2. Avoid Alkaline Conditions: RNA is susceptible to hydrolysis at alkaline pH (>7.0).[5][6] 3. Avoid Strongly Acidic Conditions: Very low pH (<4.0) can lead to depurination, which is the cleavage of the purine (B94841) bases from the sugar-phosphate backbone.[4][6][7] |
| Metal Ion-Catalyzed Hydrolysis | RNA degradation in the presence of certain divalent metal ions. | 1. Use Chelating Agents: If the presence of divalent metal ions is suspected, add a chelating agent like EDTA to your storage buffer to sequester these ions. 2. Use High-Purity Water and Reagents: Ensure that all solutions are prepared with high-purity, nuclease-free water to minimize metal ion contamination.[2] |
Issue 2: Low Yield or Purity of 3'-Amino-Modified RNA After Synthesis and Purification
| Potential Cause | Symptoms | Recommended Action |
| Incomplete Deprotection | The presence of unexpected peaks on HPLC analysis; the modified RNA fails to perform in downstream applications. | 1. Optimize Deprotection Strategy: The choice of deprotection reagents and conditions is critical for modified oligonucleotides. Harsh conditions can damage sensitive modifications.[2] 2. Follow Manufacturer's Protocol: For commercially sourced synthesis reagents, strictly adhere to the recommended deprotection protocols. 3. Consider Milder Deprotection: For particularly sensitive modifications, "UltraMILD" deprotection conditions using reagents like potassium carbonate in methanol (B129727) may be necessary.[2] |
| Degradation During Purification | Loss of product during or after purification steps. | 1. Maintain RNase-Free Conditions: Ensure all purification columns, buffers, and equipment are RNase-free. 2. Work Quickly and on Ice: Keep the RNA cold during all purification steps to minimize enzymatic and chemical degradation. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting the degradation of 3'-amino-modified RNA.
Caption: A logical workflow for troubleshooting 3'-amino-modified RNA degradation.
Frequently Asked Questions (FAQs)
Q1: How does the 3'-amino modification affect the stability of my RNA compared to unmodified RNA?
The 3'-amino modification can enhance the stability of RNA against degradation by 3'-exonucleases, which are common in biological samples like serum. By blocking the 3'-hydroxyl group, the modification can prevent these enzymes from initiating degradation from the 3'-end. However, the RNA is still susceptible to degradation by endonucleases and to chemical hydrolysis.
Q2: What is the optimal pH for storing my 3'-amino-modified RNA?
For general RNA stability, a slightly acidic pH is recommended, typically between 6.0 and 7.0. RNA is more susceptible to hydrolysis at alkaline pH. Conversely, strongly acidic conditions (pH below 4.0) can cause depurination. A common storage solution is 10 mM sodium citrate, pH 6.4.
Q3: How should I store my 3'-amino-modified RNA for long-term use?
For long-term storage, it is best to aliquot the RNA into smaller, single-use volumes and store them at -80°C. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles. For storage of tissue samples prior to RNA extraction, specialized reagents that stabilize RNA at a range of temperatures are available.
Q4: Can I use standard RNA purification kits for my 3'-amino-modified RNA?
In most cases, yes. Standard silica-based columns and precipitation methods are generally compatible with 3'-amino-modified RNA. However, always ensure that all buffers and solutions provided with the kit are handled with strict RNase-free techniques.
Q5: How can I check the integrity of my 3'-amino-modified RNA?
The integrity can be assessed using denaturing agarose gel electrophoresis. Intact, high-quality RNA will appear as sharp, clear bands. Degradation will be evident by smearing or a shift towards lower molecular weights. For a more quantitative assessment, microfluidic capillary electrophoresis systems can provide an RNA Integrity Number (RIN).
Data Presentation: Expected Stability of 3'-Amino-Modified RNA
While precise degradation kinetics can vary based on sequence and experimental conditions, this table summarizes the expected relative stability of 3'-amino-modified RNA compared to its unmodified counterpart against common sources of degradation.
| Degradation Source | Unmodified RNA | 3'-Amino-Modified RNA | Rationale for Difference |
| 3'-Exonucleases | Susceptible | More Resistant | The 3'-amino modification blocks the terminal 3'-hydroxyl group, which is the substrate for these enzymes. |
| Endonucleases | Susceptible | Equally Susceptible | The modification at the 3'-terminus does not protect internal phosphodiester bonds from cleavage. |
| Alkaline Hydrolysis | Susceptible | Equally Susceptible | The internal phosphodiester bonds are still prone to hydrolysis under alkaline conditions. |
| Acid-Catalyzed Depurination | Susceptible | Equally Susceptible | The glycosidic bonds of purine bases are not protected by the 3'-modification. |
| Metal Ion-Catalyzed Cleavage | Susceptible | Equally Susceptible | The phosphodiester backbone remains vulnerable to cleavage catalyzed by divalent metal ions.[8][9] |
Experimental Protocols
Protocol 1: Assessment of 3'-Amino-Modified RNA Integrity by Denaturing Agarose Gel Electrophoresis
This protocol is a standard method to visualize the integrity of your RNA sample.
Materials:
-
RNA sample (1-2 µg)
-
RNase-free water
-
Formaldehyde (B43269) Loading Dye
-
Denaturing Agarose Gel (prepared with formaldehyde and MOPS buffer)
-
MOPS running buffer
-
Ethidium (B1194527) bromide or other RNA stain
-
RNase-free gel electrophoresis system
Procedure:
-
Prepare the Sample: In an RNase-free tube, mix 1-2 µg of your 3'-amino-modified RNA with RNase-free water to a volume of 5 µL. Add 10 µL of formaldehyde loading dye and mix gently.
-
Denature the RNA: Incubate the sample at 65°C for 15 minutes to denature the RNA.
-
Chill the Sample: Immediately place the tube on ice for at least 1 minute to prevent renaturation.
-
Load the Gel: Load the entire sample into a well of the denaturing agarose gel.
-
Run the Gel: Perform electrophoresis in 1X MOPS running buffer according to the manufacturer's instructions for the gel box.
-
Stain and Visualize: Stain the gel with ethidium bromide or a safer alternative and visualize the RNA bands under UV light.
Interpreting the Results:
-
Intact RNA: Will appear as a sharp band at the expected molecular weight. If you are analyzing a total RNA sample that has been modified, you should see sharp 28S and 18S ribosomal RNA bands, with the 28S band being approximately twice as intense as the 18S band.
-
Degraded RNA: Will appear as a smear down the lane, with the intensity skewed towards lower molecular weights.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for working with 3'-amino-modified RNA, incorporating critical quality control steps.
Caption: A typical experimental workflow for 3'-amino-modified RNA.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity and kinetics of degradation of antisense oligonucleotides by a 3' exonuclease in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved RNA modification mapping of cellular non-coding RNAs using C- and U-specific RNases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro Transcription with 3'-NH2-CTP
Welcome to the technical support center for improving the yield of in vitro transcription (IVT) when using 3'-amino-CTP (3'-NH2-CTP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vitro transcription?
3'-amino-CTP is a modified cytidine (B196190) triphosphate where the hydroxyl group at the 3' position of the ribose sugar is replaced by an amino group (-NH2). This modification allows for the site-specific incorporation of an amino group into the RNA transcript during in vitro transcription. This functional group can then be used for subsequent bioconjugation reactions, such as the attachment of fluorescent dyes, biotin, or other moieties for various research and diagnostic applications.
Q2: Is T7 RNA Polymerase compatible with this compound?
T7 RNA Polymerase is known to be tolerant of a variety of modified nucleotides. While specific quantitative data on the incorporation efficiency of this compound by T7 RNA Polymerase is not extensively documented in publicly available literature, the enzyme is generally capable of incorporating nucleotides with modifications at the sugar moiety. However, the efficiency of incorporation may be lower compared to the natural CTP, potentially leading to reduced RNA yield.[1][2] Optimization of the reaction conditions is crucial to maximize the incorporation of this modified nucleotide.
Q3: What are the most common reasons for low RNA yield when using this compound?
Low RNA yield in IVT reactions with this compound can stem from several factors:
-
Suboptimal Nucleotide Concentration: The ratio of this compound to the other three standard NTPs (ATP, GTP, UTP) is critical and often requires empirical optimization.[3]
-
Inhibitory Effects of the Modified Nucleotide: The amino modification at the 3' position might sterically hinder the polymerase, slowing down the rate of transcription or causing premature termination.
-
Magnesium Concentration: The concentration of Mg2+ is a critical parameter in IVT reactions, as it is a cofactor for the RNA polymerase. The optimal Mg2+ concentration may differ when using modified nucleotides.
-
Template Quality: The purity and integrity of the DNA template are paramount for efficient transcription.[]
-
Enzyme Concentration: The amount of T7 RNA Polymerase can significantly impact the yield.[3]
Q4: Can the incorporation of this compound lead to premature transcription termination?
Yes, the incorporation of modified nucleotides can sometimes lead to premature termination of transcription. The 3'-amino group might alter the conformation of the growing RNA strand or its interaction with the polymerase, potentially causing the enzyme to dissociate from the DNA template before reaching the end. If you observe a smear of shorter-than-expected RNA products on a gel, premature termination could be a contributing factor.
Troubleshooting Guides
Issue 1: Low Overall RNA Yield
If the total amount of RNA produced is lower than expected, consider the following troubleshooting steps.
Troubleshooting Workflow for Low RNA Yield
Caption: A stepwise guide to troubleshooting low RNA yield in IVT reactions with this compound.
Quantitative Data Summary for General IVT Optimization
While specific data for this compound is limited, the following table provides general guidelines for optimizing standard IVT reactions that can be adapted.
| Parameter | Typical Range | Recommendation for this compound |
| DNA Template | 0.5 - 2 µg | Start with 1 µg of high-quality, linearized plasmid or PCR product. |
| NTPs (ATP, GTP, UTP) | 1 - 10 mM each | Start with a concentration in the lower end of the range (e.g., 2-5 mM). |
| CTP:this compound Ratio | N/A | Start with a 1:1 ratio and titrate towards a higher proportion of this compound. |
| MgCl2 | 4 - 30 mM | The optimal concentration is often slightly higher than the total NTP concentration. Titration is recommended. |
| T7 RNA Polymerase | 20 - 100 units/20µl rxn | Start with the manufacturer's recommended amount and optimize if necessary. |
| Incubation Time | 2 - 4 hours | An initial 2-hour incubation is a good starting point. Longer times may not always increase yield. |
| Incubation Temperature | 37°C | Standard temperature for T7 RNA Polymerase. |
Experimental Protocol: Optimizing the CTP to this compound Ratio
-
Set up a series of 20 µl IVT reactions. Use a master mix containing all common reagents (buffer, ATP, GTP, UTP, DTT, RNase inhibitor, T7 RNA Polymerase, and DNA template).
-
Aliquot the master mix into separate tubes.
-
To each tube, add a different ratio of CTP to this compound. For example:
-
Tube 1: 100% CTP, 0% this compound (Positive Control)
-
Tube 2: 75% CTP, 25% this compound
-
Tube 3: 50% CTP, 50% this compound
-
Tube 4: 25% CTP, 75% this compound
-
Tube 5: 0% CTP, 100% this compound Keep the total concentration of CTP and this compound constant across all reactions.
-
-
Incubate all reactions at 37°C for 2 hours.
-
Purify the RNA from each reaction.
-
Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Analyze the RNA integrity by running a small aliquot on a denaturing agarose (B213101) or polyacrylamide gel. This will also help to identify any truncated products.
Issue 2: Presence of Truncated RNA Transcripts (Premature Termination)
If you observe a smear of shorter RNA products on your gel analysis, this could indicate premature termination of transcription.
Logical Flow for Addressing Premature Termination
Caption: A decision-making diagram for troubleshooting premature transcription termination.
Experimental Protocol: Investigating the Effect of Temperature on Premature Termination
-
Prepare a master mix for your IVT reaction with the optimized ratio of this compound to CTP determined previously.
-
Aliquot the master mix into three separate tubes.
-
Incubate each tube at a different temperature. For example:
-
Tube 1: 37°C (Standard)
-
Tube 2: 30°C
-
Tube 3: 25°C
-
-
Incubate for the standard reaction time (e.g., 2 hours).
-
Purify the RNA from each reaction.
-
Analyze the products on a denaturing gel. Compare the intensity of the full-length transcript band to any shorter, truncated products at each temperature. A lower temperature may slow down the overall reaction rate but can sometimes improve the processivity of the polymerase and reduce premature termination.
By systematically working through these FAQs and troubleshooting guides, researchers can optimize their in vitro transcription reactions to achieve higher yields of 3'-amino-modified RNA for their downstream applications.
References
Technical Support Center: Optimizing 3'-NH2-CTP Incorporation
Welcome to the technical support center for the optimization of buffer conditions for 3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP) incorporation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic incorporation of this compound.
| Issue | Potential Cause | Recommended Action |
| No or low incorporation of this compound | Suboptimal buffer pH. The pH of common buffers like Tris is highly temperature-dependent.[1] | Optimize the pH of your reaction buffer in the range of 7.0 to 8.5 at the reaction temperature. Consider using a buffer with a lower pKa temperature coefficient. |
| Incorrect MgCl2 concentration. Magnesium ions are critical for polymerase activity, but excess Mg2+ can inhibit the reaction.[2][3] | Titrate MgCl2 concentration in the range of 1.0 mM to 5.0 mM. The optimal concentration is dependent on the dNTP and template concentration. | |
| Inefficient polymerase. Not all DNA polymerases are capable of efficiently incorporating modified nucleotides. | Screen different DNA polymerases. Consider using engineered polymerases known for higher efficiency with modified nucleotides.[4] | |
| Secondary structure of the template DNA. Complex secondary structures can impede polymerase progression. | Include additives such as DMSO (2-10%) or betaine (B1666868) (1-2 M) to help denature secondary structures. | |
| Incorporation of multiple this compound molecules instead of a single termination event | High concentration of this compound relative to natural dNTPs. | Optimize the ratio of this compound to dCTP. A lower ratio will favor single incorporation and termination. |
| Reaction time is too long. | Reduce the incubation time to minimize the chance of multiple incorporation events. | |
| High background or non-specific products | Annealing temperature is too low. | Increase the annealing temperature in increments of 2-3°C. |
| Primer-dimer formation. | Design primers with minimal self-complementarity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound incorporation?
A1: The optimal pH for this compound incorporation can vary depending on the specific polymerase being used. A good starting point is to test a pH range from 7.0 to 8.5. It is crucial to consider the temperature dependence of your buffer's pH. For instance, the pH of a Tris buffer can decrease by approximately 1.4 units when heated from room temperature to the typical extension temperatures of a PCR.[1] It is recommended to measure the pH at the intended reaction temperature.
Q2: How does MgCl2 concentration affect the incorporation of this compound?
A2: Magnesium chloride (MgCl2) is a critical cofactor for DNA polymerase activity. The optimal concentration for this compound incorporation typically ranges from 1.5 mM to 3.0 mM.[2] However, the ideal concentration is dependent on the total concentration of dNTPs and this compound, as Mg2+ ions form complexes with these molecules. It is advisable to perform a titration to determine the optimal MgCl2 concentration for your specific experimental setup.
Q3: Can I use additives to improve the incorporation efficiency of this compound?
A3: Yes, additives can be beneficial, especially when dealing with difficult templates that have high GC content or secondary structures. Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2-10% can help to relax the DNA template, facilitating polymerase access. Betaine is another commonly used additive that can improve yields.
Q4: Which type of DNA polymerase is best suited for this compound incorporation?
A4: The choice of DNA polymerase is critical for the successful incorporation of modified nucleotides like this compound. While standard polymerases like Taq can be used, engineered polymerases often exhibit higher efficiency and fidelity when incorporating nucleotide analogs.[4] It is recommended to screen a variety of commercially available polymerases to identify the one that performs best in your application.
Q5: How can I confirm the incorporation of this compound?
A5: The incorporation of this compound, which acts as a chain terminator, can be confirmed by analyzing the reaction products using gel electrophoresis. You should observe a product of the expected size corresponding to termination at the position of the complementary base in the template. For more detailed analysis, methods such as mass spectrometry can be employed.
Experimental Protocols
Protocol 1: Single Nucleotide Incorporation Assay
This protocol is designed to assess the efficiency of single this compound incorporation by a DNA polymerase.
1. Reaction Setup:
-
Prepare a reaction mixture on ice containing:
-
1x Reaction Buffer (e.g., 20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 0.1% Triton X-100)
-
2 mM MgSO4
-
0.2 µM 5'-radiolabeled primer
-
0.4 µM template oligonucleotide
-
100 µM dATP, dGTP, dTTP
-
10 µM dCTP
-
100 µM this compound
-
1-2 units of DNA Polymerase
-
Nuclease-free water to a final volume of 20 µL
-
2. Incubation:
-
Incubate the reaction at the optimal temperature for the polymerase for 10-30 minutes.
3. Quenching:
-
Stop the reaction by adding 20 µL of gel loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
4. Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea).
-
Visualize the results by autoradiography. The presence of a band one nucleotide longer than the primer indicates successful incorporation of this compound.
Visualizations
Caption: Experimental workflow for single nucleotide incorporation of this compound.
Caption: Logical flowchart for troubleshooting this compound incorporation issues.
References
Technical Support Center: Removal of Unincorporated 3'-NH2-CTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective removal of unincorporated 3'-amino-CTP (3'-NH2-CTP) from RNA synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unincorporated this compound from my RNA sample?
Unincorporated this compound can interfere with downstream applications. The primary amino group on the nucleotide can react with labeling reagents (e.g., NHS-esters), leading to high background signals and inaccurate quantification. It can also affect the efficiency of subsequent enzymatic reactions or hybridization experiments.
Q2: What are the most common methods for removing unincorporated this compound?
The primary methods for purifying RNA and removing unincorporated nucleotides include denaturing polyacrylamide gel electrophoresis (PAGE), silica-based spin column chromatography, and high-performance liquid chromatography (HPLC).[1] Each method offers distinct advantages in terms of purity, yield, and throughput.
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on several factors:
-
Purity requirements: For applications requiring the highest purity and precise size selection, denaturing PAGE or HPLC are recommended.[2]
-
RNA size: Denaturing PAGE is particularly effective for purifying small RNAs (up to 600 nucleotides).[3] Spin columns have specific size cut-offs.
-
Yield: Spin columns often provide good recovery, while gel extraction yields can be lower.
-
Throughput: Spin columns are generally faster and more suitable for processing multiple samples simultaneously.[1]
-
Downstream application: For sensitive applications like sequencing or therapeutics, the high purity from HPLC may be necessary.[2]
Q4: Can the 3'-amino modification on the CTP affect the purification process?
While the general principles of RNA purification apply, the primary amine group can potentially influence the process. For instance, its positive charge at acidic pH might slightly alter interactions with the negatively charged silica (B1680970) membrane in spin columns. However, standard spin column protocols are generally effective. The primary difference in purification will be the size-based separation of the RNA transcript from the single nucleotide.
Q5: How can I assess the purity of my 3'-NH2-labeled RNA after purification?
Purity can be assessed using several methods:
-
UV Spectrophotometry: Measure the A260/A280 and A260/A230 ratios to check for protein and salt contamination, respectively. Pure RNA should have an A260/A280 ratio of ~2.0.[4]
-
Denaturing PAGE: Run an aliquot of the purified RNA on a denaturing gel to visualize the integrity and size of the transcript. The absence of small nucleotide-sized bands indicates successful removal of unincorporated this compound.
-
HPLC Analysis: Reverse-phase HPLC can be used to separate labeled from unlabeled RNA and to quantify the efficiency of the labeling reaction.[5]
Troubleshooting Guides
This section addresses common problems encountered during the purification of 3'-amino-modified RNA.
Problem 1: Low RNA Yield
| Possible Cause | Solution |
| Incomplete Elution from Spin Column | After adding nuclease-free water to the column, incubate for 5-10 minutes at room temperature before centrifugation to maximize RNA recovery.[6] Consider a second elution, but be aware that this will dilute your sample.[7] |
| RNA Degradation | Ensure a sterile, RNase-free working environment. Use RNase-free reagents and barrier tips. If degradation is suspected, repeat the purification with fresh starting material. |
| Insufficient Sample Lysis/Homogenization (if applicable) | If starting from cells or tissues, ensure complete disruption to release all RNA. Incomplete homogenization can lead to significant loss of starting material.[8] |
| Overloading the Spin Column | Adhere to the manufacturer's recommendations for the maximum amount of starting material for the spin column. Overloading can lead to inefficient binding and loss of RNA. |
| Poor RNA Precipitation (Ethanol/LiCl) | Ensure the correct salt concentration and ethanol (B145695) volume are used. For small RNAs, consider adding a co-precipitant like glycogen. Chill the sample sufficiently to allow for complete precipitation. |
Problem 2: Poor RNA Purity (Low A260/A280 or A260/A230 Ratios)
| Possible Cause | Solution |
| Contamination with Guanidinium Salts (from lysis/binding buffer) | Ensure the column is washed correctly according to the protocol. Perform an additional wash step if necessary. After the final wash, centrifuge the empty column for an extra minute to remove any residual ethanol.[7] |
| Protein Contamination | If using a spin column, ensure the initial lysis is complete and that no particulate matter is transferred to the column. For persistent protein contamination, consider a phenol-chloroform extraction before column purification.[8] |
| Residual Ethanol in the Final Sample | After the final wash step in a spin column protocol, ensure the column is thoroughly dried by centrifugation before eluting the RNA. Residual ethanol can inhibit downstream enzymatic reactions. |
Problem 3: Presence of Unincorporated this compound After Purification
| Possible Cause | Solution |
| Inefficient Spin Column Washing | Follow the wash steps in the spin column protocol diligently. Ensure the correct wash buffer is used and that the recommended volumes are applied. |
| Incorrect Gel Extraction | When purifying via denaturing PAGE, carefully excise the RNA band of interest, avoiding the region where free nucleotides migrate. |
| Spin Column Size Cut-off is Too High | Use a spin column specifically designed for RNA cleanup that has a low molecular weight cut-off to ensure efficient removal of single nucleotides. |
Quantitative Data Summary
The following table summarizes typical performance metrics for common RNA purification methods. Note that specific results can vary based on the RNA sequence, length, and the specific kit or protocol used.
| Purification Method | Typical Purity (A260/A280) | Typical Recovery Rate | Resolution | Notes |
| Denaturing PAGE | 1.8 - 2.0 | 30 - 70% | Single nucleotide | High purity, but can have lower yields. Ideal for size selection.[3] |
| Silica Spin Column | 1.9 - 2.1 | 70 - 95% | Size-based cut-off | Fast and convenient, with good yield and purity.[1] |
| HPLC | >2.0 | Variable | High | Excellent for high-purity applications and separating modified species.[2] |
Experimental Protocols
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Sample Preparation: Mix the RNA sample with an equal volume of 2X RNA loading dye containing a denaturing agent like formamide.
-
Denaturation: Heat the sample at 70°C for 5-10 minutes to denature the RNA.[9]
-
Gel Electrophoresis: Load the denatured sample onto a denaturing polyacrylamide gel (containing urea). Run the gel at a constant voltage until the dye front has migrated to the desired position.
-
Visualization: Visualize the RNA bands using UV shadowing or a fluorescent stain. The unincorporated this compound will migrate near the bottom of the gel.
-
Excision and Elution: Carefully excise the gel slice containing the RNA transcript of the correct size. Crush the gel slice and elute the RNA overnight in an appropriate elution buffer.
-
Recovery: Precipitate the eluted RNA using ethanol and a salt (e.g., sodium acetate), wash with 70% ethanol, and resuspend in nuclease-free water.
Spin Column Chromatography
-
Binding: Add a binding buffer (typically containing a high concentration of chaotropic salts) and ethanol to the RNA sample.
-
Loading: Apply the sample mixture to the silica spin column and centrifuge. The RNA will bind to the silica membrane.
-
Washing: Wash the column with the provided wash buffers to remove salts, proteins, and unincorporated nucleotides. This step is typically performed two to three times.
-
Drying: Centrifuge the empty column to remove any residual ethanol from the wash buffer.
-
Elution: Add nuclease-free water or elution buffer directly to the center of the silica membrane and centrifuge to collect the purified RNA.
High-Performance Liquid Chromatography (HPLC)
-
System Setup: Use a reverse-phase HPLC system with a suitable column (e.g., C18).
-
Mobile Phases: Prepare two mobile phases, typically an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile.
-
Gradient Elution: Inject the RNA sample and elute using a gradient of increasing organic solvent concentration.
-
Detection: Monitor the elution profile at 260 nm (for RNA) and, if applicable, at a wavelength corresponding to any fluorescent label.
-
Fraction Collection: Collect the fractions corresponding to the purified, labeled RNA.
-
Desalting: Desalt the collected fractions to remove the mobile phase components.
Visualizations
Caption: Workflow for removing unincorporated this compound using denaturing PAGE.
Caption: Workflow for spin column-based purification of 3'-NH2-labeled RNA.
Caption: High-performance liquid chromatography workflow for RNA purification.
References
- 1. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative assessment of four RNA extraction methods and modification to obtain high-quality RNA from Parthenium hysterophorus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Templated 3ʹ terminal fluorescent labeling of RNA using Klenow DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. neb.com [neb.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. neb.com [neb.com]
Validation & Comparative
Validating the Incorporation of 3'-NH2-CTP into RNA: A Comparative Guide
For researchers and drug development professionals working with modified oligonucleotides, confirming the successful incorporation of analogs such as 3'-amino-CTP (3'-NH2-CTP) into RNA is a critical checkpoint. This guide provides a comparative overview of the primary methodologies for validating this specific modification, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate technique for your research needs.
The incorporation of this compound, which introduces a terminal amino group at the 3' end of an RNA molecule, can serve various purposes, including the subsequent attachment of functional moieties or acting as a chain terminator in enzymatic reactions. Validating this incorporation is essential to ensure the integrity and intended functionality of the synthesized RNA. The principal methods for validation include gel electrophoresis, high-performance liquid chromatography (HPLC), and mass spectrometry.
Comparative Analysis of Validation Methods
Each method offers distinct advantages and disadvantages in terms of sensitivity, cost, throughput, and the level of detail it provides. The following table summarizes the key characteristics of the most common validation techniques.
| Method | Principle | Information Provided | Sensitivity | Cost | Throughput | Key Advantages | Key Limitations |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Separation of RNA by size under denaturing conditions. The 3'-NH2 group can cause a slight mobility shift or allow for subsequent labeling. | Qualitative assessment of incorporation and RNA integrity. Can indicate successful termination of transcription. | Moderate | Low | High | Simple, rapid, and inexpensive for routine checks. | Provides indirect evidence of incorporation. Low resolution for small size differences. |
| High-Performance Liquid Chromatography (HPLC) | Separation of nucleosides from digested RNA based on their physicochemical properties. | Quantitative analysis of the modified CTP in the total nucleoside pool. | High | Moderate | Moderate | Provides accurate quantification of the modification. | Requires enzymatic digestion of the RNA. Does not provide sequence context. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. Can be applied to intact RNA or digested fragments/nucleosides. | Confirms the precise mass of the modified RNA, confirming incorporation. Can provide sequence context (tandem MS). | Very High | High | Low to Moderate | Unambiguous identification of the modification. Can pinpoint the location of the modification. | Requires specialized equipment and expertise. Sample preparation can be complex. |
Experimental Workflows and Protocols
To facilitate the implementation of these validation techniques, this section provides detailed experimental workflows and protocols.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method is often the first step in validating the incorporation of this compound, especially when it is used as a chain terminator. The termination of transcription at a specific position upon incorporation of the modified nucleotide provides strong evidence of its successful inclusion.
Protocol for Denaturing PAGE:
-
In Vitro Transcription: Perform an in vitro transcription reaction using a DNA template designed to produce a specific length of RNA. Include ATP, GTP, UTP, and this compound in the reaction mixture. As a control, set up a parallel reaction with natural CTP instead of this compound.
-
RNA Purification: Purify the RNA products from both reactions using a standard method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a commercial RNA purification kit.
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8-15% acrylamide (B121943) with 7M urea (B33335) in 1X TBE buffer).
-
Sample Preparation and Loading: Resuspend the purified RNA in a denaturing loading buffer (e.g., formamide-based). Heat the samples at 70-95°C for 5 minutes and then place them on ice. Load the samples, alongside an RNA molecular weight marker, onto the gel.[1]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with a fluorescent dye such as SYBR Gold or ethidium (B1194527) bromide and visualize the RNA bands using a UV transilluminator.[1][2]
-
Analysis: Compare the band sizes from the reaction containing this compound to the control reaction with CTP. A shorter, distinct band in the this compound lane at the expected size of termination indicates successful incorporation.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of 3'-amino-cytidine after enzymatic digestion of the RNA into its constituent nucleosides.
Protocol for HPLC Analysis:
-
RNA Digestion: Digest 1-5 µg of the purified this compound modified RNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.[3]
-
HPLC Separation: Separate the resulting nucleosides on a reverse-phase HPLC column (e.g., C18) using a gradient of a suitable buffer system, such as ammonium (B1175870) acetate (B1210297) and acetonitrile.[3]
-
Detection: Monitor the elution of nucleosides by UV absorbance at 254 nm.
-
Quantification: To quantify the amount of 3'-amino-cytidine, create a standard curve using a known concentration of a synthesized 3'-amino-cytidine standard. By comparing the peak area of the 3'-amino-cytidine in the sample to the standard curve, the amount of incorporated modified nucleotide can be determined.
Mass Spectrometry (MS)
Mass spectrometry offers the most definitive evidence of incorporation by providing the exact mass of the modified RNA.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Purify and desalt the this compound modified RNA to remove any salts or detergents that could interfere with ionization.
-
Mass Analysis: Analyze the intact RNA using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Analysis: Compare the experimentally measured mass of the RNA with the theoretical mass calculated for the RNA sequence with the incorporated this compound. A match between the measured and theoretical masses confirms the successful incorporation. For more detailed analysis, tandem mass spectrometry (MS/MS) can be used to fragment the RNA and confirm the location of the modification.
Conclusion
The choice of method for validating the incorporation of this compound into RNA depends on the specific requirements of the study. For routine, qualitative checks, denaturing PAGE is a rapid and cost-effective option. When quantitative data on the extent of incorporation is needed, HPLC is the preferred method. For unambiguous confirmation and detailed characterization, including the precise location of the modification, mass spectrometry is the gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate workflow to validate their modified RNA products.
References
A Comparative Guide to Mass Spectrometry Analysis of 3'-End Labeled RNA
For researchers, scientists, and drug development professionals, the precise and quantitative analysis of RNA is paramount for unraveling complex biological processes and advancing therapeutic innovations. The 3'-terminus of RNA offers a unique site for specific labeling, enabling a multitude of applications from tracking and enrichment to quantitative mass spectrometry. This guide provides a comprehensive comparison of mass spectrometry-based analyses of RNA labeled via 3'-amino-CTP (3'-NH2-CTP) derivatization against other prominent 3'-end labeling strategies. We present supporting quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed selection of the most suitable method for your research endeavors.
Executive Summary
The covalent modification of the 3'-end of RNA with a primary amine, through the incorporation of 3'-amino-CTP, provides a versatile handle for subsequent chemical derivatization. This approach, often utilizing N-hydroxysuccinimide (NHS)-ester chemistry, allows for the attachment of a wide array of functional moieties, including biotin (B1667282) for affinity purification and isotopically labeled tags for quantitative mass spectrometry. While this method offers high specificity and flexibility, its performance in mass spectrometry applications must be weighed against alternative enzymatic and chemical labeling techniques. This guide delves into a comparative analysis of these methods, focusing on labeling efficiency, mass spectrometry sensitivity, and overall workflow compatibility.
Comparative Analysis of 3'-End RNA Labeling Methods for Mass Spectrometry
The selection of an appropriate 3'-end labeling strategy is critical and depends on factors such as the nature of the RNA, the desired downstream application, and the available instrumentation. Below is a comparative overview of key performance indicators for different labeling methods amenable to mass spectrometry analysis.
| Labeling Method | Principle | Typical Labeling Efficiency | MS Signal Intensity | Key Advantages | Key Limitations |
| This compound with NHS-Ester Derivatization | Enzymatic incorporation of 3'-amino-CTP followed by chemical conjugation with an NHS-ester reagent. | High | Moderate to High | High specificity; versatile for various tags (biotin, fluorophores, isotopic labels). | Two-step process; requires optimization of both enzymatic and chemical reactions. |
| T4 RNA Ligase Ligation | Enzymatic ligation of a pre-labeled pCp analogue (e.g., biotinylated pCp) to the 3'-OH of RNA. | Variable, can be optimized[1] | Moderate | Single-step enzymatic reaction; good specificity for the 3'-end.[1] | Can be inefficient for structured RNAs; requires a 3'-hydroxyl group. |
| Poly(A) Polymerase Labeling | Enzymatic addition of a labeled cordycepin (B1669437) 5'-triphosphate (3'-deoxy-ATP) to the 3'-end. | High | Moderate | Efficient for a single incorporation; independent of the 3'-terminal nucleotide. | Limited to adenine (B156593) analogues; can add multiple labels if non-chain-terminating analogues are used. |
| Periodate (B1199274) Oxidation & Conjugation | Chemical oxidation of the 3'-terminal ribose to a reactive dialdehyde, followed by conjugation to a hydrazide- or amine-containing label. | Moderate to High | Moderate | Independent of enzymatic activity; can be used on any RNA with a 3'-cis-diol. | Can be less specific and may lead to side reactions; the label is attached to the ribose, not the phosphate (B84403) backbone. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful RNA analysis. The following sections provide step-by-step methodologies for the labeling of RNA using this compound and NHS-ester chemistry, as well as a general protocol for subsequent mass spectrometry analysis.
Protocol 1: Labeling of 3'-Amino-Modified RNA with an NHS-Ester Reagent
This protocol describes the two-step process of incorporating a 3'-amino group into an RNA molecule via in vitro transcription with this compound, followed by chemical derivatization with an NHS-ester-containing label (e.g., NHS-biotin or an isotopically labeled tag).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
ATP, GTP, UTP, and this compound
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
RNA purification kit
-
NHS-ester labeling reagent (e.g., NHS-biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
Ethanol (70% and 100%)
-
3 M Sodium acetate (B1210297)
-
Nuclease-free water
Procedure:
-
In Vitro Transcription with this compound:
-
Set up the in vitro transcription reaction according to the T7 RNA polymerase manufacturer's protocol, substituting standard CTP with this compound.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the 3'-amino-modified RNA using an appropriate RNA purification kit.
-
Quantify the purified RNA using a spectrophotometer.
-
-
NHS-Ester Labeling Reaction:
-
Dissolve the 3'-amino-modified RNA in nuclease-free water to a final concentration of 1-5 µg/µL.
-
Prepare a fresh solution of the NHS-ester labeling reagent in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine the 3'-amino-modified RNA with 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Add a 10- to 20-fold molar excess of the dissolved NHS-ester reagent to the RNA solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of Labeled RNA:
-
Precipitate the labeled RNA by adding 3 M sodium acetate and 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the labeled RNA in nuclease-free water.
-
Protocol 2: Mass Spectrometry Analysis of 3'-End Labeled RNA
This protocol outlines a general workflow for the analysis of 3'-end labeled RNA using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified 3'-end labeled RNA
-
RNase T1 or RNase A
-
Digestion buffer (e.g., 100 mM TEAA, pH 7.0)
-
LC-MS grade water and acetonitrile (B52724)
-
Ion-pairing reagent (e.g., triethylammonium (B8662869) acetate - TEAA)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Enzymatic Digestion of Labeled RNA:
-
In a microcentrifuge tube, combine the purified labeled RNA with the appropriate digestion buffer and RNase (e.g., RNase T1).
-
Incubate at 37°C for 30-60 minutes. The incubation time can be adjusted to achieve partial or complete digestion.[2]
-
Stop the reaction by freezing or adding a denaturant compatible with LC-MS.
-
-
LC-MS Analysis:
-
Inject the digested RNA sample onto a reverse-phase LC column suitable for oligonucleotide separation.
-
Elute the RNA fragments using a gradient of acetonitrile in an aqueous buffer containing an ion-pairing reagent.[3]
-
Acquire mass spectra in negative ion mode using a high-resolution mass spectrometer.[3]
-
Perform tandem mass spectrometry (MS/MS) on the labeled RNA fragments to confirm the sequence and identify the labeled 3'-terminal fragment.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify the masses of the RNA fragments.
-
Compare the experimental masses to the theoretical masses of the expected digestion products.
-
The mass shift corresponding to the 3'-end label will confirm successful labeling.
-
For quantitative analysis using isotopically labeled tags, determine the ratio of the peak intensities of the light and heavy labeled fragments.[4]
-
Visualizing the Workflow
Diagrams illustrating the key experimental workflows provide a clear and concise understanding of the processes involved.
Workflow for this compound RNA Labeling and MS Analysis.
Alternative Workflow: T4 RNA Ligase Labeling.
Concluding Remarks
The selection of a 3'-end labeling strategy for RNA analysis by mass spectrometry is a critical decision that influences the quality and reliability of the resulting data. The this compound labeling method, coupled with NHS-ester chemistry, stands out for its versatility and high specificity, allowing for the introduction of a wide range of functional groups. However, alternative enzymatic methods, such as those employing T4 RNA ligase or Poly(A) polymerase, offer simpler, single-step workflows that may be advantageous for certain applications. The chemical approach of periodate oxidation provides an enzyme-free alternative.
For researchers embarking on quantitative RNA mass spectrometry, the use of stable isotope-labeled tags is highly recommended.[4] The this compound method is particularly well-suited for this, as isotopically labeled NHS-esters are readily available. Ultimately, the optimal choice will depend on the specific research question, the characteristics of the RNA of interest, and the available resources. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision and to successfully implement their chosen 3'-end labeling strategy for insightful mass spectrometry analysis.
References
A Head-to-Head Comparison: 3'-NH2-CTP and Aminoallyl-UTP for RNA Labeling
For researchers, scientists, and drug development professionals, the choice of nucleotide for RNA labeling is a critical decision that impacts the efficiency, sensitivity, and biological relevance of their experiments. This guide provides an in-depth, objective comparison of two commonly used modified nucleotides: 3'-NH2-CTP and aminoallyl-UTP, supported by experimental data and detailed protocols to inform your selection process.
The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology, enabling the visualization and tracking of RNA in a multitude of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and next-generation sequencing. The ideal modified nucleotide should be efficiently incorporated by RNA polymerases without significantly altering the RNA's structure or function, and it must be readily detectable. Here, we compare a ribose-modified nucleotide, 3'-Amino-CTP (this compound), with a base-modified nucleotide, 5-Aminoallyl-UTP (aminoallyl-UTP), to highlight their distinct characteristics and suitability for different research needs.
Executive Summary
| Feature | This compound | Aminoallyl-UTP |
| Modification Position | 3'-hydroxyl group of the ribose | C5 position of the uracil (B121893) base |
| Labeling Strategy | Primarily single-label, 3'-end termination | Internal and multiple-site labeling |
| Enzymatic Incorporation | Can act as a chain terminator for some polymerases | Efficiently incorporated by common RNA polymerases |
| Labeling Chemistry | Amine-reactive dyes | Amine-reactive dyes (two-step) |
| Primary Applications | 3'-end labeling, sequencing | Microarrays, FISH, internal labeling |
| Potential Impact on RNA | Alters the 3'-terminus, preventing extension | Minimal structural perturbation |
Chemical Structures and Labeling Principles
The fundamental difference between this compound and aminoallyl-UTP lies in the position of the reactive amino group.
3'-Amino-CTP (this compound) features an amino group replacing the hydroxyl group at the 3' position of the ribose sugar. This modification directly impacts the phosphodiester bond formation during transcription.
Aminoallyl-UTP has an aminoallyl group attached to the C5 position of the uracil base. This places the reactive amine on a flexible linker away from the positions involved in Watson-Crick base pairing and the sugar-phosphate backbone.
The labeling process for both nucleotides typically involves a two-step indirect method. First, the modified nucleotide is incorporated into the RNA transcript enzymatically. Then, an amine-reactive fluorescent dye or hapten (e.g., an NHS-ester) is chemically coupled to the incorporated amino group.
Performance Comparison: A Data-Driven Analysis
Direct quantitative comparisons of labeling efficiency between this compound and aminoallyl-UTP in the same experimental setup are limited in published literature. However, we can infer their performance based on their distinct mechanisms of incorporation and the wealth of data available for aminoallyl-UTP.
| Parameter | This compound | Aminoallyl-UTP |
| Enzymatic Incorporation Efficiency | Lower, acts as a chain terminator with some polymerases.[1] | High, well-tolerated by T7, T3, and SP6 RNA polymerases.[2] |
| Labeling Density | Typically a single label at the 3'-terminus. | Multiple labels can be incorporated internally, ratio can be optimized. |
| Impact on Transcription Length | Terminates transcription, producing defined-length transcripts. | Can be incorporated throughout the transcript with minimal impact on length. |
| Post-Labeling Efficiency | Dependent on the accessibility of the 3'-end. | High, with established and optimized protocols. |
| Impact on Hybridization | Minimal, as the modification is at the terminus. | Generally low, but high label density can impact hybridization efficiency. |
| RNA Stability | 3'-end modification can potentially alter susceptibility to exonucleases. | Base modifications are generally considered to have minimal impact on RNA stability.[3] |
Experimental Protocols
I. RNA Labeling using Aminoallyl-UTP (Indirect Method)
This protocol is adapted for in vitro transcription using T7 RNA polymerase.
1. In Vitro Transcription with Aminoallyl-UTP Incorporation:
-
Reaction Setup:
-
Linearized DNA template (1 µg)
-
10X T7 Transcription Buffer (2 µL)
-
100 mM DTT (1 µL)
-
RNase Inhibitor (1 µL)
-
10 mM ATP, GTP, CTP (1 µL each)
-
10 mM UTP (0.5 µL)
-
10 mM Aminoallyl-UTP (1.5 µL)
-
T7 RNA Polymerase (1 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Template Removal: Add DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the aminoallyl-modified RNA using a spin column or ethanol (B145695) precipitation.
2. Amine-Reactive Dye Coupling:
-
Resuspend RNA: Resuspend the purified aminoallyl-RNA in 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Dye Preparation: Dissolve an amine-reactive dye (e.g., Cy3-NHS ester) in DMSO.
-
Coupling Reaction: Add the dye solution to the RNA solution and incubate for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled RNA using a spin column to remove unincorporated dye.
II. 3'-End RNA Labeling using a Modified CTP Analog (Conceptual Protocol)
As detailed protocols for internal labeling with this compound are not widely available due to its chain-terminating properties, a more common application is 3'-end labeling. This can be achieved using enzymes like Poly(A) Polymerase with a modified CTP analog, such as 3'-azido-dCTP, followed by click chemistry. While not identical to this compound, this provides a framework for 3'-end modification.
1. 3'-End Labeling with 3'-Azido-dCTP using Poly(A) Polymerase:
-
Reaction Setup:
-
Purified RNA (1-5 µg)
-
5X Poly(A) Polymerase Buffer (4 µL)
-
25 mM MnCl2 (2 µL)
-
1 mM 3'-Azido-dCTP (2 µL)
-
Poly(A) Polymerase (1 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Purification: Purify the 3'-azido-modified RNA using a spin column or ethanol precipitation.
2. Click Chemistry for Fluorophore Conjugation:
-
This step involves a copper-catalyzed or copper-free click reaction between the azide (B81097) group on the RNA and an alkyne-modified fluorophore. Detailed protocols for click chemistry are widely available.[4][5]
Visualizing the Workflows
RNA Labeling with Aminoallyl-UTP
Caption: Workflow for two-step RNA labeling using aminoallyl-UTP.
3'-End RNA Labeling with a Modified Nucleotide
References
- 1. biorxiv.org [biorxiv.org]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
3'-NH2-CTP vs. Biotin-CTP for Streptavidin Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific and high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biotechnological applications. Modified nucleotides, such as 3'-NH2-CTP and biotin-CTP, offer powerful tools for the labeling and subsequent detection or purification of nucleic acids. This guide provides an objective comparison of these two molecules in the context of streptavidin binding, supported by experimental data and protocols.
The choice between this compound and biotin-CTP for applications involving streptavidin binding hinges on a fundamental difference: biotin-CTP is a ready-to-use molecule for direct, high-affinity binding, whereas this compound is a versatile precursor that requires chemical modification to interact with streptavidin. This distinction dictates their respective workflows and potential applications.
Performance Comparison
The interaction of biotin-CTP with streptavidin is characterized by one of the strongest known non-covalent bonds in nature.[1] In contrast, this compound does not directly bind to streptavidin with any significant affinity. The primary amine group at the 3' position of the ribose sugar does not possess the necessary structural complementarity to fit into the biotin-binding pocket of streptavidin. However, this primary amine serves as a reactive handle for covalent modification, most notably through biotinylation, which then enables high-affinity streptavidin binding.[2][3]
| Feature | This compound | Biotin-CTP |
| Direct Streptavidin Binding | No | Yes |
| Binding Affinity (Kd) | Not Applicable (requires modification) | ~10⁻¹⁴ mol/L[1] |
| Binding Mechanism | Indirect (requires biotinylation of the 3'-amino group) | Direct, non-covalent |
| Workflow | Two-step: 1) Incorporation & 2) Biotinylation | One-step: Incorporation |
| Versatility | High (amino group can be modified with various molecules) | Moderate (primarily for biotin-streptavidin applications) |
Signaling Pathways and Experimental Workflows
The binding mechanisms of biotin-CTP and a biotinylated this compound to streptavidin are illustrated below. Biotin-CTP, with its integral biotin moiety, binds directly to the tetrameric streptavidin protein. For this compound, an intermediate chemical step is required to attach a biotin molecule to the terminal amino group, which then allows for the same high-affinity interaction with streptavidin.
Experimental Protocols
To assess the binding of biotinylated nucleic acids to streptavidin, a pull-down assay using streptavidin-coated magnetic beads is a common and effective method. The following protocol provides a general framework for such an experiment.
Streptavidin Magnetic Bead Pull-Down Assay
Objective: To capture and purify biotinylated nucleic acids using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated nucleic acid sample (e.g., RNA transcribed with biotin-CTP or biotinylated this compound)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., 95% formamide, 10 mM EDTA)
-
Magnetic rack
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired volume of bead slurry to a nuclease-free microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads, and carefully remove the supernatant.
-
Wash the beads by resuspending them in an equal volume of Binding/Wash Buffer. Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step twice for a total of three washes.
-
-
Binding of Biotinylated Nucleic Acid:
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add your biotinylated nucleic acid sample to the bead suspension.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Pellet the beads on the magnetic rack and remove the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Elution (Optional):
-
To elute the captured nucleic acid, resuspend the beads in Elution Buffer.
-
Incubate at 65°C for 5-10 minutes.
-
Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted nucleic acid to a new tube.
-
Conclusion
The selection between this compound and biotin-CTP is determined by the specific experimental design and desired outcome.
-
Biotin-CTP is the reagent of choice for straightforward applications where the goal is to incorporate a biotin moiety directly into a nucleic acid for subsequent streptavidin-based detection or purification. Its one-step nature simplifies workflows and is ideal for established protocols relying on the biotin-streptavidin interaction.
-
This compound offers greater versatility. While it does not directly bind to streptavidin, its primary amine group can be functionalized not only with biotin but also with a wide range of other molecules, such as fluorophores, cross-linkers, or other affinity tags. This makes this compound a valuable tool for more complex experimental designs that may require custom modifications or multiplexed detection strategies.
References
A Functional Showdown: 3'-Amino-Modified RNA vs. Unmodified RNA
In the dynamic landscape of RNA therapeutics and research, chemical modifications are pivotal in enhancing the efficacy and stability of RNA molecules. Among these, the 3'-amino modification stands out as a strategic alteration that imparts unique functional properties compared to its unmodified counterpart. This guide provides an objective comparison of 3'-amino-modified and unmodified RNA, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
At a Glance: Key Functional Differences
The introduction of a primary amino group at the 3'-terminus of an RNA molecule fundamentally alters its interaction with cellular machinery, particularly nucleases. This modification serves as a powerful tool to bolster RNA stability and provides a reactive handle for the conjugation of various functional molecules.
| Feature | Unmodified RNA | 3'-Amino-Modified RNA | Functional Implication |
| Nuclease Stability | Susceptible to degradation by 3'-exonucleases. | Exhibits significant resistance to 3'-exonucleases. | Increased intracellular half-life and prolonged therapeutic effect. |
| Translational Efficiency | Standard translation efficiency. | Generally comparable to unmodified RNA, but can be influenced by the length of the amino linker. | Minimal impact on protein yield, making it suitable for mRNA-based therapies. |
| Cellular Uptake | Relies on standard cellular uptake mechanisms. | Uptake efficiency is similar to unmodified RNA but can be enhanced by conjugating cell-penetrating peptides or other ligands to the amino group. | Offers a versatile platform for targeted delivery. |
| Immunogenicity | Can trigger innate immune responses through recognition by pattern recognition receptors (PRRs). | May exhibit a moderately altered immunogenic profile. The modification can influence PRR recognition. | Potential for reduced off-target inflammatory responses. |
| Bioconjugation Potential | Limited options for direct conjugation. | The primary amine allows for straightforward covalent attachment of fluorophores, biotin, peptides, and other molecules. | Enables advanced applications in diagnostics, imaging, and targeted therapies. |
In-Depth Functional Analysis
Enhanced Nuclease Stability
A primary advantage of the 3'-amino modification is its ability to protect RNA from degradation by 3'-to-5' exonucleases, which are abundant in the cellular environment. By blocking the terminal hydroxyl group required for exonuclease activity, the 3'-amino modification significantly extends the half-life of the RNA molecule.
Illustrative Nuclease Stability Data
| RNA Type | Half-life in 50% Human Serum (hours) |
| Unmodified RNA | ~0.5 - 2 |
| 3'-Amino-Modified RNA | > 24 |
Note: The above data is illustrative and represents the typical trend observed for terminally modified oligonucleotides. Actual half-life will vary depending on the specific RNA sequence and experimental conditions.
Maintained Translational Efficiency
For messenger RNA (mRNA) applications, maintaining high translational efficiency is crucial. The 3'-amino modification, when incorporated with an appropriate linker, generally does not impede the translational machinery.
Illustrative In Vitro Translation Data
| mRNA Construct | Relative Protein Yield (%) |
| Unmodified Luciferase mRNA | 100 |
| 3'-Amino-Modified Luciferase mRNA | 95 - 105 |
Note: This data is illustrative. The specific protein yield can be influenced by the linker chemistry and the in vitro translation system used.
Versatile Cellular Uptake and Delivery
While the 3'-amino modification itself does not drastically alter the intrinsic cellular uptake of RNA, its true potential lies in its utility as a conjugation site. By attaching cell-penetrating peptides (CPPs), antibodies, or other targeting moieties, the delivery of 3'-amino-modified RNA to specific cells or tissues can be significantly enhanced.
Illustrative Cellular Uptake Data
| RNA Construct | Relative Cellular Uptake (Fluorescence Intensity) |
| Fluorescently Labeled Unmodified RNA | 100 |
| Fluorescently Labeled 3'-Amino-Modified RNA | ~100 |
| Fluorescently Labeled 3'-Amino-RNA-CPP Conjugate | > 500 |
Note: This data is illustrative and demonstrates the potential for enhanced uptake through conjugation.
Modulated Immunogenicity
Unmodified single-stranded RNA can be recognized by innate immune sensors, such as Toll-like receptors (TLRs), leading to an inflammatory response. Chemical modifications, including those at the 3'-terminus, can alter the interaction with these receptors, potentially leading to a dampened immune response.
Illustrative Cytokine Induction Data
| RNA Transfection | TNF-α Secretion (pg/mL) | IFN-α Secretion (pg/mL) |
| Unmodified RNA | 450 | 300 |
| 3'-Amino-Modified RNA | 300 | 200 |
Note: This data is illustrative. The immunogenic response is highly dependent on the cell type, delivery method, and RNA sequence.
Experimental Protocols
Nuclease Stability Assay
Objective: To determine the half-life of RNA in the presence of nucleases.
Methodology:
-
Prepare solutions of unmodified and 3'-amino-modified RNA at a concentration of 1 µM in nuclease-free water.
-
Incubate 10 µL of each RNA solution with 10 µL of human serum (or a specific exonuclease solution) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and immediately quench the nuclease activity by adding an equal volume of a denaturing loading buffer (e.g., formamide (B127407) with EDTA) and placing it on ice.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the RNA bands under UV light.
-
Quantify the intensity of the full-length RNA band at each time point using densitometry software.
-
Calculate the percentage of intact RNA remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact RNA versus time and determine the half-life.
In Vitro Translation Assay
Objective: To compare the protein expression levels from unmodified and 3'-amino-modified mRNA.
Methodology:
-
Use a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract system).
-
Prepare equimolar amounts of unmodified and 3'-amino-modified mRNA encoding a reporter protein (e.g., Luciferase or GFP).
-
Set up the in vitro translation reactions according to the manufacturer's protocol, adding the respective mRNAs to the master mix.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).
-
Measure the reporter protein activity. For Luciferase, add the luciferase substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.
-
Normalize the protein expression levels to a control reaction without added mRNA.
-
Compare the relative protein yield from the 3'-amino-modified mRNA to the unmodified mRNA.
Cellular Uptake Assay
Objective: To quantify the cellular uptake of unmodified and 3'-amino-modified RNA.
Methodology:
-
Label the 5'-end of both unmodified and 3'-amino-modified RNA with a fluorescent dye (e.g., FAM or Cy3).
-
Seed cells (e.g., HeLa or HEK293) in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with the fluorescently labeled RNAs using a suitable transfection reagent.
-
After a defined incubation period (e.g., 4-6 hours), wash the cells thoroughly with PBS to remove any extracellular RNA.
-
Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.
-
Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.
-
Normalize the fluorescence intensity to the total protein concentration of the cell lysate or to the cell count.
-
Compare the relative uptake of the 3'-amino-modified RNA to the unmodified RNA.
Cytokine Profiling Assay
Objective: To assess the immunomodulatory effects of unmodified and 3'-amino-modified RNA.
Methodology:
-
Seed immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) in a 96-well plate.
-
Transfect the cells with equimolar amounts of unmodified and 3'-amino-modified RNA. Include a mock transfection control (transfection reagent only).
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using a commercial ELISA kit.
-
Follow the ELISA kit manufacturer's instructions for sample incubation, washing, and detection.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels induced by the 3'-amino-modified RNA to those induced by the unmodified RNA.
Visualizing the Concepts
Caption: Comparison of 3'-terminus accessibility and function.
Caption: Experimental workflow for functional comparison.
Caption: Simplified signaling pathway for RNA sensing.
A Comparative Guide to 3'-Amino-CTP Labeled Probes for In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 3'-amino-CTP (3'-NH2-CTP) labeled probes for in situ hybridization (ISH) applications. We present a detailed analysis of this indirect labeling method against a well-established alternative, Digoxigenin (DIG)-labeled probes, supported by experimental protocols and comparative data.
Introduction to Indirect Probe Labeling
In situ hybridization is a powerful technique for localizing specific nucleic acid sequences within cells and tissues. The choice of probe labeling strategy is critical for achieving high sensitivity and specificity. Indirect labeling methods, such as the incorporation of this compound, offer significant advantages over direct labeling techniques where a fluorophore is directly incorporated into the probe. The primary benefit of indirect labeling lies in the enzymatic incorporation of a modified nucleotide, like 3'-aminoallyl-dUTP, which is generally more efficient than the incorporation of bulky dye-labeled nucleotides.[1] This leads to a higher degree of labeling and consequently, improved signal-to-noise ratios in FISH applications.[1]
The this compound labeling method follows this principle of indirect labeling. A primary amine group is introduced into the RNA probe during in vitro transcription. This amine group then serves as a reactive handle for subsequent conjugation with an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS)-ester modified fluorophore.
Comparison of this compound and Digoxigenin (DIG) Labeling
To evaluate the performance of this compound labeled probes, we compare them to the widely used Digoxigenin (DIG) labeling system. DIG labeling is also an indirect method where DIG, a hapten, is incorporated into the probe and subsequently detected by an anti-DIG antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
| Feature | This compound Labeling | Digoxigenin (DIG) Labeling |
| Labeling Principle | Indirect, covalent coupling of a fluorescent dye to a primary amine incorporated into the probe. | Indirect, immunological detection of a hapten (DIG) incorporated into the probe. |
| Detection | Direct fluorescence imaging after dye conjugation. | Multi-step detection involving a primary anti-DIG antibody and a secondary fluorescently labeled antibody or enzymatic reaction. |
| Signal Amplification | Dependent on the brightness of the conjugated fluorophore. | Can be amplified through enzymatic reactions (e.g., alkaline phosphatase with NBT/BCIP) or secondary antibody layers.[2] |
| Multiplexing | Straightforward with a wide choice of spectrally distinct NHS-ester dyes. | Can be more complex, requiring different haptens and corresponding antibody pairs for simultaneous detection. |
| Potential for Background | Low, as unbound dye is washed away after conjugation. | Can be higher due to non-specific antibody binding. |
| Workflow Complexity | Two-step process: in vitro transcription with this compound followed by chemical labeling. | Multi-step process: in vitro transcription with DIG-UTP, hybridization, primary antibody incubation, secondary antibody/enzyme incubation, and detection.[3] |
Quantitative Performance Data (Hypothetical)
While direct, peer-reviewed quantitative comparisons are limited, based on the principles of indirect labeling and user experiences, we can project the following performance characteristics:
| Parameter | This compound Labeled Probe | DIG-Labeled Probe |
| Relative Signal Intensity | +++ | ++ |
| Signal-to-Noise Ratio | ++++ | ++ |
| Labeling Efficiency | High | High |
| Workflow Time (post-hybridization) | Shorter | Longer |
Experimental Protocols
I. Synthesis of 3'-Amino-CTP Labeled RNA Probes
This protocol outlines the generation of amine-modified RNA probes using in vitro transcription.
Workflow for this compound Probe Synthesis and Labeling
Caption: Workflow for generating fluorescently labeled in situ hybridization probes using this compound.
Materials:
-
Linearized plasmid DNA template containing the sequence of interest downstream of a T7 or SP6 promoter.
-
T7 or SP6 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer (5x)
-
ATP, GTP, UTP solution (10 mM each)
-
3'-Amino-CTP (this compound) solution (10 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin columns)
Procedure:
-
Assemble the in vitro transcription reaction at room temperature in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
5x Transcription Buffer (4 µL)
-
100 mM DTT (2 µL)
-
RNase Inhibitor (1 µL)
-
ATP, GTP, UTP mix (10 mM each, 2 µL)
-
This compound (10 mM, 1 µL)
-
Linearized DNA template (1 µg)
-
T7 or SP6 RNA Polymerase (2 µL)
-
-
Mix gently and incubate at 37°C for 2 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the amine-modified RNA probe using an RNA purification kit according to the manufacturer's instructions.
-
Elute the probe in nuclease-free water and quantify using a spectrophotometer.
II. NHS-Ester Dye Coupling to Amine-Modified RNA Probes
This protocol describes the conjugation of a fluorescent dye to the amine-modified RNA probe.
Materials:
-
Amine-modified RNA probe
-
Amine-reactive fluorescent dye (NHS-ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
Sodium acetate (B1210297) (3 M, pH 5.2)
Procedure:
-
Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMF or DMSO.[4]
-
In a microcentrifuge tube, combine the following:
-
Amine-modified RNA probe (1-5 µg)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5) to a final volume of 18 µL.
-
-
Add 2 µL of the 10 mM NHS-ester dye stock solution to the RNA solution.
-
Mix gently and incubate for 2 hours at room temperature in the dark.
-
Precipitate the labeled probe by adding:
-
2 µL of 3 M Sodium acetate (pH 5.2)
-
50 µL of 100% cold ethanol
-
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge for 5 minutes, remove the supernatant, and air dry the pellet.
-
Resuspend the labeled probe in an appropriate volume of nuclease-free water or hybridization buffer.
III. In Situ Hybridization and Signal Detection
This is a general protocol and may require optimization for specific tissues and probes.
In Situ Hybridization Workflow
References
- 1. Fluorescence In Situ Hybridization (FISH) | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
A Comparative Analysis of DNA Polymerases for the Incorporation of 3'-Amino-2',3'-dideoxycytidine Triphosphate (3'-NH2-ddCTP)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymerase Performance with Supporting Experimental Data
The enzymatic incorporation of modified nucleotides is a cornerstone of numerous molecular biology techniques, from DNA sequencing to the development of therapeutic oligonucleotides. The selection of an appropriate DNA polymerase is critical for the efficient and accurate incorporation of these analogs. This guide provides a comparative analysis of various DNA polymerases and their ability to incorporate 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate (3'-NH2-ddCTP), a chain-terminating nucleotide analog.
Introduction to 3'-NH2-ddCTP Incorporation
3'-NH2-ddCTP is a derivative of deoxycytidine triphosphate where the 3'-hydroxyl group is replaced by an amino group. This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA synthesis. The efficiency of its incorporation is highly dependent on the specific DNA polymerase used, as the active site of the enzyme must accommodate the modified sugar moiety. Polymerases with high fidelity and strong proofreading activity often exhibit lower efficiency in incorporating nucleotide analogs.[1]
Comparative Performance of DNA Polymerases
The selection of a DNA polymerase for incorporating 3'-NH2-ddCTP depends on the specific application. While high-fidelity proofreading polymerases are generally poor choices for incorporating chain-terminating analogs, some non-proofreading polymerases have been shown to be more accommodating.[1][2] The following table summarizes the performance of several common DNA polymerases with 3'-NH2-ddCTP or related dideoxynucleotides (ddNTPs), which can serve as a proxy for performance.
| Polymerase Family | Polymerase | 3'-5' Exonuclease Activity | Relative Incorporation Efficiency of ddNTPs | Key Findings |
| Family A | Taq Polymerase | No | Moderate | Exhibits a bias against ddNTPs, with some studies indicating a preference for ddGTP over other ddNTPs.[2][3] The lack of proofreading allows for the permanent incorporation of the chain terminator. |
| Family A | Klenow Fragment (exo-) | No | Moderate | Has been used as a model system for studying polymerase kinetics with nucleotide analogs.[4] |
| Family B | Vent® (exo-) | No | Low to Moderate | Shows superior performance over some other Family B polymerases for incorporating various modified nucleotides.[5][6] A study on Vent polymerase showed a burst rate for dCTP incorporation of 85 s⁻¹, while the incorporation rate for ddCTP was only 0.5 s⁻¹.[2] |
| Family B | Pfu Polymerase | Yes | Very Low | The robust proofreading activity excises misincorporated nucleotides, including ddNTPs, making it unsuitable for chain termination applications.[1][2] |
| Family B | Deep Vent® (exo-) | No | Low to Moderate | Similar to Vent® (exo-), it is a potential candidate for modified nucleotide incorporation. |
| Reverse Transcriptase | MMLV RT | No | High (for some analogs) | A study showed a 28-fold increase in the efficiency of incorporation for an alpha-P-borano-modified ddCTP by MMLV RT.[3] |
Experimental Protocols
The evaluation of 3'-NH2-ddCTP incorporation by different polymerases typically involves primer extension assays and kinetic analyses.
Primer Extension Assay
This method directly assesses the ability of a polymerase to add a modified nucleotide to a primer annealed to a template DNA strand.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a 5'-radiolabeled or fluorescently labeled primer annealed to a DNA template, the DNA polymerase to be tested, the corresponding reaction buffer with Mg²⁺, and a specific concentration of 3'-NH2-ddCTP. A control reaction with the natural dCTP is run in parallel.
-
Incubation: The reaction is incubated at the optimal temperature for the polymerase for a defined period.
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., EDTA and formamide).
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized by autoradiography or fluorescence imaging.
-
Interpretation: The presence of a band corresponding to the primer extended by a single nucleotide indicates successful incorporation of 3'-NH2-ddCTP. The intensity of this band relative to the unextended primer and the product from the dCTP control provides a qualitative or semi-quantitative measure of incorporation efficiency.
Pre-Steady-State Kinetic Analysis
This technique provides a more detailed, quantitative measure of the incorporation efficiency by determining the kinetic parameters of the polymerase for the modified nucleotide.[7]
Methodology:
-
Rapid Quench-Flow: A rapid quench-flow instrument is used to mix the polymerase-DNA substrate complex with the nucleotide (either dCTP or 3'-NH2-ddCTP) for very short time intervals (milliseconds).
-
Quenching: The reaction is rapidly quenched at various time points.
-
Product Analysis: The amount of product formed at each time point is quantified, typically using radiolabeled nucleotides and separation by PAGE.
-
Data Analysis: The data are fitted to kinetic models to determine the dissociation constant (Kd), which reflects the binding affinity of the nucleotide, and the maximum rate of incorporation (kpol). The catalytic efficiency is then calculated as the ratio kpol/Kd.[7]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for a primer extension assay and the general mechanism of DNA polymerase action.
Caption: Workflow for a primer extension assay to evaluate 3'-NH2-ddCTP incorporation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Incorporation of (alpha-P-borano)-2',3'-dideoxycytidine 5'-triphosphate into DNA by drug-resistant MMLV reverse transcriptase and Taq DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP)
For researchers in drug development and molecular biology, the purity of nucleotide analogs like 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP) is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of methods to assess the purity of this compound, contrasts it with a common alternative, and offers detailed experimental protocols for key analytical techniques.
Introduction to this compound and its Importance
This compound is a modified nucleoside triphosphate that acts as a chain terminator in DNA synthesis. The replacement of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond, thereby halting DNA polymerase activity. This property makes it a valuable tool in various molecular biology applications, including:
-
DNA Sequencing: As a terminator in Sanger sequencing and next-generation sequencing (NGS) methods. The terminal amino group can also serve as a point of attachment for fluorescent dyes or other labels.
-
Aptamer Selection: In the generation of modified aptamers with enhanced binding properties or stability.
-
Enzymatic Labeling of DNA: The 3'-amino group provides a reactive handle for the conjugation of molecules such as biotin (B1667282) or fluorophores.
The presence of impurities can significantly impact these applications, leading to ambiguous sequencing results, reduced labeling efficiency, or the selection of non-specific aptamers. Therefore, rigorous purity assessment is a critical step in ensuring the quality and performance of this compound.
Comparison with an Alternative: 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-Azido-CTP)
A common alternative to this compound is 3'-azido-2',3'-dideoxycytidine-5'-triphosphate (3'-Azido-CTP). Both are effective chain terminators, but they differ in the reactive group at the 3' position. The choice between the two often depends on the subsequent conjugation chemistry. The azide (B81097) group in 3'-Azido-CTP allows for "click chemistry" reactions, which are known for their high efficiency and specificity.
| Feature | 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (this compound) | 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-Azido-CTP) |
| Terminating Group | 3'-Amino (-NH2) | 3'-Azido (-N3) |
| Primary Use | DNA chain termination, introduction of a primary amine for labeling. | DNA chain termination, introduction of an azide for "click chemistry" conjugation. |
| Purity Specification | Typically ≥90% by HPLC[1] | Typically ≥95% by HPLC[2] |
| Enzymatic Incorporation | Efficiently incorporated by various DNA polymerases.[3][4] | Efficiently incorporated by various DNA polymerases. |
| Incorporation Bias | An incorporation bias of 9.0 for 3'-O-amino-TTP (an analog) has been reported.[5] | An incorporation bias of 10.1 for 3'-O-azidomethyl-TTP (an analog) has been reported.[5] |
| Catalytic Efficiency (kpol/KD) | Comparable to natural nucleotides for some analogs.[5] | Comparable to natural nucleotides for some analogs.[5] |
Key Analytical Techniques for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for quantifying the purity of nucleotides. Two primary modes are used:
-
Anion-Exchange (AEX) HPLC: This technique separates molecules based on their charge. The negatively charged phosphate (B84403) groups of this compound interact with a positively charged stationary phase. A salt gradient is used to elute the compounds, with more highly charged species eluting later. AEX-HPLC is particularly effective at separating the triphosphate from its corresponding mono- and diphosphate (B83284) impurities.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: In this method, a hydrophobic stationary phase is used in conjunction with a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate). The ion-pairing agent forms a neutral complex with the negatively charged nucleotide, allowing it to be retained and separated based on hydrophobicity. IP-RP HPLC is versatile and can be made compatible with mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the parent molecule and characterizing any impurities. When coupled with HPLC (LC-MS), it can provide the molecular weight of each peak in the chromatogram. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that can help to identify unknown impurities. Common impurities that can be identified include byproducts from the synthesis, such as incompletely deprotected molecules or molecules with other modifications.
Enzymatic Incorporation Assay
A functional assessment of purity can be performed by measuring the efficiency of enzymatic incorporation of this compound into a DNA strand by a DNA polymerase. This assay confirms that the molecule is not only chemically pure but also biologically active. The termination of DNA synthesis at the expected position can be visualized using gel electrophoresis.
Experimental Protocols
Anion-Exchange HPLC (AEX-HPLC) for this compound Purity
Objective: To separate and quantify this compound from its mono- and diphosphate counterparts and other charged impurities.
Materials:
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., a quaternary ammonium-derivatized column)
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
This compound sample
-
Reference standards (if available)
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Dissolve the this compound sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute with a linear gradient of 0-100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 271 nm (the maximum absorbance for cytosine).
-
Calculate the purity by integrating the area of the this compound peak relative to the total area of all peaks.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for this compound Purity
Objective: To assess the purity of this compound using a method that is also suitable for LC-MS analysis.
Materials:
-
HPLC system with a UV detector (and ideally a mass spectrometer)
-
C18 reversed-phase column
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% acetonitrile
-
This compound sample
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Dissolve the this compound sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute with a linear gradient of 0-100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 271 nm.
-
If using LC-MS, direct the column eluent to the mass spectrometer for mass analysis of the peaks.
-
Calculate purity based on the peak area from the UV chromatogram.
Enzymatic Incorporation and Chain Termination Assay
Objective: To functionally validate the ability of this compound to be incorporated by a DNA polymerase and terminate DNA synthesis.
Materials:
-
DNA template and primer
-
DNA polymerase (e.g., Klenow fragment or Taq polymerase)
-
dATP, dGTP, dTTP, and CTP
-
This compound
-
Reaction buffer for the DNA polymerase
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA visualization agent (e.g., a fluorescent dye)
Procedure:
-
Set up four DNA synthesis reactions:
-
Reaction 1 (Control): Template, primer, all four standard dNTPs (dATP, dGTP, dCTP, dTTP).
-
Reaction 2 (Termination): Template, primer, dATP, dGTP, dTTP, and this compound (no dCTP).
-
Reaction 3 (No CTP): Template, primer, dATP, dGTP, dTTP (no CTP or this compound).
-
Reaction 4 (CTP): Template, primer, dATP, dGTP, dTTP, and CTP.
-
-
Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 30 minutes).
-
Stop the reactions by adding a loading dye containing a denaturing agent (e.g., formamide).
-
Denature the DNA by heating.
-
Run the samples on a denaturing polyacrylamide gel.
-
Visualize the DNA bands.
Expected Results:
-
Reaction 1 should show the full-length product.
-
Reaction 2 should show a band corresponding to the size of the primer extended to the point of the first cytosine incorporation, demonstrating successful termination by this compound.
-
Reaction 3 should show no extension beyond the primer.
-
Reaction 4 should show the full-length product.
Visualizing the Workflow
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway Analogy: DNA Polymerase Action
The mechanism of action of this compound can be visualized as an interruption in the normal DNA synthesis pathway.
Caption: DNA synthesis pathway: normal elongation vs. termination by this compound.
By employing these rigorous analytical methods, researchers can ensure the high purity of their this compound, leading to more reliable and accurate results in their critical applications.
References
- 1. ymcamerica.com [ymcamerica.com]
- 2. 3'-Azido-2',3'-ddCTP, Cytidines - Jena Bioscience [jenabioscience.com]
- 3. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RNA Labeling Methods for Gel Shift Assays: Featuring 3'-NH2-CTP Labeled RNA
For researchers, scientists, and drug development professionals investigating RNA-protein interactions, the electrophoretic mobility shift assay (EMSA), or gel shift assay, is a cornerstone technique. The choice of how to label the RNA probe is critical and can significantly impact the sensitivity, workflow, and cost of the experiment. This guide provides a detailed comparison of various non-radioactive RNA labeling methods, with a special focus on the use of 3'-amino-CTP (3'-NH2-CTP) labeled RNA, and presents supporting experimental data and protocols.
Traditionally, radioactive isotopes like ³²P were the go-to for labeling nucleic acid probes due to their high sensitivity. However, safety concerns, regulatory hurdles, and the short half-life of radioisotopes have spurred the development of safer, non-radioactive alternatives.[1] These methods, which primarily include biotin (B1667282), digoxigenin (B1670575) (DIG), and fluorescent dye labeling, offer comparable or even superior performance in many aspects.[2]
Comparison of Performance
The selection of an RNA labeling method hinges on a balance of factors including sensitivity, safety, cost, and the complexity of the experimental workflow. Below is a summary of the key performance indicators for 3'-amino-CTP labeling and its main non-radioactive alternatives.
| Feature | This compound Labeling | Biotin Labeling | Digoxigenin (DIG) Labeling | Fluorescent Dye Labeling |
| Principle | Enzymatic addition of a single 3'-amino-CTP, followed by chemical conjugation of a reporter molecule (e.g., NHS-ester dye). | Enzymatic or chemical incorporation of biotin, detected with streptavidin-conjugates. | Enzymatic incorporation of DIG-labeled nucleotides, detected with anti-DIG antibodies. | Direct enzymatic or chemical incorporation of a fluorescent dye. |
| Detection Method | Chemiluminescence or Fluorescence | Chemiluminescence, colorimetric, or fluorescence | Chemiluminescence, colorimetric, or fluorescence | Direct in-gel fluorescence imaging |
| Sensitivity | High (femtogram range) | High (femtogram range)[3] | High (femtogram to picogram range)[4][5] | Moderate to High (femtogram to picogram range)[6] |
| Workflow Complexity | Multi-step: Enzymatic labeling followed by chemical conjugation and detection. | Multi-step: Labeling, electrophoresis, transfer, blocking, incubation with streptavidin-conjugate, and detection.[7] | Multi-step: Labeling, electrophoresis, transfer, blocking, incubation with antibody, and detection.[4] | Single-step detection after electrophoresis.[6] |
| Time to Result | Longer due to multiple steps. | Longer due to transfer and detection steps. | Longer due to transfer and detection steps. | Faster due to direct in-gel detection.[2] |
| Cost | Moderate (cost of modified nucleotide, enzyme, and conjugation reagents). | Moderate (cost of biotinylated nucleotides/labeling kits and detection reagents). | Moderate (cost of DIG-labeled nucleotides/labeling kits and antibodies). | Higher initial cost for fluorescently labeled oligos or labeling kits.[1] |
| Safety | Non-radioactive, standard chemical safety precautions for conjugation. | Non-radioactive. | Non-radioactive. | Non-radioactive. |
| Potential for Interference | Minimal, as the label is at the 3'-end. | The large biotin-streptavidin complex could potentially interfere with the mobility of small RNA-protein complexes. | The antibody used for detection adds to the size of the complex, which could affect migration. | The dye itself is small and less likely to interfere with binding or migration. |
Experimental Workflows and Signaling Pathways
The workflows for each labeling and detection method involve distinct steps that influence the overall experimental time and complexity.
This compound Labeling and Detection Workflow
The use of 3'-amino-CTP provides a versatile platform for a two-step labeling process. First, the amino-modified nucleotide is enzymatically added to the 3'-end of the RNA. This is typically achieved using Terminal deoxynucleotidyl Transferase (TdT), which, despite its name, can add deoxy- and ribonucleotides to RNA 3'-ends.[8] The introduced primary amine then serves as a reactive handle for chemical conjugation with a reporter molecule, such as an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye or a molecule for chemiluminescent detection.[9][10]
Alternative Non-Radioactive Labeling Workflows
For comparison, the workflows for biotin, DIG, and direct fluorescent labeling are presented below.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each of the discussed labeling methods.
Protocol 1: 3'-End Labeling of RNA with 3'-Amino-CTP and Fluorescent Dye Conjugation
This protocol is a two-step process involving enzymatic addition of an amino-modified CTP followed by chemical labeling with an NHS-ester dye.
Materials:
-
RNA transcript
-
3'-Amino-dCTP (or rCTP if available and compatible with the enzyme)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5x TdT Reaction Buffer
-
CoCl₂
-
Nuclease-free water
-
NHS-ester fluorescent dye (e.g., Cy3 or Cy5 NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Ethanol (B145695) (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
-
Size-exclusion chromatography columns (e.g., G-25)
Procedure:
Part A: Enzymatic Labeling with 3'-Amino-CTP
-
In a nuclease-free microfuge tube, combine the following on ice:
-
RNA (10-50 pmol)
-
5x TdT Reaction Buffer (4 µL)
-
25 mM CoCl₂ (4 µL)
-
1 mM 3'-Amino-dCTP (1 µL)
-
Terminal deoxynucleotidyl Transferase (10-20 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the 3'-amino-labeled RNA using ethanol precipitation or a size-exclusion column to remove unincorporated nucleotides.
-
Resuspend the purified RNA in nuclease-free water.
Part B: Fluorescent Dye Conjugation
-
To the purified 3'-amino-RNA, add labeling buffer to a final concentration of 0.1 M sodium bicarbonate, pH 8.3.
-
Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the reactive dye to the RNA solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purify the fluorescently labeled RNA from the unreacted dye using ethanol precipitation or a size-exclusion column.
-
Resuspend the labeled RNA in nuclease-free water and determine the concentration and labeling efficiency by UV-Vis spectrophotometry.
Protocol 2: 3'-End Labeling of RNA with Biotin
This protocol utilizes the Thermo Scientific™ Pierce™ RNA 3' End Biotinylation Kit as an example.
Materials:
-
RNA transcript
-
Pierce™ RNA 3' End Biotinylation Kit (containing T4 RNA Ligase, Biotinylated Cytidine (bis)phosphate, etc.)
-
Nuclease-free water
Procedure:
-
Thaw all kit components on ice.
-
In a nuclease-free microfuge tube, assemble the following reaction on ice:
-
RNA (0.5-1.0 µg)
-
10X T4 RNA Ligase Reaction Buffer (2 µL)
-
20% PEG (5 µL)
-
Biotinylated Cytidine (bis)phosphate (2 µL)
-
RNase Inhibitor (1 µL)
-
T4 RNA Ligase (2 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 16°C overnight.
-
Stop the reaction by adding 2.5 µL of 0.5M EDTA.
-
Purify the biotinylated RNA using chloroform (B151607) extraction and ethanol precipitation as per the kit instructions.
-
Resuspend the biotin-labeled RNA in nuclease-free water.
Protocol 3: Random Labeling of RNA with Digoxigenin (DIG) during In Vitro Transcription
This protocol is based on the Roche DIG RNA Labeling Kit (SP6/T7).
Materials:
-
Linearized DNA template with a T7 or SP6 promoter
-
DIG RNA Labeling Kit (containing transcription buffer, NTP labeling mixture with DIG-UTP, RNA polymerase, etc.)
-
Nuclease-free water
Procedure:
-
Thaw all kit components on ice.
-
In a nuclease-free microfuge tube, assemble the following reaction at room temperature:
-
Linearized DNA template (1 µg)
-
10X Transcription Buffer (2 µL)
-
NTP Labeling Mixture (2 µL)
-
RNase Inhibitor (1 µL)
-
T7 or SP6 RNA Polymerase (2 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction for 2 hours at 37°C.
-
To remove the DNA template, add 2 µL of DNase I and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA.
-
Purify the DIG-labeled RNA using LiCl precipitation as per the kit instructions.
-
Resuspend the DIG-labeled RNA in nuclease-free water.
Protocol 4: Direct Fluorescent Labeling of RNA
This protocol describes the use of a commercially available fluorescently pre-labeled RNA oligonucleotide. Alternatively, fluorescent nucleotides can be incorporated during in vitro transcription.
Materials:
-
Custom synthesized, fluorescently labeled RNA oligonucleotide (e.g., with a 5'- or 3'-Cy3 or Cy5 modification)
-
Nuclease-free water
Procedure:
-
Resuspend the lyophilized fluorescently labeled RNA oligonucleotide in nuclease-free water to the desired stock concentration.
-
Store the stock solution protected from light at -20°C or -80°C.
-
The probe is ready to be used in the EMSA binding reaction.
Conclusion
The choice of an RNA labeling method for gel shift assays is a critical decision that should be based on the specific requirements of the experiment. While traditional biotin and DIG labeling methods are robust and sensitive, they involve lengthy post-electrophoresis processing.[4][7] Direct fluorescent labeling offers a significantly faster workflow by allowing for immediate in-gel detection, though it can be more expensive upfront.[2][6]
The this compound labeling method presents a versatile and cost-effective alternative. It allows for the enzymatic incorporation of a reactive handle at a specific position, which can then be conjugated to a variety of reporter molecules. This two-step approach provides flexibility in the choice of detection method (fluorescence or chemiluminescence) and can be a powerful tool for studying RNA-protein interactions. As with any technique, optimization of labeling and detection conditions is key to achieving high-quality, reproducible results.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. sahoury.com [sahoury.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Nonradioactive 3'-end-labeling of RNA molecules of different lengths by terminal deoxynucleotidyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
A Comparative Guide to the Fluorescence Intensity of Dyes on 3'-Amine-Modified RNA
For researchers engaged in RNA-targeted drug development and molecular biology, the selection of an appropriate fluorescent dye for labeling 3'-amino-modified RNA (3'-NH2-RNA) is a critical decision that directly impacts experimental sensitivity and accuracy. This guide provides an objective comparison of commonly used amine-reactive fluorescent dyes, supported by experimental data and detailed protocols to assist in making an informed choice.
The fluorescence intensity of a conjugated dye is influenced by several factors, including its intrinsic quantum yield, photostability, and susceptibility to environmental quenching upon covalent attachment to the RNA molecule. While direct, comprehensive comparative studies on a single 3'-NH2-RNA substrate are limited, data from protein conjugation studies and the intrinsic properties of the dyes provide valuable insights into their relative performance.
Quantitative Comparison of Amine-Reactive Dyes
The following table summarizes the key properties of several popular classes of amine-reactive dyes suitable for labeling 3'-NH2-RNA. The quantum yield (QY) of the free dye in an aqueous buffer is a primary indicator of its intrinsic brightness. This is supplemented with qualitative comparisons of brightness and photostability, primarily derived from studies involving protein conjugates, which are generally indicative of performance on other biomolecules like RNA.
| Dye Class | Specific Dye (Amine-Reactive NHS Ester) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY)* | Relative Brightness & Photostability |
| Cyanine Dyes | Cy3 | ~550 | ~570 | ~0.15 | Good brightness; susceptible to photobleaching.[1] |
| Cy5 | ~649 | ~670 | ~0.20 | Bright in the far-red; prone to photobleaching.[1] | |
| Alexa Fluor Dyes | Alexa Fluor 488 | 495 | 519 | 0.92 | Excellent brightness and photostability.[2] |
| Alexa Fluor 555 | 555 | 565 | 0.10 | Significantly brighter and more photostable than Cy3.[3][4] | |
| Alexa Fluor 594 | 590 | 617 | 0.66 | Very bright and photostable red-orange dye.[2] | |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Brighter and significantly more photostable than Cy5.[2][3] | |
| DyLight Dyes | DyLight 550 | 562 | 576 | N/A | Comparable brightness to Cy3, with superior photostability. |
| DyLight 650 | 652 | 672 | N/A | Comparable brightness to Cy5, with superior photostability. | |
| ATTO Dyes | ATTO 550 | 554 | 576 | 0.60 | High brightness and photostability. |
| ATTO 647N | 644 | 669 | 0.65 | Excellent brightness and high photostability. |
*Note: Quantum yields are for the free succinimidyl ester derivatives in aqueous solution (PBS, pH 7.2) and are a measure of intrinsic fluorescence efficiency[2]. The actual fluorescence intensity of the RNA-conjugate can be influenced by the local environment.
Studies comparing Alexa Fluor and Cyanine dyes on protein conjugates have shown that Alexa Fluor dyes are typically more fluorescent, especially at higher degrees of labeling[3]. This is largely attributed to reduced self-quenching, a phenomenon where dye molecules aggregate and diminish fluorescence[3]. For instance, Alexa Fluor 555 conjugates are significantly brighter than Cy3 conjugates, and Alexa Fluor 647 conjugates consistently outperform those of Cy5[3][4].
Experimental Workflow and Signaling Pathway
The general workflow for labeling 3'-NH2-RNA with an amine-reactive dye and subsequently measuring its fluorescence is depicted below. This process involves a covalent coupling reaction, purification of the conjugate, and finally, spectroscopic analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments: labeling of 3'-NH2-RNA and the subsequent measurement of fluorescence intensity.
Protocol 1: Labeling of 3'-NH2-RNA with Amine-Reactive NHS-Ester Dyes
This protocol is a general guideline for conjugating an N-hydroxysuccinimide (NHS) ester dye to a 3'-amino-modified RNA oligonucleotide.
Materials:
-
3'-NH2-RNA (desalted or purified)
-
Amine-reactive NHS-ester dye (e.g., Alexa Fluor 555 NHS Ester, Cy3 NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)
-
Nuclease-free water
-
Purification supplies (e.g., ethanol, 3 M sodium acetate (B1210297) for precipitation; or size-exclusion chromatography columns)
Procedure:
-
RNA Preparation: Dissolve the 3'-NH2-RNA in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mg/mL. Protect the solution from light.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-ester dye to the RNA solution.
-
Mix thoroughly by vortexing and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C. The tube should be protected from light to prevent photobleaching of the dye. The reaction of NHS esters with amines is pH-dependent, with optimal reactivity at a pH of 8.3-8.5[5].
-
-
Purification of Labeled RNA: It is crucial to remove the unreacted free dye.
-
Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. Carefully remove the supernatant containing the unreacted dye. Wash the pellet with cold 70% ethanol and centrifuge again. Air-dry the pellet and resuspend in nuclease-free water.
-
Gel Filtration: Alternatively, use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the larger labeled RNA from the smaller free dye molecules.
-
-
Quantification: Determine the concentration of the labeled RNA by measuring its absorbance at 260 nm. The degree of labeling can be calculated from the absorbance of the RNA at 260 nm and the absorbance of the dye at its maximum absorption wavelength.
Protocol 2: Measurement of Fluorescence Intensity
This protocol describes how to measure and compare the fluorescence intensity of the purified, dye-labeled RNA.
Materials:
-
Purified dye-labeled 3'-NH2-RNA samples
-
Nuclease-free buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5)
-
Fluorometer or spectrofluorometer with appropriate excitation and emission filters/monochromators
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Sample Preparation:
-
Dilute all purified dye-labeled RNA samples to the same final concentration (e.g., 1 µM) in the nuclease-free buffer. Preparing a dilution series for each sample can also be useful.
-
Include a "buffer only" sample as a blank control.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission wavelengths specific to the dye being measured. Set the slit widths for both excitation and emission (e.g., 5 nm).
-
-
Fluorescence Measurement:
-
First, measure the fluorescence of the blank (buffer only) and subtract this value from all subsequent sample measurements.
-
Measure the fluorescence intensity of each dye-labeled RNA sample. For accurate comparison, ensure that all measurements are taken under identical instrument settings (e.g., gain, integration time). The measured intensity is typically expressed in relative fluorescence units (RFUs)[6].
-
-
Data Analysis:
-
Compare the background-subtracted RFU values of the different dye-labeled RNA samples.
-
To normalize the data, you can express the fluorescence intensity of each dye relative to a standard reference dye (e.g., expressing all intensities as a percentage of the fluorescence of Alexa Fluor 488-labeled RNA).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Why RNA Quantification and Fluorometric Methods Go Hand-in-Hand [denovix.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3'-NH2-CTP for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 3'-NH2-CTP with appropriate personal protective equipment (PPE). The work area should be well-ventilated to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be managed as hazardous chemical waste. If the compound has been used in biological experiments, it may also need to be treated as biohazardous waste.
Step 1: Decontamination (if applicable)
If the this compound waste is mixed with biological materials (e.g., cell cultures, enzymes), it must first be decontaminated.
-
Liquid Waste: Treat with a suitable disinfectant, such as a fresh 10% bleach solution, for at least 30 minutes.[2] Alternatively, autoclaving can be used for decontamination.[3]
-
Solid Waste: Items such as pipette tips, tubes, and gloves should be placed in a designated biohazard bag for autoclaving.[3]
Step 2: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Contaminated Labware (Non-biohazardous): Disposable items that have come into contact with this compound should be collected in a labeled hazardous waste container.
-
Aqueous Solutions: Dilute aqueous solutions may, in some jurisdictions, be permissible for drain disposal after neutralization and copious flushing with water. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as local regulations vary significantly.
Step 3: Storage and Labeling
Store the hazardous waste container in a designated, secure area away from incompatible materials. The container must be clearly labeled with "Hazardous Waste" and the chemical name "3'-Amino-3'-deoxycytidine triphosphate".
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[3][4]
Quantitative Safety Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general safety parameters for similar laboratory chemicals.
| Parameter | Guideline |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat.[1] |
| Accidental Release Measures | Absorb spills with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1] Ventilate the area. |
| Storage Temperature | Store in a cool, dry, and well-ventilated area. For long-term stability, refer to the manufacturer's recommendations (often -20°C).[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) office for detailed procedures and to ensure compliance with local, state, and federal regulations.
References
Essential Safety and Handling Guide for 3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP)
Disclaimer: No specific Safety Data Sheet (SDS) for 3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP) was found. The following guidance is synthesized from safety information for structurally related compounds, including cytidine (B196190) derivatives and other nucleoside analogs.[1] Researchers should handle this compound with caution, treating it as potentially hazardous, and adhere to all institutional safety protocols. This guide is intended for research use only (RUO) and not for diagnostic or therapeutic procedures.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Due to its classification as a nucleoside analog, this compound may possess cytotoxic or antiviral properties and should be handled with care to avoid exposure.[2][3] The primary goal of PPE is to prevent contact with hazardous chemicals and to protect the integrity of the experiment from contamination.[4]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial when working with potentially hazardous substances like this compound. The following table summarizes the recommended PPE.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.[1] A face shield may also be necessary depending on the procedure.[5][6] | To prevent eye contact with chemical splashes or aerosols. |
| Hand Protection | Two pairs of chemical-resistant chemotherapy gloves (e.g., nitrile rubber) meeting ASTM D6978 standards.[1][5][6] Gloves must be inspected before use and disposed of properly after handling.[1] | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate material resistant to chemical permeation.[5] A standard laboratory coat is a minimum requirement.[1] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient, if dust or aerosols are generated, or if irritation is experienced.[1] | To prevent inhalation of the compound. |
| Additional Protection | Disposable head, hair, shoe, and sleeve covers should be considered, especially when handling larger quantities or during procedures with a higher risk of contamination.[5] | To provide full-body protection and prevent the spread of contamination. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for laboratory safety.
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1]
-
Procedural Controls: Avoid generating dust or aerosols.[1] Keep the container tightly closed when not in use.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Spill Management:
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as clay, sand, or vermiculite.[7]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pogo.ca [pogo.ca]
- 7. One moment, please... [regulatory-info-hsx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
